An In-depth Technical Guide to the Synthesis of 1-Hydroxyisoquinoline-8-carboxylic Acid
Introduction 1-Hydroxyisoquinoline-8-carboxylic acid is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its structural motif, featuring both a hydroxyl group at...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
1-Hydroxyisoquinoline-8-carboxylic acid is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its structural motif, featuring both a hydroxyl group at the 1-position and a carboxylic acid at the 8-position of the isoquinoline core, presents a unique scaffold for the design of novel therapeutic agents. The isoquinoline framework is a constituent of numerous natural products and synthetic drugs, exhibiting a wide range of biological activities. The specific functionalization of this core in the target molecule allows for diverse chemical modifications to explore structure-activity relationships (SAR) in various biological targets. This guide provides a comprehensive, in-depth technical overview of a robust synthetic pathway to 1-Hydroxyisoquinoline-8-carboxylic acid, designed for researchers and scientists in the field.
Strategic Overview of the Synthetic Pathway
The synthesis of 1-Hydroxyisoquinoline-8-carboxylic acid is a multi-step process that requires careful planning and execution. The chosen strategy focuses on the initial construction of the isoquinoline core with the carboxylic acid moiety in place, followed by sequential functionalization to introduce the hydroxyl group at the desired position. This approach ensures regiochemical control and provides a logical progression towards the final product.
The overall synthetic workflow can be visualized as a four-step sequence:
Pomeranz-Fritsch Reaction: Construction of the isoquinoline-8-carboxylic acid backbone from commercially available starting materials.
N-Oxidation: Activation of the C1 position of the isoquinoline ring towards nucleophilic substitution.
Chlorination: Introduction of a chloro group at the C1 position, creating a good leaving group.
Hydrolysis: Conversion of the 1-chloro intermediate to the final 1-hydroxy product.
Caption: Overall synthetic workflow for 1-Hydroxyisoquinoline-8-carboxylic acid.
Part 1: Synthesis of the Isoquinoline-8-carboxylic Acid Core
The foundational step in this synthesis is the construction of the isoquinoline ring system with the carboxylic acid at the 8-position. The Pomeranz-Fritsch reaction is a well-established method for isoquinoline synthesis and is particularly well-suited for this purpose.[1][2][3]
Reaction Scheme: Pomeranz-Fritsch Reaction
Caption: Synthesis of Isoquinoline-8-carboxylic Acid via Pomeranz-Fritsch Reaction.
Experimental Protocol: Synthesis of Isoquinoline-8-carboxylic acid
Materials:
Reagent
Molar Mass ( g/mol )
Quantity (molar eq.)
2-Formylbenzoic acid
150.13
1.0
Aminoacetaldehyde diethyl acetal
133.19
1.1
Concentrated Sulfuric Acid (98%)
98.08
Catalytic/Solvent
Dichloromethane (DCM)
84.93
Solvent for extraction
Saturated Sodium Bicarbonate Solution
-
For neutralization
Anhydrous Sodium Sulfate
142.04
Drying agent
Procedure:
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-formylbenzoic acid (1.0 eq) in a minimal amount of ethanol.
Add aminoacetaldehyde diethyl acetal (1.1 eq) to the solution and stir at room temperature for 1 hour to form the Schiff base intermediate.
Carefully add concentrated sulfuric acid dropwise to the reaction mixture with cooling in an ice bath. The amount of sulfuric acid should be sufficient to act as both a catalyst and a solvent.
After the addition is complete, heat the reaction mixture to 100-120 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice.
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
Extract the aqueous layer with dichloromethane (3 x volume).
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude isoquinoline-8-carboxylic acid.
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.
Rationale for Experimental Choices:
The use of 2-formylbenzoic acid is critical as it directly incorporates the carboxylic acid functionality at the desired C8 position of the resulting isoquinoline.[4]
Aminoacetaldehyde diethyl acetal is a stable and commercially available source of the C1 and N atoms of the isoquinoline ring.[5][6][7][8][9]
Concentrated sulfuric acid serves as a strong acid catalyst to promote the cyclization and dehydration steps of the Pomeranz-Fritsch reaction.[1][2][10]
Part 2: Functionalization of the Isoquinoline Core
With the isoquinoline-8-carboxylic acid in hand, the next phase of the synthesis focuses on the introduction of the hydroxyl group at the C1 position. This is achieved through a three-step sequence involving N-oxidation, chlorination, and subsequent hydrolysis.
Step 2.1: N-Oxidation of Isoquinoline-8-carboxylic Acid
Reaction Scheme:
Caption: Chlorination of the Isoquinoline N-oxide.
Experimental Protocol:
Carefully add phosphorus oxychloride (POCl3) to the crude isoquinoline-8-carboxylic acid N-oxide (1.0 eq) in a round-bottom flask equipped with a reflux condenser.
Heat the reaction mixture to reflux (approximately 105-110 °C) for 2-4 hours.
Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
Neutralize the solution with a saturated sodium bicarbonate solution.
Extract the product with dichloromethane.
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to afford the crude 1-chloroisoquinoline-8-carboxylic acid.
Rationale: The reaction of an N-oxide with phosphorus oxychloride is a classical and reliable method for introducing a chlorine atom at the C1 position of the isoquinoline ring.
[11]
Step 2.3: Hydrolysis to 1-Hydroxyisoquinoline-8-carboxylic Acid
An In-depth Technical Guide to the NMR Data Interpretation of 1-Hydroxyisoquinoline-8-carboxylic acid
Abstract This technical guide offers a detailed walkthrough for the interpretation of Nuclear Magnetic Resonance (NMR) data for 1-hydroxyisoquinoline-8-carboxylic acid, a molecule of considerable interest in medicinal ch...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide offers a detailed walkthrough for the interpretation of Nuclear Magnetic Resonance (NMR) data for 1-hydroxyisoquinoline-8-carboxylic acid, a molecule of considerable interest in medicinal chemistry.[1][2] This document is tailored for researchers, scientists, and professionals in drug development, providing both foundational knowledge and advanced insights into structural elucidation using NMR. We will dissect ¹H and ¹³C NMR spectra, explore the utility of two-dimensional (2D) NMR techniques, and consider the impact of experimental conditions on spectral outcomes. Every protocol and interpretation is grounded in established scientific principles and supported by authoritative references to ensure accuracy and reliability.
Introduction: The Chemical and Biological Importance of 1-Hydroxyisoquinoline-8-carboxylic acid
1-Hydroxyisoquinoline-8-carboxylic acid belongs to the 8-hydroxyquinoline class of compounds, which are recognized for their diverse biological activities and applications in medicinal chemistry.[1][2] The core structure, a pyridine ring fused to a phenol, allows for the chelation of various metal ions, a property that contributes to its biological effects.[1] Given its potential as a scaffold in drug design, a precise and unambiguous understanding of its molecular structure is critical. NMR spectroscopy is the premier analytical technique for determining the three-dimensional structure of organic molecules in solution.[3] This guide provides a comprehensive framework for interpreting the NMR data of this important heterocyclic compound.
Foundational Analysis: Interpreting ¹H and ¹³C NMR Spectra
The initial step in NMR-based structure elucidation involves the acquisition and analysis of one-dimensional ¹H and ¹³C NMR spectra. These experiments provide fundamental information regarding the chemical environment and connectivity of atoms within the molecule.
¹H NMR Spectroscopy: Unveiling the Proton Framework
The ¹H NMR spectrum of 1-hydroxyisoquinoline-8-carboxylic acid will display signals corresponding to each of its chemically distinct protons. The acidic proton of the carboxylic acid is expected to appear far downfield, typically in the 10-12 ppm region, due to significant deshielding from the electronegative oxygen atoms and the anisotropic effect of the carbonyl group.[4] This signal is often broad due to hydrogen bonding and will disappear upon the addition of D₂O due to hydrogen-deuterium exchange.[4][5] The hydroxyl proton signal can also be broad and its chemical shift is highly dependent on the solvent and concentration.[6] The aromatic protons will resonate in the aromatic region of the spectrum, with their precise chemical shifts influenced by the electronic effects of the hydroxyl and carboxylic acid substituents.
Experimental Protocol: ¹H NMR Spectroscopy
Sample Preparation: Accurately weigh and dissolve 5-10 mg of 1-hydroxyisoquinoline-8-carboxylic acid in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) and transfer to a 5 mm NMR tube. The choice of solvent can significantly impact the chemical shifts of exchangeable protons.[7]
Instrumental Setup: Insert the sample into the NMR spectrometer. Perform tuning and shimming procedures to optimize the magnetic field homogeneity for improved spectral resolution.
Data Acquisition:
Pulse Program: Utilize a standard single-pulse excitation sequence.
Spectral Width: Set an appropriate spectral width to encompass all expected proton signals (typically 0-15 ppm).
Number of Scans: Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
Relaxation Delay (d1): Employ a relaxation delay of 1-5 seconds to ensure quantitative signal intensities, if required.
Data Processing:
Apply a Fourier transform to the acquired Free Induction Decay (FID).
Perform phase and baseline corrections to obtain an accurate spectral representation.
Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid is characteristically deshielded and will appear in the 160-180 ppm range.[4][8] The carbon atoms of the aromatic rings will resonate between approximately 120 and 170 ppm.[8] Quaternary carbons, which lack directly attached protons, often exhibit weaker signals.[8]
Table 1: Typical ¹³C NMR Chemical Shift Ranges for Functional Groups in 1-Hydroxyisoquinoline-8-carboxylic acid
For a molecule with several aromatic protons, 1D NMR spectra alone may not be sufficient for unambiguous assignment. Two-dimensional NMR experiments are essential for confirming the complete molecular structure.[9][10][11]
COSY is a homonuclear correlation experiment that reveals which protons are coupled to each other, typically through two or three bonds. This is invaluable for establishing the connectivity of the protons around the isoquinoline ring system.
Experimental Workflow: COSY
Caption: The logical flow of information from 1D and 2D NMR experiments.
The Critical Role of Solvent and Temperature
The chemical shifts of labile protons, such as those in hydroxyl and carboxylic acid groups, are highly sensitive to the surrounding environment.
Solvent Effects: In protic deuterated solvents like DMSO-d₆, hydrogen bonding can lead to sharper and more defined signals for -OH and -COOH protons. In contrast, aprotic solvents like CDCl₃ may result in broader signals that can be difficult to distinguish from the baseline. [6]The choice of solvent can also influence the chemical shifts of other protons in the molecule due to varying solvent magnetic susceptibilities and intermolecular interactions.
[7]* Temperature Effects: The rate of proton exchange for hydroxyl groups is temperature-dependent. [12]At room temperature in some solvents, the exchange can be fast on the NMR timescale, leading to broad signals. [12]Lowering the temperature can slow down this exchange, resulting in sharper peaks.
[12]
A Self-Validating System for Structural Integrity
The interpretation of NMR data for 1-hydroxyisoquinoline-8-carboxylic acid should be approached as a self-validating process. The initial hypotheses derived from 1D spectra are systematically tested and confirmed with the connectivity information provided by 2D experiments. The correlations observed in COSY, HSQC, and HMBC spectra must be consistent with a single, unique molecular structure. By meticulously applying this comprehensive suite of NMR techniques and giving due consideration to experimental parameters, researchers can achieve a high degree of confidence in their structural elucidation.
References
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ResearchGate. (2024, April 25). Why do sometimes O-H peak of carboxylic acid disappear in NMR spectrum? Retrieved from [Link]
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National Institutes of Health. 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Retrieved from [Link]
Reddit. (2023, March 16). Hydroxyl Groups in NMR. Retrieved from [Link]
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An In-depth Technical Guide to the Solubility of 1-Hydroxyisoquinoline-8-carboxylic Acid in Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of 1-Hydroxyisoquinoline-8-carboxylic acid, a crucial parameter for researchers, scientists, and professionals in drug development....
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical overview of the solubility characteristics of 1-Hydroxyisoquinoline-8-carboxylic acid, a crucial parameter for researchers, scientists, and professionals in drug development. Understanding the solubility of this compound is paramount for its effective use in synthesis, purification, formulation, and various analytical applications. This document will delve into the physicochemical properties of 1-Hydroxyisoquinoline-8-carboxylic acid, its predicted solubility in a range of organic solvents, a detailed experimental protocol for solubility determination, and the underlying principles governing its solubility behavior.
Introduction to 1-Hydroxyisoquinoline-8-carboxylic Acid
1-Hydroxyisoquinoline-8-carboxylic acid is a heterocyclic compound featuring an isoquinoline core substituted with both a hydroxyl and a carboxylic acid group.[1] This unique combination of functional groups imparts specific chemical properties that are of significant interest in medicinal chemistry and materials science. The isoquinoline scaffold itself is a key component in many biologically active compounds.[2] The presence of both a hydrogen bond donor (hydroxyl group) and a hydrogen bond donor/acceptor (carboxylic acid group) suggests a complex solubility profile that is highly dependent on the nature of the solvent.
A thorough understanding of its solubility is critical for:
Reaction Chemistry: Selecting appropriate solvents for synthesis and derivatization reactions.
Purification: Developing effective crystallization and chromatographic purification methods.
Formulation Development: Designing delivery systems for pharmaceutical applications, where bioavailability is often linked to solubility.
Analytical Chemistry: Preparing stock solutions and standards for various analytical assays.
Physicochemical Properties of 1-Hydroxyisoquinoline-8-carboxylic Acid and its Analogs
The solubility of a compound is intrinsically linked to its physicochemical properties. Below is a summary of the known properties of 1-Hydroxyisoquinoline-8-carboxylic acid and some of its close structural analogs, which provide valuable context for predicting its behavior.
The high melting point of 1-Hydroxyisoquinoline-8-carboxylic acid suggests strong intermolecular forces in its crystal lattice, which must be overcome by solvent interactions for dissolution to occur. The presence of both acidic (carboxylic acid) and weakly basic (isoquinoline nitrogen) functionalities, along with a phenolic hydroxyl group, indicates that its solubility will be highly pH-dependent in aqueous systems and sensitive to the hydrogen bonding capabilities of organic solvents.
Predicted Solubility Profile in Organic Solvents
Predicted Solubility of 1-Hydroxyisoquinoline-8-carboxylic acid:
Solvent Category
Solvent
Predicted Solubility
Rationale for Prediction
Polar Protic
Methanol
High
The hydroxyl group of methanol can act as both a hydrogen bond donor and acceptor, effectively solvating the polar functional groups of the solute.
Similar to methanol, ethanol's hydroxyl group facilitates strong hydrogen bonding interactions. The slightly larger alkyl chain may slightly decrease solubility compared to methanol.
Polar Aprotic
Dimethyl Sulfoxide (DMSO)
High
DMSO is a strong hydrogen bond acceptor and has a high polarity, making it an excellent solvent for many polar organic molecules.
Dimethylformamide (DMF)
High
Similar to DMSO, DMF is a highly polar solvent with strong hydrogen bond accepting capabilities.
Acetonitrile
Moderate
Acetonitrile is polar but a weaker hydrogen bond acceptor than DMSO or DMF, which may result in lower solubility.
Acetone
Moderate
Acetone's polarity and ability to accept hydrogen bonds suggest it should be a reasonably good solvent for this compound.
Less Polar
Tetrahydrofuran (THF)
Low to Moderate
THF has a moderate polarity and can accept hydrogen bonds, but its overall solvating power for highly polar, crystalline compounds may be limited.
Ethyl Acetate
Low
While capable of accepting hydrogen bonds, ethyl acetate is less polar than the previously mentioned solvents, which will likely limit its ability to dissolve the compound.
Dichloromethane (DCM)
Low
DCM is a relatively nonpolar solvent and is not expected to effectively solvate the highly polar functional groups of the molecule.
Nonpolar
Toluene
Very Low / Insoluble
The nonpolar nature of toluene makes it a poor solvent for this polar, hydrogen-bonding compound.
Hexane
Very Low / Insoluble
As a nonpolar alkane, hexane will not effectively interact with the polar functional groups of the solute.
Experimental Determination of Solubility
To obtain accurate quantitative solubility data, a systematic experimental approach is required. The following section outlines a detailed, field-proven protocol for determining the solubility of 1-Hydroxyisoquinoline-8-carboxylic acid in various organic solvents. This protocol is designed to be a self-validating system, ensuring the generation of reliable and reproducible data.
Experimental Workflow
The overall workflow for determining the solubility of 1-Hydroxyisoquinoline-8-carboxylic acid is depicted in the following diagram:
Figure 1: Experimental workflow for solubility determination.
Preparation of Saturated Solutions:
a. Add an excess amount of 1-Hydroxyisoquinoline-8-carboxylic acid to a series of vials, ensuring there is more solid than will dissolve.
b. To each vial, add a precise volume (e.g., 1.0 mL) of the desired organic solvent.
c. Securely cap the vials to prevent solvent evaporation.
Equilibration:
a. Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
b. Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.
Sample Preparation for Analysis:
a. After equilibration, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.
b. Carefully withdraw a known aliquot of the clear supernatant using a calibrated micropipette.
c. Dilute the aliquot with a suitable mobile phase or solvent to a concentration within the linear range of the analytical method.
Analytical Quantification (HPLC-UV):
a. Prepare a series of calibration standards of 1-Hydroxyisoquinoline-8-carboxylic acid of known concentrations.
b. Analyze the calibration standards and the diluted samples by HPLC-UV. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid to ensure consistent ionization) is a good starting point. The detection wavelength should be set to a lambda max of the compound.
c. Construct a calibration curve by plotting the peak area against the concentration of the standards.
d. Determine the concentration of the diluted sample from the calibration curve.
Calculation of Solubility:
a. Calculate the concentration of the original (undiluted) supernatant by multiplying the measured concentration by the dilution factor.
b. Express the solubility in appropriate units, such as mg/mL or mol/L.
Understanding the Intermolecular Interactions
The solubility of 1-Hydroxyisoquinoline-8-carboxylic acid in a given solvent is governed by the balance of energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions. The key intermolecular forces at play are illustrated below.
Figure 2: Key intermolecular interactions of the solute.
Hydrogen Bonding: This is expected to be the dominant interaction with polar protic solvents. The hydroxyl and carboxylic acid groups can donate hydrogen bonds, while the carbonyl oxygen, hydroxyl oxygen, and the isoquinoline nitrogen can accept hydrogen bonds.
Dipole-Dipole Interactions: The polar nature of the molecule will lead to dipole-dipole interactions with polar aprotic solvents.
π-π Stacking: The aromatic isoquinoline ring can participate in π-π stacking interactions, which may be favorable with aromatic solvents, although this is likely to be a weaker force compared to hydrogen bonding.
For a solvent to be effective, it must be able to disrupt the strong intermolecular hydrogen bonding and potential π-π stacking present in the solid crystal lattice of 1-Hydroxyisoquinoline-8-carboxylic acid. This explains the predicted high solubility in polar, hydrogen-bonding solvents like methanol and DMSO.
Conclusion
The solubility of 1-Hydroxyisoquinoline-8-carboxylic acid is a complex interplay of its structural features and the properties of the solvent. While quantitative experimental data is sparse, a strong theoretical and practical framework can be established. The presence of both hydroxyl and carboxylic acid functional groups dictates that polar, hydrogen-bonding solvents will be most effective for its dissolution. For researchers and drug development professionals, the provided experimental protocol offers a robust method for generating the precise solubility data required for their specific applications. A systematic approach to solubility determination is a cornerstone of efficient and successful chemical research and development.
References
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Afuresertib (CAS 116409-31-5): A Technical Guide for Researchers and Drug Development Professionals
Introduction: Targeting a Central Node in Cancer Signaling Afuresertib, also identified as GSK2110183, is a potent and orally bioavailable small molecule inhibitor that has garnered significant attention in the field of...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Targeting a Central Node in Cancer Signaling
Afuresertib, also identified as GSK2110183, is a potent and orally bioavailable small molecule inhibitor that has garnered significant attention in the field of oncology.[1][2] It is classified as a pan-Akt kinase inhibitor, targeting a critical serine/threonine kinase in the PI3K/Akt/mTOR signaling pathway.[3][4] This pathway is a central regulator of diverse cellular processes, including cell growth, proliferation, survival, and metabolism.[3][4] Its frequent dysregulation in a wide array of human cancers, both hematologic malignancies and solid tumors, establishes it as a key therapeutic target.[3][4] Afuresertib functions as an ATP-competitive inhibitor, binding to the ATP-binding site of Akt kinase and thereby blocking its downstream signaling functions.[1][3] This inhibition ultimately leads to the induction of apoptosis and a halt in cell proliferation in cancer cells.[1][2] This technical guide provides an in-depth overview of the physicochemical properties, mechanism of action, preclinical and clinical applications, and key experimental protocols for Afuresertib, tailored for researchers, scientists, and drug development professionals.
Physicochemical Properties of Afuresertib
A solid understanding of the physicochemical properties of a compound is fundamental for its application in research and development. Afuresertib is a white to off-white solid.[5] Key identifying and property data are summarized in the table below.
Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway
Afuresertib exerts its therapeutic effects by directly targeting the serine/threonine kinase Akt. The PI3K/Akt/mTOR pathway is a crucial signaling cascade that is often constitutively active in cancer, promoting cell survival and proliferation.[3][4] The activation of this pathway is initiated by growth factors binding to receptor tyrosine kinases (RTKs) or by G-protein-coupled receptors (GPCRs).[4] This leads to the activation of phosphoinositide 3-kinase (PI3K), which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to form phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[9] PIP3 acts as a docking site for Akt and phosphoinositide-dependent kinase-1 (PDK1) at the plasma membrane, leading to the phosphorylation and full activation of Akt.[4][9]
Activated Akt then phosphorylates a multitude of downstream substrates, including GSK-3β, FOXO proteins, and mTOR, which in turn regulate various cellular functions critical for cancer progression.[3][5] Afuresertib, as an ATP-competitive inhibitor, directly competes with ATP for binding to the kinase domain of all three Akt isoforms (Akt1, Akt2, and Akt3), thereby preventing their catalytic activity.[3][5] This blockade of Akt signaling leads to decreased phosphorylation of its downstream targets, resulting in cell cycle arrest, primarily at the G1 phase, and the induction of apoptosis.[3][5][10]
Figure 1: Simplified PI3K/Akt signaling pathway and the inhibitory action of Afuresertib.
Inhibitory Activity of Afuresertib
Afuresertib is a potent inhibitor of all three Akt isoforms, with low nanomolar efficacy. Its inhibitory activity has been characterized in both enzymatic assays and cell-based proliferation assays across a range of cancer cell lines.
Afuresertib has demonstrated significant anti-tumor activity in both preclinical models and clinical trials across a spectrum of cancers.
Hematologic Malignancies
In preclinical studies, Afuresertib potently inhibits the proliferation of various cell lines derived from hematologic malignancies, including T-cell acute lymphoblastic leukemia (T-ALL), B-cell ALL (B-ALL), chronic lymphocytic leukemia (CLL), and non-Hodgkin lymphoma (NHL).[3] This inhibition of proliferation is accompanied by the induction of apoptosis.[3]
A first-in-human phase 1 study in patients with advanced hematologic malignancies established a maximum tolerated dose (MTD) of 125 mg per day.[3][11] The most common adverse events were gastrointestinal in nature, including nausea, diarrhea, and dyspepsia.[3][11] In this study, Afuresertib demonstrated clinical activity in patients with multiple myeloma, non-Hodgkin lymphoma, Langerhans cell histiocytosis, and Hodgkin disease.[3][11] Specifically for multiple myeloma, three patients achieved a partial response, and three others had a minimal response.[3][11]
A subsequent phase 2a study focused on patients with Langerhans cell histiocytosis (LCH), a rare clonal neoplasm.[1] In this trial, oral Afuresertib at 125 mg daily showed clinical activity in both treatment-naïve and recurrent/refractory patients.[1] The overall response rate was 33% in treatment-naïve patients and 28% in those with recurrent/refractory disease.[1] The primary drug-related toxicities were again mild to moderate gastrointestinal issues.[1]
Solid Tumors
Afuresertib is also being investigated for the treatment of solid tumors, particularly in combination with other therapeutic agents. A phase Ib/III clinical trial is evaluating the efficacy and safety of Afuresertib in combination with fulvestrant for patients with locally advanced or metastatic HR+/HER2- breast cancer who have failed prior therapies.[6][12] Preliminary results from the phase Ib portion of this study have shown promising efficacy with a well-tolerated safety profile.[13][14] The combination therapy resulted in a confirmed objective response rate of 45.4% in patients with PIK3CA/AKT1/PTEN alterations.[14] The most common treatment-emergent adverse events included hyperglycemia, diarrhea, and increased liver enzymes, most of which were grade 1.[13]
Pharmacokinetics
Pharmacokinetic analyses from clinical trials have shown that Afuresertib is orally bioavailable with generally dose-proportional maximum plasma concentrations and area under the curve at doses above 75 mg.[3][11] The median time to reach peak plasma concentration is between 1.5 to 2.5 hours post-dose, and it has a prolonged half-life of approximately 1.7 days.[3][11]
Experimental Protocol: Cell Proliferation Assay
Evaluating the anti-proliferative effects of Afuresertib is a fundamental in vitro experiment. The following is a detailed, step-by-step protocol for a typical colorimetric cell proliferation assay.
Objective: To determine the IC50 (half-maximal inhibitory concentration) of Afuresertib in a cancer cell line.
Materials:
Cancer cell line of interest (e.g., a multiple myeloma or breast cancer cell line)
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)
Afuresertib (CAS 116409-31-5)
Dimethyl sulfoxide (DMSO, sterile)
96-well flat-bottom cell culture plates
Cell proliferation assay reagent (e.g., MTT, XTT, or WST-1)
Solubilization buffer (if using MTT)
Multichannel pipette
Microplate reader
Procedure:
Cell Seeding:
Harvest and count the cells.
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
Compound Preparation and Treatment:
Prepare a stock solution of Afuresertib in DMSO (e.g., 10 mM).
Perform serial dilutions of the Afuresertib stock solution in complete medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Prepare a vehicle control with the same final concentration of DMSO as the highest Afuresertib concentration.
Carefully remove the medium from the wells and add 100 µL of the prepared Afuresertib dilutions or vehicle control to the respective wells. Include wells with medium only as a background control.
Incubation:
Incubate the plate for a specified period, typically 72 hours, at 37°C in a humidified 5% CO2 incubator.[3]
Cell Viability Measurement:
Follow the manufacturer's instructions for the chosen cell proliferation assay reagent. For an MTT assay:
Add 10 µL of MTT reagent (5 mg/mL) to each well.
Incubate for 2-4 hours at 37°C.
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
For WST-1 or XTT assays, add the reagent and incubate for 1-4 hours before reading the absorbance.
Data Acquisition and Analysis:
Measure the absorbance at the appropriate wavelength using a microplate reader.
Subtract the background absorbance from all readings.
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Plot the percentage of cell viability against the log of the Afuresertib concentration and use a non-linear regression analysis to determine the IC50 value.
Figure 2: Workflow for a cell proliferation assay to evaluate Afuresertib's efficacy.
Safety and Toxicology
Across multiple clinical trials, Afuresertib has demonstrated a manageable safety profile. The most frequently reported adverse events are generally mild to moderate and include:
Grade 3 toxicities have been reported and include fatigue, diarrhea, pain, and liver function test abnormalities, which in one study were dose-limiting.[1][3] Importantly, in a combination study with fulvestrant, no serious adverse events (SAEs) or treatment discontinuations due to treatment-emergent adverse events were reported.[13][14]
Conclusion and Future Directions
Afuresertib (CAS 116409-31-5) is a promising pan-Akt inhibitor with demonstrated clinical activity and a manageable safety profile in both hematologic malignancies and solid tumors. Its mechanism of action, targeting a central node in cancer cell signaling, provides a strong rationale for its continued development, both as a monotherapy and in combination with other anti-cancer agents. For researchers and drug development professionals, Afuresertib represents a valuable tool for investigating the role of the PI3K/Akt pathway in cancer and a potential therapeutic agent for a variety of malignancies. Future research will likely focus on identifying predictive biomarkers to select patients most likely to respond to Afuresertib and on exploring novel combination strategies to overcome resistance and enhance its therapeutic efficacy.
References
Spencer, A., Yoon, S. S., Harrison, S. J., Morris, S. R., Smith, D. A., Brigandi, R. A., ... & Chen, C. (2014). The novel AKT inhibitor afuresertib shows favorable safety, pharmacokinetics, and clinical activity in multiple myeloma. Blood, The Journal of the American Society of Hematology, 124(14), 2190-2195. [Link]
Spencer, A., Yoon, S. S., Harrison, S. J., Morris, S. R., Smith, D. A., Brigandi, R. A., ... & Chen, C. (2015). Novel AKT inhibitor afuresertib shows favorable safety, pharmacokinetics, and clinical activity in multiple myeloma: Phase 1 study results. ResearchGate. [Link]
Xu, B., Zhang, P., Sun, T., Wang, Y., Tong, Z., Phadke, S., ... & Wang, X. (2024). Abstract PS17-08: A Phase Ib Study to Evaluate the Efficacy and Safety of Afuresertib Plus Fulvestrant in Patients with Locally Advanced or Metastatic HR+/HER2- Breast Cancer Who Failed Standard of Care Therapies. Cancer Research, 84(9_Supplement), PS17-08. [Link]
Laekna. (2023). 2023 SABCS | Laekna Reports Afuresertib Phase Ib Breast Cancer Study Results. Laekna. [Link]
Spencer, A., Yoon, S. S., Harrison, S. J., Morris, S. R., Smith, D. A., Brigandi, R. A., ... & Chen, C. (2014). The novel AKT inhibitor afuresertib shows favorable safety, pharmacokinetics, and clinical activity in multiple myeloma. PubMed. [Link]
Berres, M. L., Lim, K. P. H., Peters, T., Price, J., Takmajian, A., Hyman, D. M., ... & Allen, C. E. (2016). A phase IIa study of afuresertib, an oral pan-AKT inhibitor, in patients with Langerhans cell histiocytosis. Pediatric blood & cancer, 64(2), e26325. [Link]
TrialScreen. (n.d.). Study to Evaluate Efficacy & Safety of Afuresertib Plus Fulvestrant in Patients With Locally Advanced or Metastatic HR+/HER2- Breast Cancer. TrialScreen. [Link]
National Center for Biotechnology Information. (n.d.). Afuresertib. PubChem. [Link]
ClinicalTrials.gov. (2022). Study to Evaluate Efficacy & Safety of Afuresertib Plus Fulvestrant in Patients With Locally Advanced or Metastatic HR+/HER2- Breast Cancer. ClinicalTrials.gov. [Link]
ClinicalTrials.gov. (2014). Study of Afuresertib Monotherapy in Japanese Relapsed Multiple Myeloma Patients. ClinicalTrials.gov. [Link]
ResearchGate. (n.d.). Effect of afuresertib on cell cycle and phosphorylation levels of Akt... ResearchGate. [Link]
Patsnap. (2024). What is Afuresertib used for?. Patsnap Synapse. [Link]
Laekna. (2024). AACR 2024 Presentation of Laekna | Afuresertib Demonstrated Promising Treatment Benefit in Combination Therapy for Drug-resistant TNBC Patients. Laekna. [Link]
Liu, W., et al. (2023). Phase 2 study using low dose cytarabine for adult patients with newly diagnosed Langerhans cell histiocytosis. PubMed. [Link]
Springer Nature Experiments. (n.d.). In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells. Springer Nature Experiments. [Link]
Kumar, C. C. (2013). Akt inhibitors: mechanism of action and implications for anticancer therapeutics. PMC. [Link]
Tolcher, A. W., et al. (2015). Phase I study of the MEK inhibitor trametinib in combination with the AKT inhibitor afuresertib in patients with solid tumors and multiple myeloma. PubMed. [Link]
MDPI. (2023). Precision Medicine in Hematologic Malignancies: Evolving Concepts and Clinical Applications. MDPI. [Link]
MDPI. (2020). Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy. MDPI. [Link]
National Cancer Institute. (n.d.). A Study with Tovorafenib (DAY101) as a Treatment Option for Progressive, Relapsed, or Refractory Langerhans Cell Histiocytosis. National Cancer Institute. [Link]
ClinicalTrials.gov. (n.d.). Targeted Approach to Langerhans Cell Histiocytosis (LCH) Using MEK Inhibitor, Trametinib. ClinicalTrials.gov. [Link]
BioVision Inc. (2014). Cell Proliferation Assay Kit Video. YouTube. [Link]
Unveiling the Electronic Landscape of 1-Hydroxyisoquinoline-8-carboxylic acid: A Theoretical Guide to DFT-Driven Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary 1-Hydroxyisoquinoline-8-carboxylic acid stands as a molecule of significant interest within medicinal chemistr...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
1-Hydroxyisoquinoline-8-carboxylic acid stands as a molecule of significant interest within medicinal chemistry, possessing a scaffold ripe for exploration in drug design. Its structural nuances, including potential tautomeric forms and intramolecular hydrogen bonding, dictate its reactivity, spectroscopic signature, and ultimately, its biological activity. This technical guide provides a comprehensive framework for investigating the geometric, electronic, and spectroscopic properties of this molecule using Density Functional Theory (DFT). We will delve into the causality behind computational choices, present self-validating protocols, and synthesize theoretical data to offer predictive insights. This document is designed to empower researchers to leverage computational chemistry as a predictive tool, accelerating the rational design of novel therapeutics.
Introduction: The Strategic Value of a Computational-First Approach
The isoquinoline nucleus is a privileged scaffold in pharmacology, forming the core of numerous natural and synthetic compounds with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The specific functionalization in 1-Hydroxyisoquinoline-8-carboxylic acid—a hydroxyl group at the C1 position and a carboxylic acid at the C8 position—introduces fascinating complexity. These groups can engage in intricate intramolecular hydrogen bonding, potentially influencing the molecule's conformation, stability, and interaction with biological targets.[3][4]
Before committing to the resource-intensive process of synthesis and experimental characterization, a theoretical investigation using Density Functional Theory (DFT) offers an invaluable predictive lens. DFT allows us to build a robust, atom-level understanding of the molecule's intrinsic properties.[1][5] It provides a cost-effective and rapid method to:
Determine the most stable three-dimensional structure.
Analyze potential tautomeric equilibria, a critical factor for molecules like hydroxyquinolines.[6][7]
Predict spectroscopic fingerprints (IR, NMR, UV-Vis) to aid in the characterization of synthesized compounds.[8][9]
Map electronic properties like orbital energies and electrostatic potential to forecast reactivity and sites for intermolecular interactions.
This guide will walk through the theoretical and practical application of DFT to elucidate the multifaceted character of 1-Hydroxyisoquinoline-8-carboxylic acid.
Theoretical Foundations: Selecting the Right Tools for the Job
Density Functional Theory is a quantum mechanical method that calculates the electronic structure of a molecule based on its electron density, rather than the complex many-electron wavefunction.[1] This approach offers a powerful balance of accuracy and computational efficiency, making it the workhorse for molecular modeling in drug discovery.
2.1. The B3LYP Functional and Basis Sets: A Proven Combination
The choice of the functional and basis set is paramount for reliable results. For organic molecules containing C, H, N, and O, the B3LYP hybrid functional is a widely adopted and well-validated choice. It incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic effects in aromatic systems.[10]
The functional is paired with a basis set , which is a set of mathematical functions used to build the molecular orbitals. The 6-31G (also denoted 6-31G(d))* basis set is a common starting point, providing a good compromise between accuracy and computational cost.[10] It includes polarization functions ('d' on heavy atoms) that are crucial for describing the non-spherical electron distribution in bonded atoms, which is essential for accurately modeling hydrogen bonds. For higher accuracy, especially in spectroscopic predictions, larger basis sets like 6-311++G(d,p) can be employed.[1]
2.2. Simulating Reality: Solvent Effects
Biological processes and chemical reactions typically occur in solution. The Polarizable Continuum Model (PCM) is an efficient method to account for the bulk electrostatic effects of a solvent (e.g., water or DMSO) by treating it as a continuous medium with a defined dielectric constant. This is critical for accurately predicting the stability of different tautomers, as polar forms are often preferentially stabilized by polar solvents.[11]
2.3. Predicting Spectra: TD-DFT and GIAO
Time-Dependent DFT (TD-DFT) is the standard for calculating electronic excitation energies, which correspond to the absorption bands observed in UV-Vis spectroscopy .[8]
The Gauge-Independent Atomic Orbital (GIAO) method is used to calculate nuclear magnetic shielding tensors, which are then converted into the NMR chemical shifts (¹H and ¹³C) that are observed experimentally.[9][12]
Computational Protocol: A Step-by-Step Workflow
This protocol outlines a self-validating workflow for conducting a comprehensive DFT study of 1-Hydroxyisoquinoline-8-carboxylic acid using a quantum chemistry software package like Gaussian.
Step 1: Initial Structure Generation
Construct the 3D structure of 1-Hydroxyisoquinoline-8-carboxylic acid using a molecular builder. Pay close attention to the initial orientation of the hydroxyl and carboxylic acid groups to favor the formation of an intramolecular hydrogen bond.
Step 2: Geometry Optimization
Objective: To find the lowest energy (most stable) conformation of the molecule.
Methodology: Perform a full geometry optimization without constraints.
Causality: This step allows all bond lengths, angles, and dihedral angles to relax into their most stable positions, providing the equilibrium structure.
Keywords (Example): #p B3LYP/6-31G(d) Opt
Step 3: Vibrational Frequency Calculation
Objective: To confirm the optimized structure is a true energy minimum and to predict the infrared (IR) spectrum.
Methodology: Perform a frequency calculation at the same level of theory used for optimization.
Validation: A true minimum on the potential energy surface will have zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state, and the structure must be re-optimized.
Keywords (Example): #p B3LYP/6-31G(d) Freq
Step 4: Property Calculations (Using the Optimized Geometry)
NMR Spectroscopy: Calculate ¹H and ¹³C chemical shifts using the GIAO method.[9]
Keywords (Example): #p B3LYP/6-31G(d) NMR=GIAO
UV-Vis Spectroscopy: Calculate the first several electronic excitation energies using TD-DFT to predict the absorption spectrum.[8]
Natural Bond Orbital (NBO) Analysis: Investigate charge distribution, hybridization, and donor-acceptor interactions (e.g., hydrogen bonding).
Keywords (Example): #p B3LYP/6-31G(d) Pop=NBO
The following diagram illustrates this computational workflow.
Caption: Relationship between HOMO-LUMO gap and stability.
4.4. Molecular Electrostatic Potential (MEP)
An MEP map provides a visual guide to the charge distribution around the molecule. It highlights:
Electron-rich regions (nucleophilic sites): Typically colored red, these are found around electronegative atoms like the oxygen atoms of the carbonyl and hydroxyl groups. These sites are prone to electrophilic attack.
Electron-poor regions (electrophilic sites): Colored blue, these are often located around acidic protons, such as the hydrogen of the carboxylic acid. These sites are susceptible to nucleophilic attack.
Conclusion and Future Directions
This guide has outlined a robust DFT-based strategy for the comprehensive theoretical characterization of 1-Hydroxyisoquinoline-8-carboxylic acid. By systematically applying these computational protocols, researchers can gain profound, predictive insights into the molecule's structure, stability, reactivity, and spectroscopic properties. The theoretical data generated serves as a powerful hypothesis-generating tool, guiding synthetic efforts and providing a basis for understanding structure-activity relationships (SAR). These computational results can be further leveraged in more advanced studies, such as molecular docking simulations, to predict binding modes with protein targets, thereby accelerating the journey from molecular concept to therapeutic candidate.
References
ResearchGate. (2025). DFT studies and vibrational spectra of isoquinoline and 8-hydroxyquinoline.
National Institutes of Health (NIH). (n.d.).
ResearchGate. (2024). DFT analysis for structure, vibrational assignments, and molecular properties of medicinally important isoquinoline.
Elsevier. (n.d.).
ResearchGate. (n.d.). Synthesis, Characterization and Bioactivity of Novel 8-Hydroxyquinoline Derivatives: Experimental, Molecular docking, DFT and POM Analyses.
PubMed. (2005). DFT studies and vibrational spectra of isoquinoline and 8-hydroxyquinoline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
Royal Society of Chemistry. (n.d.).
(n.d.). Coordination Compounds Based on 1,2,3,4-Tetrahydro-isoquinoline-3-carboxylic Acid.
Royal Society of Chemistry. (1958). Intramolecular hydrogen bonding in 8-hydroxyquinolines. Journal of the Chemical Society (Resumed).
National Institutes of Health (NIH). (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC.
Advanced Journal of Chemistry, Section A. (2025).
ResearchGate. (2025). (PDF) Synthesis of 8-hydroxyquinoline chalcones: Trans configuration, intramolecular hydrogen bonds, bromination, and antifungal activity.
SciSpace. (n.d.).
National Institutes of Health (NIH). (n.d.). Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. PMC.
ResearchGate. (2022). (PDF) A DFT study of the tautomerism of 1H-benzo[de]cinnolines and their protonated forms.
ChemRxiv. (n.d.). Spectroscopic investigations, DFT calculations, molecular docking and MD simulations of 3-[(4-Carboxyphenyl) carbamoyl].
Stanford University. (n.d.). Formation and Dissociation of Intra-Intermolecular Hydrogen-Bonded Solute-Solvent Complexes.
Open Access Journals. (n.d.).
SpringerLink. (2022).
National Institutes of Health (NIH). (n.d.). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)
ResearchGate. (2025). Strong intramolecular hydrogen bonds. Part I. Vibrational frequencies of the OH group in some picolinic acid N-oxides predicted from DFT calculated potentials and located in the infrared spectra.
Benchchem. (2025). A Comparative Analysis of the Biological Activities of Isoquinoline-1-Carboxylic Acid Esters and Amides.
YouTube. (2021). Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid].
MDPI. (n.d.). Multiple Intramolecular Hydrogen Bonding in Large Biomolecules: DFT Calculations and Deuterium Isotope Effects on 13C Chemical Shifts as a Tool in Structural Studies.
(n.d.). Alkaloids 8-Hydroxyquinoline derivatives: Synthesis and biological activities.
(2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.
Benchchem. (n.d.). Spectroscopic properties of 2-Hydroxyquinoline (UV-Vis, NMR, IR).
(2024).
OSTI.GOV. (n.d.). Intramolecular Hydrogen Bonding Analysis Taylor Harville and Mark S.
National Institutes of Health (NIH). (n.d.). First-principles density functional theoretical study on the structures, reactivity and spectroscopic properties of (NH) and (OH) Tautomer's of 4-(methylsulfanyl)-3[(1Z)-1-(2-phenylhydrazinylidene) ethyl] quinoline-2(1H)-one. PMC.
SciSpace. (n.d.).
(n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.
ResearchGate. (2025). (PDF) A DFT Study on Tautomer Stability of 4-Hydroxyquinoline Considering Solvent Effect and NBO Analysis.
A Technical Guide to the Spectroscopic Analysis of 1-Hydroxyisoquinoline-8-carboxylic Acid
This guide provides an in-depth technical exploration of the spectroscopic analysis of 1-Hydroxyisoquinoline-8-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. Designed f...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical exploration of the spectroscopic analysis of 1-Hydroxyisoquinoline-8-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. Designed for researchers, scientists, and professionals in drug development, this document elucidates the principles and practical application of Infrared (IR) and UV-Visible (UV-Vis) spectroscopy for the characterization of this molecule. The content herein is structured to offer not just procedural steps but also the underlying scientific rationale, ensuring a comprehensive understanding of the analytical workflow.
Introduction to 1-Hydroxyisoquinoline-8-carboxylic Acid: A Molecule of Interest
1-Hydroxyisoquinoline-8-carboxylic acid belongs to the isoquinoline class of alkaloids, a group of compounds known for their diverse biological activities. The presence of a hydroxyl group at the C1 position and a carboxylic acid at the C8 position imparts unique physicochemical properties, including the potential for tautomerism and intramolecular hydrogen bonding. These structural features are critical in determining the molecule's interaction with biological targets and its spectroscopic signature.
A thorough understanding of its spectral characteristics is paramount for confirming its identity, assessing its purity, and studying its interactions. This guide will focus on two fundamental spectroscopic techniques: Infrared (IR) spectroscopy to probe its vibrational modes and functional groups, and UV-Visible (UV-Vis) spectroscopy to investigate its electronic transitions.
Infrared (IR) Spectroscopic Analysis: Unveiling the Molecular Vibrations
Infrared spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. It operates on the principle that molecular bonds vibrate at specific frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a characteristic spectrum of absorption bands.
Theoretical Expectations for 1-Hydroxyisoquinoline-8-carboxylic Acid
The IR spectrum of 1-Hydroxyisoquinoline-8-carboxylic acid is expected to be complex, exhibiting characteristic absorptions for its key functional groups: the hydroxyl group, the carboxylic acid moiety, and the isoquinoline core. A critical aspect to consider is the potential for tautomerism between the 1-hydroxyisoquinoline and the 1(2H)-isoquinolinone forms, as well as intramolecular hydrogen bonding between the C8-carboxylic acid and the C1-hydroxyl or N-H group.
O-H and N-H Stretching: The presence of both a hydroxyl and a carboxylic acid group suggests a broad absorption band in the region of 2500-3300 cm⁻¹[2]. This broadening is a hallmark of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer. Additionally, if the 1(2H)-isoquinolinone tautomer is present, an N-H stretching band would be expected, likely also broadened and in a similar region.
C=O Stretching: A strong, sharp absorption band is anticipated for the carbonyl (C=O) stretch of the carboxylic acid, typically appearing in the range of 1700-1725 cm⁻¹[2]. The exact position can be influenced by hydrogen bonding. If the 1(2H)-isoquinolinone tautomer is present, its amide C=O stretch would likely appear at a lower wavenumber, around 1650-1680 cm⁻¹.
C-O Stretching and O-H Bending: The C-O stretching of the carboxylic acid is expected to produce a medium to strong band between 1210 and 1320 cm⁻¹. The in-plane O-H bend of the carboxylic acid usually appears as a broad peak around 1400-1440 cm⁻¹.
Aromatic C=C and C=N Stretching: The isoquinoline ring system will give rise to several sharp, medium-intensity bands in the 1450-1620 cm⁻¹ region, corresponding to C=C and C=N stretching vibrations within the aromatic rings.
Aromatic C-H Stretching and Bending: Aromatic C-H stretching vibrations are expected as weak to medium bands above 3000 cm⁻¹. Out-of-plane C-H bending vibrations will appear in the 650-900 cm⁻¹ region, and their pattern can provide information about the substitution on the aromatic rings.
Experimental Protocol: Acquiring a High-Quality IR Spectrum
A self-validating protocol is crucial for obtaining reliable and reproducible IR data.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is the instrument of choice due to its high sensitivity and speed.
Sample Preparation (Attenuated Total Reflectance - ATR):
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory. This is a critical step to subtract any atmospheric (CO₂, H₂O) or accessory-related absorptions.
Sample Application: Place a small amount of the solid 1-Hydroxyisoquinoline-8-carboxylic acid powder onto the center of the ATR crystal.
Pressure Application: Use the pressure clamp to ensure firm and even contact between the sample and the crystal. Consistent pressure is key for reproducible results.
Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.
Predicted IR Spectrum and Interpretation
Based on the analysis of related compounds such as 1(2H)-isoquinolinone[3], isoquinoline-1-carboxylic acid[4], and the general principles of IR spectroscopy for carboxylic acids[2], the following table summarizes the expected key IR absorption bands for 1-Hydroxyisoquinoline-8-carboxylic acid.
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. The wavelengths of maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic of a molecule's chromophores.
Theoretical Expectations for 1-Hydroxyisoquinoline-8-carboxylic Acid
The UV-Vis spectrum of 1-Hydroxyisoquinoline-8-carboxylic acid is expected to be dominated by the electronic transitions of the isoquinoline ring system. The presence of the hydroxyl and carboxylic acid substituents will influence the position and intensity of the absorption bands.
π → π* Transitions: The aromatic isoquinoline core will exhibit strong absorptions due to π → π* transitions. For isoquinoline itself, characteristic bands appear around 220 nm, 270 nm, and 320 nm.
n → π* Transitions: The non-bonding electrons on the nitrogen and oxygen atoms can undergo n → π* transitions. These are typically weaker than π → π* transitions and may be observed as shoulders on the main absorption bands.
Effect of Substituents: The electron-donating hydroxyl group (-OH) and the electron-withdrawing carboxylic acid group (-COOH) will act as auxochromes and chromophores, respectively. Their presence is expected to cause a bathochromic shift (red shift) of the λmax values compared to unsubstituted isoquinoline, and may also affect the intensity of the absorption bands. The pH of the solution will significantly impact the UV-Vis spectrum due to the ionization of the carboxylic acid and phenolic hydroxyl groups.
Experimental Protocol: A Guide to Accurate UV-Vis Measurements
Instrumentation: A dual-beam UV-Vis spectrophotometer is recommended for accurate measurements.
Workflow for UV-Vis Analysis:
Workflow for UV-Vis Spectroscopic Analysis.
Step-by-Step Protocol:
Solvent Selection: Choose a UV-grade solvent in which the compound is soluble and that is transparent in the wavelength range of interest (e.g., ethanol or methanol).
Preparation of Stock Solution: Accurately weigh a small amount of 1-Hydroxyisoquinoline-8-carboxylic acid and dissolve it in a known volume of the chosen solvent to create a stock solution of known concentration.
Preparation of Dilutions: Prepare a series of dilutions from the stock solution to obtain solutions with concentrations that will yield absorbances in the optimal range of the spectrophotometer (typically 0.1 to 1.0).
Instrument Baseline: Fill a quartz cuvette with the pure solvent and record a baseline spectrum. This will correct for any absorbance from the solvent and the cuvette.
Sample Measurement: Starting with the most dilute solution, rinse the cuvette with the sample solution, then fill it and record the absorbance spectrum over the desired wavelength range (e.g., 200-400 nm).
Data Analysis:
Identify the wavelengths of maximum absorbance (λmax).
For quantitative analysis, construct a calibration curve by plotting absorbance at a specific λmax versus concentration.
Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εbc), where A is the absorbance, b is the path length of the cuvette (typically 1 cm), and c is the molar concentration.
Predicted UV-Vis Spectrum and Interpretation
The UV-Vis spectrum of 1-Hydroxyisoquinoline-8-carboxylic acid in a neutral solvent like ethanol is predicted to show multiple absorption bands characteristic of the substituted isoquinoline system.
Predicted λmax (nm)
Electronic Transition
Expected Molar Absorptivity (ε)
Comments
~ 220-240
π → π
High
Corresponds to the benzenoid part of the isoquinoline ring.
~ 270-290
π → π
Medium
Corresponds to the pyridinoid part of the isoquinoline ring.
~ 320-350
π → π*
Medium to Low
A longer wavelength band, sensitive to substitution and solvent polarity.
It is important to note that these are predictions. The actual λmax values and molar absorptivities should be determined experimentally. The spectrum is expected to be pH-dependent. In acidic solution, the nitrogen atom will be protonated, leading to a likely hypsochromic (blue) shift. In basic solution, the deprotonation of the carboxylic acid and hydroxyl groups will likely cause a bathochromic (red) shift.
Conclusion: A Synergistic Approach to Characterization
The combination of IR and UV-Vis spectroscopy provides a powerful and comprehensive approach to the characterization of 1-Hydroxyisoquinoline-8-carboxylic acid. IR spectroscopy confirms the presence of the key functional groups and provides insights into the molecular structure and bonding, while UV-Vis spectroscopy elucidates the electronic properties of the conjugated system. This guide has provided the theoretical framework and practical protocols for conducting these analyses, emphasizing the importance of a scientifically rigorous and self-validating approach. The predicted spectral data, based on the analysis of related structures, serves as a valuable reference for researchers working with this and similar heterocyclic compounds.
References
PubChem. (n.d.). 1(2H)-Isoquinolinone. National Center for Biotechnology Information. Retrieved from [Link]
PubChem. (n.d.). 8-Hydroxyisoquinoline. National Center for Biotechnology Information. Retrieved from [Link]
PubChem. (n.d.). Isoquinoline-1-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
Tradeindia. (n.d.). 1-hydroxyisoquinoline-8-carboxylic Acid. Retrieved from [Link]
NIST. (n.d.). 8-Hydroxyquinoline. NIST Chemistry WebBook. Retrieved from [Link]
PubChem. (n.d.). Isoquinoline-8-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
Al-Masoudi, N. A. L., & Al-Soud, Y. A. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research Journal of Recent Sciences, 3(1), 1-12.
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Introduction: From Coal Tar Byproduct to Privileged Pharmacophore
An In-Depth Technical Guide to the Discovery and History of Isoquinoline Carboxylic Acids The isoquinoline nucleus, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone of...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Discovery and History of Isoquinoline Carboxylic Acids
The isoquinoline nucleus, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone of modern medicinal chemistry. While the parent isoquinoline was once a mere curiosity isolated from the complex mixture of coal tar, its derivatives, particularly the isoquinoline carboxylic acids, have emerged as "privileged structures." These scaffolds demonstrate a remarkable ability to bind to a diverse range of biological targets, leading to their central role in the development of novel therapeutics. This guide provides a comprehensive historical and technical overview for researchers, scientists, and drug development professionals, tracing the journey of isoquinoline carboxylic acids from their foundational discoveries to their establishment as critical pharmacophores, particularly in the realm of neuroscience. We will explore the ingenuity behind the initial synthetic routes and the pivotal discoveries that unveiled their profound biological activities.
Chapter 1: The Isolation and Structural Elucidation of the Isoquinoline Core
The story of isoquinoline begins in 1885, when S. Hoogewerf and W.A. van Dorp undertook the painstaking fractional crystallization of acid sulfates from coal tar, a byproduct of coke production.[1][2] Through this arduous process, they isolated a new basic, colorless, crystalline compound with a low melting point and a distinct, penetrating odor.[1]
The crucial step in confirming its structure was oxidative degradation. Oxidation of this new compound yielded a mixture of two key products: phthalic acid and pyridine-3,4-dicarboxylic acid (also known as cinchomeronic acid).[2] This result was revelatory. The formation of phthalic acid confirmed the presence of a benzene ring, while the pyridine-3,4-dicarboxylic acid proved the existence of a pyridine ring and, critically, its fusion pattern to the benzene ring. This "iso" arrangement, where the benzene ring is fused at the [c] face of the pyridine ring (at the 3- and 4-positions), distinguished it from its already known isomer, quinoline. Thus, the compound was aptly named "isoquinoline."[2]
This foundational work not only introduced a new class of heterocycles to the world of organic chemistry but also provided the essential structural canvas upon which the synthesis of its derivatives, including the functionally critical carboxylic acids, would be built.
Chapter 2: A Gateway to Functionality: The Reissert Reaction and Isoquinoline-1-Carboxylic Acid
For two decades after its discovery, the isoquinoline ring remained a synthetic challenge. The introduction of substituents, especially at the C-1 position adjacent to the nitrogen, was not straightforward. This changed in 1905 with a landmark discovery by the German chemist Arnold Reissert.[3] His work, originally focused on quinolines, was successfully extended to isoquinolines and provided the first reliable and historically significant pathway to isoquinoline-1-carboxylic acid.[3][4] This method, now known as the Reissert reaction, introduces a cyano group at the C-1 position, which can then be readily hydrolyzed to a carboxylic acid.
The reaction proceeds by treating isoquinoline with an acid chloride (traditionally benzoyl chloride) and a cyanide source, such as potassium cyanide.[3][5] This forms a stable, crystalline intermediate known as a Reissert compound: in this case, 2-benzoyl-1,2-dihydroisoquinoline-1-carbonitrile.[5]
The causality behind this reaction is elegant. The nitrogen of the isoquinoline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzoyl chloride. This generates a highly electrophilic N-acylisoquinolinium intermediate. The cyanide anion then attacks this activated ring at the C-1 position, which is rendered susceptible to nucleophilic attack by the electron-withdrawing effect of the adjacent, now positively charged, nitrogen atom. This sequence of events results in the formation of the 1,2-dihydroisoquinoline adduct.
Figure 1: The Reissert Reaction Pathway
The true value of the Reissert compound lies in its utility as a synthetic intermediate. The cyano group can be hydrolyzed under acidic or basic conditions to yield the desired isoquinoline-1-carboxylic acid.[4] This two-step process was the first robust method for introducing a carboxylic acid functionality at a specific position on the isoquinoline ring, opening the door to a vast new area of chemical exploration.
Protocol 1: Synthesis of 2-Benzoyl-1,2-dihydroisoquinaldonitrile (Reissert Compound)
This protocol is adapted from the authoritative procedure published in Organic Syntheses, which utilizes a two-phase system to improve yields by minimizing the competing hydrolysis of benzoyl chloride.[5]
Self-Validating System: Successful formation of the product is indicated by the precipitation of a solid from the reaction mixture. The melting point of the recrystallized product should be sharp and consistent with the literature value (124–126°C).
Methodology:
Reaction Setup: In a three-necked, round-bottomed flask equipped with a mechanical stirrer, thermometer, and a pressure-equalizing dropping funnel, charge freshly distilled isoquinoline (0.5 mole) dissolved in 400 mL of dichloromethane.
Addition of Cyanide: Add a solution of potassium cyanide (1.5 moles) in 200 mL of water to the flask. Caution: Potassium cyanide is highly toxic. This reaction must be performed in an efficient fume hood, and all cyanide-containing waste must be quenched and disposed of according to safety protocols.
Acylation: Stir the two-phase mixture vigorously. Add freshly distilled benzoyl chloride (0.9 mole) from the dropping funnel over a period of 1 hour. An exothermic reaction will occur, causing the dichloromethane to reflux.
Reaction Completion: Continue vigorous stirring for an additional 3 hours. The initially formed oil will solidify.
Workup: Filter the resulting brown reaction mixture. Wash the collected solid thoroughly with water, then with 2 N hydrochloric acid, and again with water. The aqueous layers must be treated with bleach or another suitable oxidizing agent to destroy residual cyanide before disposal.
Purification: The crude solid is dried and then recrystallized from ethanol (using charcoal for decolorization if necessary) to yield pale brown crystals of the Reissert compound.
Hydrolysis to Isoquinoline-1-Carboxylic Acid:
The resulting Reissert compound can be hydrolyzed by refluxing with a strong acid, such as concentrated hydrochloric acid or a mixture of sulfuric acid and water, followed by neutralization to precipitate the carboxylic acid.
Chapter 3: Expanding the Isomeric Landscape via Side-Chain Oxidation
While the Reissert reaction provided a masterful solution for C-1 functionalization, the synthesis of other positional isomers, such as isoquinoline-3-carboxylic acid, required a different approach. The historical solution lay in a classic transformation: the oxidation of an alkyl side chain. This method relies on the inherent stability of the aromatic ring, which allows for the selective oxidation of a more reactive alkyl group (e.g., a methyl group) to a carboxylic acid.
Potassium permanganate (KMnO₄) was a workhorse oxidant in classical organic chemistry.[6] Under basic or acidic conditions, this powerful reagent can oxidize an alkyl group attached to an aromatic ring to a carboxylic acid, provided the alkyl group possesses at least one benzylic hydrogen.[6] Therefore, the synthesis of isoquinoline-3-carboxylic acid could be achieved by first preparing 3-methylisoquinoline and then subjecting it to permanganate oxidation.
Figure 2: Synthesis via Side-Chain Oxidation
Another reagent used for this purpose was selenium dioxide (SeO₂). While SeO₂ can oxidize methyl groups to aldehydes, under more forcing conditions (e.g., higher temperatures), it can also yield carboxylic acids.[2] The oxidation of 3-methylisoquinoline with selenium dioxide at 180°C was reported to give a mixture including isoquinoline-3-carboxylic acid.[2]
These oxidation methods were crucial for expanding the library of available isoquinoline carboxylic acids beyond the 1-substituted isomer, allowing for a broader exploration of their chemical and biological properties.
Protocol 2: Representative Oxidation of an Alkyl-Substituted Heterocycle with KMnO₄
This generalized protocol is based on the classical method for the oxidation of alkyl side chains on aromatic rings.[6][7]
Self-Validating System: The reaction progress can be monitored by the disappearance of the purple permanganate color. The identity of the final product is confirmed by its melting point and by titration, which should show it to be a monobasic acid.
Methodology:
Setup: To a flask equipped with a reflux condenser and a mechanical stirrer, add the starting methylisoquinoline (e.g., 3-methylisoquinoline) and water.
Oxidation: Heat the mixture to reflux. Add a solution of potassium permanganate in water portion-wise over several hours. The purple color of the permanganate will disappear as it is consumed. Continue heating until the purple color persists, indicating the reaction is complete.
Workup: Cool the reaction mixture and filter to remove the brown manganese dioxide byproduct.
Isolation: Acidify the clear filtrate with a mineral acid (e.g., HCl or H₂SO₄) to a pH of approximately 3-4. The isoquinoline carboxylic acid, being less soluble in acidic water, will precipitate.
Purification: Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol or water).
Chapter 4: The Dawn of Bioactivity: Isoquinoline Carboxylic Acids as NMDA Receptor Antagonists
For much of their early history, isoquinoline carboxylic acids were primarily of interest to synthetic chemists. Their potential as therapeutic agents remained largely unexplored. This changed dramatically with the rise of neuropharmacology and the discovery of excitatory amino acid (EAA) neurotransmitters, with glutamate being the most prominent in the mammalian central nervous system (CNS).[4][8]
In the late 1970s and early 1980s, the work of Jeff Watkins and others led to the classification of glutamate receptors into distinct subtypes, most notably the NMDA (N-methyl-D-aspartate), AMPA, and kainate receptors.[9][10] It was soon realized that overstimulation of these receptors, particularly the NMDA receptor, could lead to neuronal cell death—a phenomenon termed "excitotoxicity."[4] This discovery implicated NMDA receptors in a host of neurological disorders, including stroke, epilepsy, and chronic neurodegenerative diseases, sparking an intense search for selective NMDA receptor antagonists.[4][8]
It was within this context that the therapeutic potential of isoquinoline carboxylic acids was finally realized. Researchers designing conformationally constrained analogues of glutamate discovered that certain decahydroisoquinoline-3-carboxylic acids were highly potent and selective antagonists of the NMDA receptor.[11][12]
Figure 3: Mechanism of NMDA Receptor Antagonism
These compounds act as competitive antagonists, meaning they bind to the same site on the receptor as glutamate but do not activate it, thereby blocking the action of the endogenous neurotransmitter.[11] This discovery was a watershed moment, demonstrating that the isoquinoline carboxylic acid scaffold could be tailored to interact with high affinity and selectivity with a critical CNS target. This work established these molecules as viable leads for the development of neuroprotective agents for a wide range of CNS disorders.[11]
Conclusion
The journey of isoquinoline carboxylic acids is a testament to the evolution of chemical science. From their origins as constituents of an industrial byproduct, their fundamental chemistry was painstakingly uncovered by pioneers like Hoogewerf, van Dorp, and Reissert. Their initial syntheses were milestones of classical organic chemistry, providing the tools to build a library of these novel structures. Decades later, the convergence of synthetic chemistry with pharmacology revealed their profound biological importance, transforming them from chemical curiosities into highly sought-after pharmacophores. For the modern drug discovery professional, this history serves as a powerful reminder of how a deep understanding of fundamental synthesis and historical chemical literature can provide the foundation for developing the next generation of therapeutics.
References
Collingridge, G. L., & Watkins, J. C. (Eds.). (2016). The NMDA Receptor. Oxford University Press.
Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. Retrieved from [Link]
Gilchrist, T. L. (1997). Heterocyclic Chemistry. Longman.
Hoogewerf, S., & van Dorp, W. A. (1885). Sur un isomère de la quinoléine. Recueil des Travaux Chimiques des Pays-Bas, 4(4), 125-129.
Kirada, S., Deepa, P. R., & Sankaranarayanan, M. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances. (Note: The year 2025 appears to be a placeholder in the source). Retrieved from [Link]
Mahadeviah, et al. (n.d.). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. Retrieved from [Link]
Ornstein, P. L., Arnold, M. B., Allen, N. K., Bleisch, T., Borromeo, P. S., Lugar, C. W., Leander, J. D., Lodge, D., & Schoepp, D. D. (1996). 6-Substituted decahydroisoquinoline-3-carboxylic acid AMPA receptor antagonists. 2. Effects of distal acid bioisosteric substitution, absolute stereochemical preferences, and in vivo activity. Journal of Medicinal Chemistry, 39(11), 2232-2244. Retrieved from [Link]
Reissert, A. (1905). Ueber die Einführung der Benzoylgruppe in tertiäre cyclische Basen. Berichte der deutschen chemischen Gesellschaft, 38(2), 1603–1614. Retrieved from [Link]
S. Ruchirawat, N. Phadungkul, M. Chuankamnerdkarn, C. Thebtaranonth. (1977). A VERSATILE SYNTHESIS OF REISSERT COMPOUNDS. HETEROCYCLES, 6(1), 43-46.
Ornstein, P. L., et al. (1993). 6-substituted decahydroisoquinoline-3-carboxylic acids as potent and selective conformationally constrained NMDA receptor antagonists. Journal of Medicinal Chemistry, 36(15), 2046-2048. Retrieved from [Link]
Meldrum, B. (1985). Possible therapeutic applications of antagonists of excitatory amino acid neurotransmitters. Clinical Science, 68(2), 113-122. Retrieved from [Link]
Wikipedia. (n.d.). Reissert reaction. Retrieved from [Link]
Uff, B. C., Kershaw, J. R., & Neumeyer, J. L. (1977). ALKYLATION OF ISOQUINOLINES via 2-BENZOYL-1,2-DIHYDROISOQUINALDONITRILES. Organic Syntheses, 56, 19. Retrieved from [Link]
Wikipedia. (n.d.). Isoquinoline. Retrieved from [Link]
Various Authors. (n.d.). Product Class 5: Isoquinolines. Science of Synthesis. Thieme.
Watkins, J. C., & Jane, D. E. (2006). The 1980s: d-AP5, LTP and a Decade of NMDA Receptor Discoveries. Trends in Neurosciences, 29(5), 264-273. Retrieved from [Link]
Wikipedia. (n.d.). NMDA receptor antagonist. Retrieved from [Link]
Various Authors. (n.d.). Synthesis of isoquinolines. Organic Chemistry Portal. Retrieved from [Link]
Various Authors. (n.d.). Isoquinoline.
Various Authors. (n.d.). Berichte der Deutschen Chemischen Gesellschaft. HathiTrust Digital Library. Retrieved from [Link]
Master Organic Chemistry. (n.d.). Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. Retrieved from [Link]
An In-depth Technical Guide to the Physical Characteristics of 1-Hydroxyisoquinoline-8-carboxylic Acid Powder
Introduction: The Significance of Physical Form in Drug Development 1-Hydroxyisoquinoline-8-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural mot...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of Physical Form in Drug Development
1-Hydroxyisoquinoline-8-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural motif, featuring both a hydrogen bond donor (hydroxyl group) and acceptor (carboxylic acid and nitrogen atom), as well as an aromatic system, makes it a compelling scaffold for interacting with biological targets. However, the therapeutic potential of any active pharmaceutical ingredient (API) is intrinsically linked to its physical properties. The solid-state characteristics of an API powder govern its stability, solubility, dissolution rate, and manufacturability—factors that are critical for developing a safe, effective, and consistent drug product.
This guide provides a comprehensive technical overview of the key physical characteristics of 1-Hydroxyisoquinoline-8-carboxylic acid powder. Moving beyond a simple recitation of data, we will delve into the causality behind the analytical techniques employed, offering field-proven insights into how these physical properties are measured and why they are of paramount importance in a research and drug development setting. Every protocol described herein is designed as a self-validating system, grounded in authoritative standards from pharmacopoeias and international guidelines.
Visual and Morphological Properties
The initial characterization of a new batch of any API begins with a simple yet crucial set of observations: its appearance, color, and microscopic structure. These characteristics serve as a first-line quality control check and can provide early indications of purity, consistency, and potential issues with polymorphism or degradation.
Appearance and Color
1-Hydroxyisoquinoline-8-carboxylic acid is typically described as an off-white to pale yellow crystalline powder.[1] The color of the powder can be a critical quality attribute. A consistent color from batch to batch is indicative of a controlled and reproducible manufacturing process. Any deviation from the established color profile could suggest the presence of impurities, degradation products, or a change in the crystalline form.
Causality of Observation: Color is often the result of chromophores within the molecular structure and the presence of trace impurities. For a highly conjugated system like isoquinoline, even minor impurities with their own chromophores can impact the perceived color. Therefore, color assessment, while qualitative, is a rapid and inexpensive method for flagging potential quality issues that may warrant further analytical investigation.
Crystalline Form and Particle Morphology
Under microscopic examination, 1-Hydroxyisoquinoline-8-carboxylic acid appears as a crystalline solid, which may present as an irregular crystalline form.[1] The shape and size of the crystals are referred to as particle morphology. These attributes are critical as they directly influence bulk properties such as flowability, compressibility, and dissolution rate.[2][3] For instance, a powder composed of fine, needle-shaped crystals will have very different flow properties compared to a powder of larger, more spherical crystals.
Data Summary: Visual and Morphological Properties
Characteristic
Description
Significance in Drug Development
Appearance
Crystalline Powder
Indicates a solid with an ordered internal structure, which is generally preferred for stability.
Color
Off-white to pale yellow
Serves as a primary quality control parameter; variations can indicate impurities or degradation.
Form
Irregular crystalline
Influences bulk powder properties like flow and packing, which are critical for tablet manufacturing.
Thermal Properties and Stability
Thermal analysis is a cornerstone of solid-state characterization, providing vital information about the melting point, thermal stability, and potential for polymorphism of a compound.
Melting Point
The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the material transitions from a solid to a liquid. For 1-Hydroxyisoquinoline-8-carboxylic acid, the melting point is reported to be in the range of 283-285°C .[1]
Scientific Rationale: The melting point is a measure of the energy required to overcome the crystal lattice forces holding the molecules together. A sharp melting range is a strong indicator of high purity. The presence of impurities will typically cause a depression and broadening of the melting range.[4] Therefore, melting point determination is a fundamental test for both identification and purity assessment, as outlined in major pharmacopoeias such as the United States Pharmacopeia (USP) general chapter <741>.[4][5][6][7]
Experimental Protocol: Melting Point Determination (Capillary Method)
This protocol is based on the principles outlined in USP <741>.[4][5][6][7]
Sample Preparation:
Ensure the 1-Hydroxyisoquinoline-8-carboxylic acid powder is completely dry.
If the powder is coarse, gently pulverize a small amount into a fine powder using a mortar and pestle.
Load the fine powder into a capillary tube (0.8–1.2 mm internal diameter) by tapping the open end into the powder.
Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end. The packed column of powder should be 2–3 mm high.
Measurement:
Place the capillary tube into the heating block of a calibrated melting point apparatus.
Heat the block at a rapid rate to a temperature approximately 10°C below the expected melting point (around 270°C).
Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.
Record the temperature at which the first droplet of liquid is observed (the beginning of the melting range).
Record the temperature at which the last solid particle melts (the end of the melting range).
Acceptance Criteria: The observed melting range should be narrow (typically ≤ 2°C) and fall within the established specification (e.g., 283-285°C) for the material to be considered pure.
Thermal Stability
Beyond the melting point, it is crucial to understand the temperature at which the compound begins to chemically decompose. This is typically assessed using Thermogravimetric Analysis (TGA) , which measures the change in mass of a sample as a function of temperature. For a stable compound like 1-Hydroxyisoquinoline-8-carboxylic acid, a TGA thermogram would be expected to show no significant mass loss until well above its melting point.
Causality of Experimental Choice: TGA is essential for determining the upper-temperature limits for processing and storage. For example, during drying or milling processes, it is critical to ensure that the temperature does not approach the decomposition temperature of the API, which could lead to the formation of potentially toxic degradation products.[8]
Crystallinity and Polymorphism
The arrangement of molecules in the solid state can have a profound impact on the physical properties of an API.
Assessment of Crystallinity
Powder X-ray Diffraction (PXRD) is the definitive technique for characterizing the solid-state nature of a pharmaceutical powder.[9] A crystalline material will produce a unique diffraction pattern of sharp peaks, which serves as a "fingerprint" for that specific crystal structure. An amorphous material, lacking long-range molecular order, will produce a broad, diffuse halo instead of sharp peaks. The description of 1-Hydroxyisoquinoline-8-carboxylic acid as a "crystalline powder" implies that its PXRD pattern will exhibit sharp, well-defined peaks.
Diagram: PXRD Workflow for Crystallinity Assessment
Caption: Workflow for assessing powder crystallinity using PXRD.
Polymorphism
Polymorphism is the ability of a compound to exist in two or more different crystal structures. Different polymorphs of the same API can have vastly different physical properties, including solubility, stability, and melting point. While no specific polymorphs of 1-Hydroxyisoquinoline-8-carboxylic acid have been detailed in the reviewed literature, it is a phenomenon that must be investigated for any new API candidate as mandated by regulatory bodies under guidelines like ICH Q6A.[10][11] PXRD is the primary tool for identifying and differentiating polymorphs.
Trustworthiness through Protocol: A robust polymorph screen is a self-validating system. By subjecting the API to a wide range of crystallization conditions (e.g., different solvents, temperatures, and cooling rates), researchers can determine if different crystalline forms can be produced. Each unique form is then characterized by its distinct PXRD pattern and other physical properties. This ensures that the most stable and desirable polymorph is chosen for development, preventing unexpected changes in the drug product during its shelf life.
Solubility and Solution Properties
The solubility of an API is a critical determinant of its bioavailability. For a drug to be absorbed into the bloodstream, it must first dissolve in the physiological fluids of the gastrointestinal tract.
Aqueous and Organic Solubility
1-Hydroxyisoquinoline-8-carboxylic acid is described as being partially soluble in water and soluble in ethanol .[1] The term "partially soluble" is qualitative. For drug development, a quantitative determination of solubility across the physiological pH range (typically pH 1.2 to 6.8) is required, as per WHO and other regulatory guidelines.[12] The presence of both an acidic carboxylic acid group and a basic isoquinoline nitrogen means that the compound's solubility is expected to be highly pH-dependent.
Data Summary: Solubility Profile
Solvent
Solubility Description
Rationale and Implication
Water
Partially Soluble
pH-dependent due to acidic and basic functional groups. Low aqueous solubility can be a challenge for oral bioavailability.
Ethanol
Soluble
Useful for preparing stock solutions for in vitro assays and for certain formulation approaches.
This protocol is designed to determine the pH-solubility profile, a critical dataset for Biopharmaceutics Classification System (BCS) assessment.
Preparation of Media: Prepare a series of buffers at different pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate the conditions of the gastrointestinal tract.
Sample Addition: Add an excess amount of 1-Hydroxyisoquinoline-8-carboxylic acid powder to a known volume of each buffer in separate vials. The excess solid is crucial to ensure that a saturated solution is formed.
Equilibration: Agitate the vials at a constant temperature (typically 37 ± 1°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
Sample Collection and Analysis:
Withdraw a sample from each vial and immediately filter it through a fine-pored filter (e.g., 0.45 µm) to remove undissolved solids.
Quantify the concentration of the dissolved API in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Data Interpretation: The concentration of the API in the filtrate represents its equilibrium solubility at that specific pH.
pH of Solution
A solution of 1-Hydroxyisoquinoline-8-carboxylic acid is expected to be typically acidic .[1] This is due to the carboxylic acid moiety, which is a stronger acid than the isoquinoline nitrogen is a base. The pH of a saturated aqueous solution is an important parameter that can influence local solubility and stability. The potentiometric determination of pH is a standard method outlined in pharmacopoeias.[3]
Spectroscopic Profile
Spectroscopic techniques provide a detailed fingerprint of the molecular structure and are indispensable for confirming the identity and purity of an API.
Diagram: Spectroscopic Analysis Workflow
Caption: Key spectroscopic techniques for API characterization.
Infrared (IR) Spectroscopy
While a specific spectrum for 1-Hydroxyisoquinoline-8-carboxylic acid is not available in the reviewed literature, its key functional groups allow for a confident prediction of its major IR absorption bands.[13][14] IR spectroscopy is a powerful tool for confirming the presence of these groups and is often used as an identification test in pharmacopoeial monographs.[15]
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹. This broadness is a hallmark of the hydrogen-bonded dimers characteristic of carboxylic acids in the solid state.[16]
C=O Stretch (Carboxylic Acid): A sharp and very intense absorption is expected around 1700-1725 cm⁻¹.[13]
C=N and C=C Stretches (Aromatic Rings): Multiple sharp absorptions are expected in the 1450-1650 cm⁻¹ region, characteristic of the isoquinoline ring system.
O-H Bend and C-O Stretch: Bands related to these vibrations will also be present in the fingerprint region (below 1400 cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom in the molecule.
¹H NMR: The spectrum is expected to show several distinct signals in the aromatic region (typically 7.0-9.0 ppm) corresponding to the protons on the isoquinoline ring system. The most downfield signal, often appearing as a broad singlet above 10 ppm, would be the acidic proton of the carboxylic acid.[17] The hydroxyl proton signal may also be present, though its chemical shift can be variable.
¹³C NMR: The spectrum will show distinct signals for each of the 10 carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, typically in the range of 165-185 ppm.[17]
UV-Vis Spectroscopy
The conjugated aromatic system of the isoquinoline ring will give rise to strong absorbance in the ultraviolet (UV) region of the electromagnetic spectrum. A UV-Vis spectrum, typically recorded in a solvent like ethanol, would likely show multiple absorption maxima (λ_max) characteristic of the electronic transitions within the molecule. This spectrum is useful for quantitative analysis (e.g., in solubility and dissolution testing) and as a confirmatory identity test.
Other Key Physical Characteristics
Hygroscopicity
Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere.[18] While data for the target compound is not specified, isoquinoline derivatives are generally known to be potentially hygroscopic.[19] Moisture uptake can have deleterious effects on a drug substance, including:
Physical changes (e.g., deliquescence, changes in crystal form).
Chemical degradation (e.g., hydrolysis).
Poor powder flow and processing issues.
Experimental Insight: Hygroscopicity is quantitatively measured using Dynamic Vapor Sorption (DVS) , where a sample is exposed to varying levels of relative humidity (RH) at a constant temperature, and the change in mass is continuously monitored.[] This allows for the classification of the material (e.g., non-hygroscopic, slightly hygroscopic, etc.) and helps inform requirements for packaging and storage.
Particle Size Distribution
The particle size distribution (PSD) of an API powder is a critical parameter that can significantly influence its dissolution rate and, consequently, its bioavailability, especially for poorly soluble compounds.[3] As stipulated by the ICH Q6A guidelines, particle size should be controlled if it is deemed critical to the drug product's performance.[11]
Analytical Technique: Laser diffraction is a common and reliable method for determining the PSD of pharmaceutical powders.[21] The technique measures the angular distribution of light scattered by a stream of particles, which is then used to calculate the size distribution. The results are typically reported as a volume-based distribution (e.g., D10, D50, and D90 values).
Conclusion
The physical characteristics of 1-Hydroxyisoquinoline-8-carboxylic acid powder are multifaceted and interconnected. From its fundamental appearance and melting point to its complex solid-state behavior and solution properties, each attribute provides a critical piece of information for the drug development scientist. A thorough understanding and rigorous control of these properties, guided by the systematic application of the analytical techniques and protocols outlined in this guide, are essential for ensuring the quality, safety, and efficacy of any potential therapeutic agent derived from this promising molecular scaffold. This in-depth characterization forms the bedrock upon which successful formulation development and manufacturing processes are built.
References
PubChem. 8-Hydroxyisoquinoline. National Center for Biotechnology Information. [Link]
Ballatore, C., Huryn, D. M., & Smith, A. B. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395.
United States Pharmacopeia.
ICH. (1999). Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances.
Department of Chemistry, University of Washington. Powder X-ray Diffraction Protocol/SOP.
Shimadzu. Particle Size Analysis for Pharmaceuticals. [Link]
Anderson, N. G. (2016). Structure Property Relationships of Carboxylic Acid Isosteres.
MSE Department, University of Washington.
Mettler Toledo. Melting Point Determination. [Link]
ResearchGate. Synthesis of isoquinoline derivatives. [Link]
Journal of Pharmaceutical and Biomedical Analysis. (2016).
Journal of Chemical and Pharmaceutical Research. (2011). ANALYSIS OF PARTICLE SIZE DISTRIBUTION OF SOME POWDERS AND DOSAGE FORMS BY SKEWNESS AND KURTOSIS.
ResearchGate. FTIR spectrum of 8hydroxyquinoline. [Link]
ChemRxiv. (2016).
Instrumentation and Service Center for Physical Sciences. (2020). SOP for Powder XRD Bruker D8Advance V1.0.
TA Instruments. Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. [Link]
Chemistry LibreTexts. (2023). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
CORE. (2012). Introduction to Pharmaceutical Thermal Analysis: a Teaching Tool.
IKEV. ICH Q6A Guideline.
Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids.
ICH. Decision Tree #1.
NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles.
HORIBA. Particle characterization of pharmaceutical powder mixtures (count, size and chemistry). [Link]
National Institutes of Health. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry.
An In-depth Technical Guide to 1-Hydroxyisoquinoline-8-carboxylic acid: Synthesis, Properties, and Therapeutic Potential
This guide provides a comprehensive technical overview of 1-Hydroxyisoquinoline-8-carboxylic acid, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. While specific experiment...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical overview of 1-Hydroxyisoquinoline-8-carboxylic acid, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. While specific experimental data for this particular isomer is not extensively available in public literature, this document synthesizes established chemical principles and data from closely related analogs to offer a robust profile. We will delve into its physicochemical properties, propose a logical synthetic pathway, predict its spectroscopic characteristics, and explore its potential applications based on the well-documented bioactivities of the hydroxyisoquinoline scaffold.
Core Molecular Attributes
1-Hydroxyisoquinoline-8-carboxylic acid is a structurally intriguing molecule, integrating a bicyclic aromatic isoquinoline core with two key functional groups: a hydroxyl group at the 1-position and a carboxylic acid at the 8-position. This arrangement has significant implications for its chemical reactivity, potential for hydrogen bonding, and its chelating properties, which are characteristic of this class of compounds.
A specific, peer-reviewed synthesis protocol for 1-Hydroxyisoquinoline-8-carboxylic acid is not readily found in current literature. However, based on established synthetic routes for related hydroxyquinoline and isoquinoline carboxylic acids, a plausible and logical pathway can be devised. The Friedländer synthesis is a classic and effective method for constructing the quinoline and isoquinoline ring systems.
The Friedländer synthesis involves the condensation of a 2-aminobenzaldehyde or a 2-aminoketone with a compound containing a reactive α-methylene group. For our target molecule, a logical approach would involve the condensation of 2-amino-3-formylbenzoic acid with a glyoxylic acid derivative, followed by cyclization and tautomerization.
Workflow for the Proposed Synthesis of 1-Hydroxyisoquinoline-8-carboxylic acid
Application Notes and Protocols for 1-Hydroxyisoquinoline-8-carboxylic acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Potential of a Unique Heterocyclic Scaffold 1-Hydroxyisoquinoline-8-carboxylic acid is a fascinating, yet underexplored, heteroc...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Unique Heterocyclic Scaffold
1-Hydroxyisoquinoline-8-carboxylic acid is a fascinating, yet underexplored, heterocyclic compound. Its structure, featuring a 1-hydroxyisoquinoline core, suggests a rich and complex reactivity profile. The juxtaposition of the hydroxyl and carboxylic acid functionalities on the isoquinoline framework hints at its potential as a versatile building block in the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry and materials science. The isoquinoline motif is a well-established pharmacophore, present in numerous natural products and synthetic drugs, displaying a wide array of biological activities including anticancer, antimicrobial, and antihypertensive properties[1]. This guide aims to provide a comprehensive overview of the potential applications of 1-hydroxyisoquinoline-8-carboxylic acid in organic synthesis, drawing upon the established chemistry of its constituent parts and isomeric relatives to provide actionable insights and protocols.
Physicochemical Properties and Safety Considerations
While specific experimental data for 1-hydroxyisoquinoline-8-carboxylic acid is not extensively documented, we can infer its properties from related structures such as 8-hydroxyisoquinoline and isoquinoline-8-carboxylic acid.
Property
Inferred Value/Characteristic
Source/Analogy
Molecular Formula
C₁₀H₇NO₃
-
Molecular Weight
189.17 g/mol
-
Appearance
Likely a crystalline solid
Analogy with related compounds
Solubility
Expected to be soluble in polar organic solvents (e.g., DMSO, DMF) and aqueous base.
Analogy with related compounds
pKa
The carboxylic acid proton is expected to be acidic, while the hydroxyl group will be phenolic. The nitrogen atom can be protonated under acidic conditions.
General chemical principles
Safety Precautions:
Based on the GHS classifications for the related compounds, 8-hydroxyisoquinoline and isoquinoline-8-carboxylic acid, appropriate safety measures should be taken when handling 1-hydroxyisoquinoline-8-carboxylic acid[2][3]. It is advisable to treat the compound as potentially harmful if swallowed, in contact with skin, or if inhaled, and as a potential skin and eye irritant. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Synthetic Strategies: Accessing the 1-Hydroxyisoquinoline-8-carboxylic Acid Scaffold
Conceptual Synthetic Workflow
Caption: Conceptual workflow for the synthesis of 1-hydroxyisoquinoline-8-carboxylic acid.
A plausible approach would involve the cyclization of a suitably substituted benzene derivative to form the isoquinoline core, followed by functional group manipulations to install the hydroxyl and carboxylic acid groups at the desired positions.
Reactivity and Functionalization: A Chemist's Toolkit
The reactivity of 1-hydroxyisoquinoline-8-carboxylic acid is dictated by its three key functional components: the 1-hydroxyisoquinoline tautomer system, the carboxylic acid, and the aromatic ring system.
Reactions at the Carboxylic Acid Group
The carboxylic acid at the 8-position is a versatile handle for further derivatization.
Esterification: Standard esterification procedures can be employed to convert the carboxylic acid into its corresponding esters.
Amide Bond Formation: The carboxylic acid can be activated (e.g., with thionyl chloride or a carbodiimide) and reacted with a wide range of amines to form amides. This is a cornerstone of medicinal chemistry for generating compound libraries with diverse biological activities.
Decarboxylation: While potentially challenging, decarboxylation would yield 1-hydroxyisoquinoline. This reaction can sometimes be promoted by heat or metal catalysts, although the conditions would need to be carefully optimized to avoid decomposition[1][4][5][6][7].
Reactions at the Hydroxyl Group
The 1-hydroxyisoquinoline moiety exists in tautomeric equilibrium with its isoquinolin-1(2H)-one form. This has significant implications for its reactivity.
O-Alkylation and O-Acylation: The hydroxyl group can be alkylated or acylated to introduce a variety of substituents.
Nucleophilic Aromatic Substitution (at other positions): The electron-donating nature of the hydroxyl group can activate the ring towards electrophilic aromatic substitution, while the pyridine ring is generally electron-deficient and susceptible to nucleophilic attack, especially when activated.
Electrophilic Aromatic Substitution on the Benzene Ring
The benzene portion of the isoquinoline ring can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. The directing effects of the existing substituents would need to be considered.
Illustrative Reaction Pathways
Caption: Potential reaction pathways for the functionalization of 1-hydroxyisoquinoline-8-carboxylic acid.
Applications in Organic Synthesis
The unique structural features of 1-hydroxyisoquinoline-8-carboxylic acid make it an attractive starting material for the synthesis of a variety of target molecules.
Medicinal Chemistry and Drug Discovery
The isoquinoline scaffold is a privileged structure in medicinal chemistry[1]. The hydroxyl and carboxylic acid groups of the target molecule provide convenient points for diversification, allowing for the generation of libraries of compounds for screening against various biological targets. For instance, derivatives of the isomeric 8-hydroxyquinoline have shown a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects[8][9][10]. It is plausible that derivatives of 1-hydroxyisoquinoline-8-carboxylic acid could exhibit similar properties.
Potential Therapeutic Targets:
Enzyme Inhibitors: The structural isomer, 8-hydroxy-isoquinoline-5-carboxylic acid, is known to be an inhibitor of 2-oxoglutarate-dependent oxygenases, which are implicated in various diseases[11]. This suggests that 1-hydroxyisoquinoline-8-carboxylic acid and its derivatives could also be explored as enzyme inhibitors.
Anticancer Agents: Many isoquinoline derivatives have demonstrated potent anticancer activity[11].
Antimicrobial Agents: The quinoline core is present in many antimicrobial drugs, and derivatives of 8-hydroxyquinoline are known for their antibacterial and antifungal properties[8][12].
Ligand Synthesis for Coordination Chemistry and Catalysis
The presence of the nitrogen atom in the isoquinoline ring and the hydroxyl and carboxylate groups provides multiple potential coordination sites for metal ions. This makes 1-hydroxyisoquinoline-8-carboxylic acid a promising candidate for the synthesis of novel ligands for coordination chemistry and catalysis. The well-known chelating ability of 8-hydroxyquinoline with a variety of metal ions underscores this potential[12].
Materials Science
Derivatives of 8-hydroxyquinoline are widely used in the fabrication of organic light-emitting diodes (OLEDs) due to their excellent electron-transporting and light-emitting properties[8][12]. The unique electronic structure of the 1-hydroxyisoquinoline core could lead to novel materials with interesting photophysical properties.
Experimental Protocols: General Procedures for Derivatization
The following protocols are generalized procedures based on standard organic chemistry transformations and the known reactivity of similar compounds. These should be considered as starting points and will likely require optimization for 1-hydroxyisoquinoline-8-carboxylic acid.
Protocol 1: General Procedure for Esterification
Objective: To synthesize the methyl ester of 1-hydroxyisoquinoline-8-carboxylic acid.
Causality: This reaction proceeds via acid-catalyzed nucleophilic acyl substitution. Methanol acts as the nucleophile, and a strong acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.
Materials:
1-Hydroxyisoquinoline-8-carboxylic acid
Methanol (anhydrous)
Concentrated sulfuric acid (or thionyl chloride)
Sodium bicarbonate (saturated aqueous solution)
Brine
Anhydrous sodium sulfate or magnesium sulfate
Round-bottom flask with reflux condenser
Magnetic stirrer and stir bar
Standard laboratory glassware for workup
Procedure:
To a solution of 1-hydroxyisoquinoline-8-carboxylic acid (1 equivalent) in anhydrous methanol, add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
Concentrate the filtrate under reduced pressure to obtain the crude ester.
Purify the crude product by column chromatography or recrystallization as needed.
Protocol 2: General Procedure for Amide Coupling
Objective: To synthesize an N-benzyl amide derivative of 1-hydroxyisoquinoline-8-carboxylic acid.
Causality: This reaction involves the activation of the carboxylic acid to form a more reactive species (e.g., an acyl chloride or an active ester), which is then susceptible to nucleophilic attack by an amine.
Materials:
1-Hydroxyisoquinoline-8-carboxylic acid
Thionyl chloride (or a peptide coupling reagent like EDC/HOBt)
Benzylamine
Triethylamine (or another non-nucleophilic base)
Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)
1 M Hydrochloric acid (aqueous)
Saturated aqueous sodium bicarbonate
Brine
Anhydrous sodium sulfate or magnesium sulfate
Round-bottom flask
Magnetic stirrer and stir bar
Standard laboratory glassware for workup
Procedure:
Suspend 1-hydroxyisoquinoline-8-carboxylic acid (1 equivalent) in anhydrous DCM.
Add thionyl chloride (1.2 equivalents) dropwise at 0 °C. Allow the reaction to stir at room temperature until the starting material is consumed (monitor by TLC).
Remove the excess thionyl chloride under reduced pressure.
Dissolve the resulting acyl chloride in fresh anhydrous DCM and cool to 0 °C.
In a separate flask, dissolve benzylamine (1.1 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM.
Add the amine solution dropwise to the acyl chloride solution at 0 °C.
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
Wash the reaction mixture sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude amide by column chromatography or recrystallization.
Conclusion and Future Outlook
1-Hydroxyisoquinoline-8-carboxylic acid represents a promising, yet largely untapped, resource for synthetic chemists. Its unique combination of functional groups on a biologically relevant scaffold opens up a vast chemical space for exploration. The protocols and applications outlined in this guide, while largely inferred from the chemistry of related compounds, provide a solid foundation for researchers to begin investigating the potential of this intriguing molecule. Future work should focus on developing a robust and scalable synthesis of 1-hydroxyisoquinoline-8-carboxylic acid and on systematically exploring its reactivity and biological activity. Such efforts are likely to yield novel compounds with significant potential in medicine and materials science.
References
Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research and Reviews: Journal of Chemistry, 3(1).
Yousaf, M., Saify, Z. S., & Mehmood, T. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(11), 3195.
PubChem. (n.d.). 8-Hydroxyisoquinoline. National Center for Biotechnology Information. Retrieved from [Link]
(2022). 8-Hydroxyquinoline: A Privileged Structure with Broad-ranging Pharmacological Potentials.
Kim, H., et al. (2018). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. MedChemComm, 9(10), 1636-1664.
Chemistry LibreTexts. (2023). The Decarboxylation of Carboxylic Acids and Their Salts.
The Organic Chemistry Tutor. (2023).
U.S. Patent No. 4,044,011. (1977).
BenchChem. (2023). Application Notes and Protocols: Decarboxylation Reactions of Isoquinoline-1-carboxylic Acid.
Li, J., et al. (2022). Synthesis of amide-functionalized isoquinoline derivatives by photo-induced carbamoyl radical cascade amidation/cyclization. Organic & Biomolecular Chemistry, 20(2), 296-300.
PubChem. (n.d.). Isoquinoline-8-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
Master Organic Chemistry. (2022).
Guk, Y., et al. (2020). Synthesis of Functionalized Isoquinolone Derivatives via Rh(III)
Kaczor, A. A., et al. (2022). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. Molecules, 27(19), 6539.
Application Notes and Protocols: Derivatization of 1-Hydroxyisoquinoline-8-carboxylic Acid for Enhanced Bioactivity
Introduction: The Therapeutic Potential of the Isoquinoline Scaffold The isoquinoline core is a privileged heterocyclic scaffold extensively found in a wide array of natural and synthetic bioactive compounds.[1][2] Its d...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Therapeutic Potential of the Isoquinoline Scaffold
The isoquinoline core is a privileged heterocyclic scaffold extensively found in a wide array of natural and synthetic bioactive compounds.[1][2] Its derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4] The 1-hydroxyisoquinoline-8-carboxylic acid moiety, in particular, presents two highly accessible functional groups—a phenolic hydroxyl and a carboxylic acid—that are prime candidates for chemical modification to modulate and enhance biological activity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic derivatization of 1-hydroxyisoquinoline-8-carboxylic acid to explore and optimize its therapeutic potential, with a significant focus on the development of Poly(ADP-ribose) polymerase (PARP) inhibitors.
The primary sites for derivatization on the 1-hydroxyisoquinoline-8-carboxylic acid scaffold are the C1-hydroxyl group and the C8-carboxylic acid group. Modification at these positions can significantly impact the molecule's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which in turn influences its pharmacokinetic and pharmacodynamic profile.
Targeting the Carboxylic Acid: Amide and Ester Formation
The carboxylic acid at the 8-position is a key handle for derivatization. Conversion to amides and esters can introduce a diverse range of substituents, allowing for fine-tuning of the molecule's interaction with biological targets.[5]
Amide Synthesis: The formation of amides from the carboxylic acid is a particularly promising strategy for enhancing bioactivity, especially in the context of PARP inhibition.[6] The amide bond can mimic the nicotinamide moiety of NAD+, the natural substrate of PARP enzymes, leading to competitive inhibition.[6] A variety of primary and secondary amines can be coupled with the carboxylic acid using standard peptide coupling reagents.
Esterification: While amides are often more metabolically stable, esters can also be valuable derivatives.[5] Esterification can modulate the compound's lipophilicity and cell permeability. Furthermore, esters can act as prodrugs, undergoing hydrolysis in vivo to release the active carboxylic acid.
Modifying the Hydroxyl Group: Etherification
The hydroxyl group at the 1-position offers another avenue for structural modification.
Ether Synthesis: Conversion of the hydroxyl group to an ether can alter the molecule's hydrogen bonding potential and steric profile. This can be achieved through Williamson ether synthesis or other related methods.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the key derivatization reactions and a representative bioactivity assay.
Protocol 1: General Procedure for Amide Synthesis via Acyl Chloride
This protocol describes a robust method for the synthesis of amides from 1-hydroxyisoquinoline-8-carboxylic acid.
Step 1: Acyl Chloride Formation
To a solution of 1-hydroxyisoquinoline-8-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under an inert atmosphere (e.g., nitrogen or argon), add oxalyl chloride (1.5 eq) dropwise at 0 °C.
Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF, 1-2 drops).
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.
The reaction progress can be monitored by thin-layer chromatography (TLC).
Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acyl chloride. This is typically used in the next step without further purification.
Step 2: Amide Coupling
Dissolve the crude acyl chloride in anhydrous DCM (10 mL/mmol).
In a separate flask, dissolve the desired amine (1.2 eq) and a non-nucleophilic base such as triethylamine (TEA, 2.0 eq) or N,N-diisopropylethylamine (DIPEA, 2.0 eq) in anhydrous DCM.
Add the amine solution dropwise to the acyl chloride solution at 0 °C.
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.
Upon completion, quench the reaction with water and separate the organic layer.
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate or DCM/methanol) to afford the desired amide derivative.
Causality Behind Experimental Choices:
Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is crucial to prevent the hydrolysis of the highly reactive acyl chloride intermediate.
Catalytic DMF: DMF catalyzes the formation of the Vilsmeier reagent, which is the active species in the conversion of the carboxylic acid to the acyl chloride.
Base in Amide Coupling: A non-nucleophilic base is used to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation without competing with the amine nucleophile.
Protocol 2: Esterification of 1-Hydroxyisoquinoline-8-carboxylic Acid
This protocol details the synthesis of esters from the parent carboxylic acid.
Suspend 1-hydroxyisoquinoline-8-carboxylic acid (1.0 eq) in the desired alcohol (e.g., methanol, ethanol; used as solvent).
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H2SO4) or p-toluenesulfonic acid (p-TsOH).
Heat the reaction mixture to reflux and stir for 6-24 hours. Monitor the reaction progress by TLC.
After completion, cool the reaction mixture to room temperature and neutralize the excess acid with a saturated aqueous solution of NaHCO3.
Extract the product with an organic solvent such as ethyl acetate.
Wash the combined organic layers with water and brine, then dry over anhydrous Na2SO4.
Filter and concentrate the solvent under reduced pressure.
Purify the crude ester by column chromatography on silica gel.
Causality Behind Experimental Choices:
Acid Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.
Excess Alcohol: Using the alcohol as the solvent drives the equilibrium of this reversible reaction towards the formation of the ester product.
Characterization of Derivatives
The synthesized derivatives should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for elucidating the chemical structure of the synthesized compounds.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate molecular weight, confirming the elemental composition of the derivative.
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compounds.
Bioactivity Screening: PARP-1 Inhibition Assay
Given the structural similarity of isoquinoline derivatives to known PARP inhibitors, a primary focus for bioactivity screening should be the evaluation of their inhibitory effects on PARP-1.
Protocol 3: In Vitro PARP-1 Inhibition Assay (Colorimetric)
This protocol is adapted from commercially available PARP-1 assay kits.[2][7]
Materials:
Recombinant human PARP-1 enzyme
Histone-coated 96-well plates
Biotinylated NAD+
Streptavidin-HRP conjugate
HRP substrate (e.g., TMB)
Stop solution (e.g., 2 M H2SO4)
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1% BSA)
Test compounds (derivatives of 1-hydroxyisoquinoline-8-carboxylic acid) dissolved in DMSO
Positive control inhibitor (e.g., Olaparib)
Procedure:
Prepare serial dilutions of the test compounds and the positive control in assay buffer. The final DMSO concentration should be kept below 1%.
To each well of the histone-coated 96-well plate, add 25 µL of the test compound dilution or control.
Add 25 µL of PARP-1 enzyme solution (e.g., 1 ng/µL in assay buffer) to each well.
Initiate the reaction by adding 50 µL of the biotinylated NAD+ solution (e.g., 1 µM in assay buffer).
Incubate the plate at room temperature for 1 hour with gentle shaking.
Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
Add 100 µL of Streptavidin-HRP conjugate (diluted in assay buffer) to each well and incubate for 1 hour at room temperature.
Wash the plate three times with wash buffer.
Add 100 µL of HRP substrate to each well and incubate in the dark for 15-30 minutes.
Stop the reaction by adding 50 µL of stop solution.
Read the absorbance at 450 nm using a microplate reader.
Calculate the percent inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.
Data Presentation and Interpretation
The bioactivity data should be presented in a clear and concise manner to facilitate structure-activity relationship (SAR) analysis.
Table 1: Representative Bioactivity Data for Isoquinoline Derivatives as PARP-1 Inhibitors
Compound ID
R Group (at C8-amide)
PARP-1 IC50 (nM)
Parent Acid
-OH
>10,000
Derivative 1
-NH-CH3
850
Derivative 2
-NH-benzyl
320
Derivative 3
-N(CH3)2
1500
Olaparib
(Positive Control)
5
Note: The data in this table is hypothetical and for illustrative purposes only.
Visualizing Workflows and Pathways
Experimental Workflow for Derivatization and Screening
Caption: General workflow for the synthesis and biological evaluation of 1-hydroxyisoquinoline-8-carboxylic acid derivatives.
Mechanism of PARP Inhibition
Caption: Competitive inhibition of PARP by isoquinoline-based amides, leading to disruption of DNA repair and potential apoptosis.
Conclusion and Future Directions
The derivatization of 1-hydroxyisoquinoline-8-carboxylic acid represents a promising avenue for the discovery of novel therapeutic agents. The synthetic protocols and screening methods outlined in this guide provide a solid foundation for initiating such a drug discovery program. Future work should focus on expanding the library of derivatives to establish a more comprehensive structure-activity relationship. This will enable the rational design of next-generation compounds with improved potency, selectivity, and pharmacokinetic properties. Further investigation into other potential biological targets beyond PARP is also warranted to fully explore the therapeutic potential of this versatile scaffold.
References
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). PMC. Retrieved January 25, 2026, from [Link]
Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) as anticancer agents: Structure activity relationship and preclinical characterization. (2020). PubMed. Retrieved January 25, 2026, from [Link]
Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. (2012). PMC. Retrieved January 25, 2026, from [Link]
Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (n.d.). Semantic Scholar. Retrieved January 25, 2026, from [Link]
1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. (n.d.). NIH. Retrieved January 25, 2026, from [Link]
Process for the manufacture of 8-hydroxy quinoline. (1951). Google Patents.
Isoquinoline derivatives and its medicinal activity. (n.d.). SlideShare. Retrieved January 25, 2026, from [Link]
Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]
8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (n.d.). SciSpace. Retrieved January 25, 2026, from [Link]
Structure-Activity Relationships of Substituted 2,3,4,4a,5,10b-Hexahydro-benz[h]isoquinoline-6(1H)-ones as 5-HT2C Receptor Antagonists. (2005). ResearchGate. Retrieved January 25, 2026, from [Link]
Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (2023). ResearchGate. Retrieved January 25, 2026, from [Link]
PARP1 Olaparib Competitive Inhibitor Assay Kit. (n.d.). BPS Bioscience. Retrieved January 25, 2026, from [Link]
New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. (2022). PMC. Retrieved January 25, 2026, from [Link]
1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. (2021). PubMed. Retrieved January 25, 2026, from [Link]
Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. (n.d.). The Royal Society of Chemistry. Retrieved January 25, 2026, from [Link]
Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (n.d.). MDPI. Retrieved January 25, 2026, from [Link]
PARP assay for inhibitors. (n.d.). BMG LABTECH. Retrieved January 25, 2026, from [Link]
The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]
Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. (2023). Frontiers in Chemistry. Retrieved January 25, 2026, from [Link]
1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. (2021). ResearchGate. Retrieved January 25, 2026, from [Link]
Application Notes and Protocols for the Synthesis of 1-Hydroxyisoquinoline-8-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Abstract The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide range of biological activities. Specifically, 1-hydroxyisoquinoline-8-carboxylic acid and its derivatives are of significant interest due to their potential as therapeutic agents. This document provides a comprehensive guide to the synthesis of these valuable compounds, detailing robust protocols, the underlying chemical principles, and practical considerations for their successful preparation in a research setting.
Introduction: The Significance of the Isoquinoline Moiety
Isoquinoline and its analogues are prevalent in a vast array of biologically active compounds, including alkaloids with potent pharmacological properties. The functionalization of the isoquinoline nucleus allows for the fine-tuning of its physicochemical and pharmacokinetic properties, making it a versatile template for drug design. The presence of a hydroxyl group at the C1 position (often existing in tautomeric equilibrium with the isoquinolin-1(2H)-one form) and a carboxylic acid at the C8 position provides key handles for molecular interactions and further derivatization, respectively. These features make 1-hydroxyisoquinoline-8-carboxylic acid derivatives attractive targets for the development of novel therapeutics.
Strategic Approach to Synthesis
A modular synthetic strategy is proposed for the efficient construction of 1-hydroxyisoquinoline-8-carboxylic acid derivatives. The overall workflow can be conceptualized as a three-stage process:
Core Isoquinoline Synthesis: Construction of the fundamental isoquinoline ring system bearing the C8-carboxylic acid functionality.
Introduction of the C1-Hydroxy Group: Functionalization of the C1 position to install the hydroxyl group, often proceeding through the more stable isoquinolin-1(2H)-one tautomer.
Derivatization of the Carboxylic Acid: Conversion of the C8-carboxylic acid to a variety of esters and amides to explore structure-activity relationships.
Figure 1: A generalized workflow for the synthesis of 1-hydroxyisoquinoline-8-carboxylic acid derivatives.
Part 1: Synthesis of the Isoquinoline-8-Carboxylic Acid Core
The Pomeranz-Fritsch reaction is a classical and effective method for the synthesis of the isoquinoline nucleus.[1][2] This reaction involves the acid-catalyzed cyclization of a benzalaminoacetal, formed from the condensation of a benzaldehyde and an aminoacetaldehyde acetal.[1][2] For the synthesis of an 8-substituted isoquinoline, a 2-substituted benzaldehyde is the logical starting point.
Protocol 1: Pomeranz-Fritsch Synthesis of a Substituted Isoquinoline
This protocol provides a general procedure that can be adapted for specific substitution patterns.
Step 1: Formation of the Benzalaminoacetal (Schiff Base)
In a round-bottom flask, dissolve the appropriately substituted benzaldehyde (1.0 eq.) in ethanol.
Add aminoacetaldehyde diethyl acetal (1.1 eq.) to the solution.
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
Upon completion, remove the solvent under reduced pressure to yield the crude benzalaminoacetal, which can often be used in the next step without further purification.
Step 2: Acid-Catalyzed Cyclization
Caution: This step involves the use of strong acid and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Slowly add the crude benzalaminoacetal from the previous step to a flask containing concentrated sulfuric acid, keeping the temperature below 20°C with an ice bath.
After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to obtain the desired substituted isoquinoline.[3]
Part 2: Introduction of the C1-Hydroxy Group
Direct oxidation of the isoquinoline ring at the C1 position can be challenging and may lead to ring cleavage under harsh conditions.[4] A more reliable approach is the synthesis of the isoquinolin-1(2H)-one tautomer, which is often the more stable form.[5]
Figure 2: Tautomeric relationship between 1-hydroxyisoquinoline and isoquinolin-1(2H)-one.
The synthesis of isoquinolin-1(2H)-ones can be achieved through various methods, including the condensation of homophthalic anhydrides with imines.[5]
Part 3: Derivatization of the C8-Carboxylic Acid
The C8-carboxylic acid group serves as a versatile handle for the synthesis of a library of derivatives through standard esterification and amidation reactions.
Protocol 2: Esterification of 1-Hydroxyisoquinoline-8-carboxylic Acid
This protocol utilizes phosphorus oxychloride (POCl₃) as a mild and efficient activating agent for the esterification of aromatic carboxylic acids.[6]
In a round-bottom flask, dissolve 1-hydroxyisoquinoline-8-carboxylic acid (1.0 eq.) in the desired alcohol (e.g., methanol, ethanol) which will also serve as the solvent.
Cool the solution in an ice bath.
Slowly add phosphorus oxychloride (1.2 eq.) dropwise to the cooled solution.
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
Once the reaction is complete, pour the mixture over crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.
Extract the product with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude ester by column chromatography.
Protocol 3: Amidation of 1-Hydroxyisoquinoline-8-carboxylic Acid
Amide bond formation is reliably achieved using peptide coupling reagents, which activate the carboxylic acid for nucleophilic attack by an amine.[7][8]
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-hydroxyisoquinoline-8-carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).
Add a coupling agent such as HBTU (1.1 eq.) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 eq.).
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
Add the desired primary or secondary amine (1.1 eq.) to the reaction mixture.
Continue stirring at room temperature for 4-12 hours, monitoring the reaction by TLC.
Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.
Wash the combined organic layers sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude amide by column chromatography or recrystallization.
Data Presentation: Representative Derivatives
The following table summarizes a selection of potential derivatives that can be synthesized using the protocols outlined above, along with their general structural class.
Derivative Type
R Group
Reagents
General Protocol
Methyl Ester
-CH₃
Methanol, POCl₃
Protocol 2
Ethyl Ester
-CH₂CH₃
Ethanol, POCl₃
Protocol 2
Benzyl Amide
-NHCH₂Ph
Benzylamine, HBTU, DIPEA
Protocol 3
Morpholino Amide
-N(CH₂CH₂)₂O
Morpholine, HBTU, DIPEA
Protocol 3
Anilide
-NHPh
Aniline, HBTU, DIPEA
Protocol 3
Conclusion
The synthetic protocols detailed in these application notes provide a robust and versatile framework for the preparation of 1-hydroxyisoquinoline-8-carboxylic acid and its ester and amide derivatives. By employing established methodologies such as the Pomeranz-Fritsch reaction for the core synthesis and reliable coupling reactions for derivatization, researchers can efficiently access a diverse library of these promising compounds for further investigation in drug discovery and development programs. The causality behind the experimental choices, such as the use of specific coupling agents and reaction conditions, is grounded in the principles of modern organic synthesis to ensure high yields and purity of the target molecules.
References
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline. [Link]
Journal of the American Chemical Society. Directed Metal (Oxo) Aliphatic C–H Hydroxylations: Overriding Substrate Bias. [Link]
ResearchGate. (PDF) Photochemical C‐H Hydroxyalkylation of Quinolines and Isoquinolines. [Link]
Google Patents. CN102267943B - Method for preparing 5-chloro-8-hydroxyquinoline.
Der Pharma Chemica. An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. [Link]
ACS Publications. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]
ResearchGate. (PDF) Synthesis of 1(2H)-Isoquinolones. (Review). [Link]
National Institutes of Health. Methyltrimethoxysilane (MTM) as a Reagent for Direct Amidation of Carboxylic Acids. [Link]
Royal Society of Chemistry. C1-Benzyl and benzoyl isoquinoline synthesis through direct oxidative cross-dehydrogenative coupling with methyl arenes. [Link]
REV. CHIM. (Bucharest). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. [Link]
Organic Syntheses. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. [Link]
Unknown Source. Isoquinoline. (Link not available)
Organic Chemistry Portal. Synthesis of isoquinolines. [Link]
ResearchGate. The Synthesis of Isoquinolines by the Pomeranz‐Fritsch Reaction. [Link]
Organic Chemistry Portal. Ester synthesis by esterification. [Link]
Google Patents. CN108191753A - A kind of preparation method of 5- chloro-8-hydroxyquinolines.
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
National Institutes of Health. Synthesis of alcohols: streamlined C1 to Cn hydroxyalkylation through photoredox catalysis. [Link]
DergiPark. An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. [Link]
Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]
National Institutes of Health. Photochemical C−H Hydroxyalkylation of Quinolines and Isoquinolines. [Link]
UCL Discovery. Recent developments in amide synthesis: direct amidation of carboxylic acids and transamidation reactions. [Link]
SlideShare. UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole.. [Link]
ACS Publications. A simple and mild esterification method for carboxylic acids using mixed carboxylic-carbonic anhydrides. [Link]
Application Notes and Protocols: 1-Hydroxyisoquinoline-8-carboxylic Acid in Medicinal Chemistry
A Guide for Researchers, Scientists, and Drug Development Professionals Disclaimer: Direct experimental data and established medicinal chemistry applications for 1-Hydroxyisoquinoline-8-carboxylic acid are limited in pub...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data and established medicinal chemistry applications for 1-Hydroxyisoquinoline-8-carboxylic acid are limited in publicly available scientific literature. This guide leverages data from the closely related and well-studied class of 8-hydroxyquinoline (8-HQ) carboxylic acids to provide insights into its potential applications and to offer generalized protocols. Researchers should treat 1-Hydroxyisoquinoline-8-carboxylic acid as a novel investigational compound and validate all findings experimentally.
Introduction: The 8-Hydroxyquinoline Scaffold - A Privileged Structure
The 8-hydroxyquinoline (8-HQ) moiety is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide array of biological targets.[1][2] This versatile heterocyclic structure is a key component in numerous compounds exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral effects.[1] The chemical versatility of the 8-HQ core allows for the synthesis of diverse derivatives with tailored biological activities.
1.1. Chemical Properties and Significance
The 8-hydroxyquinoline scaffold is characterized by a pyridine ring fused to a benzene ring, with a hydroxyl group at the 8th position. This arrangement confers the ability to chelate metal ions, a property that is central to some of its biological activities. The carboxylic acid functional group, as seen in 1-hydroxyisoquinoline-8-carboxylic acid, can act as a hydrogen bond donor and acceptor, and can also be involved in crucial interactions with biological targets.
1.2. A Note on 1-Hydroxyisoquinoline-8-carboxylic Acid
1-Hydroxyisoquinoline-8-carboxylic acid is a specific isomer within this broader class of compounds. While its unique biological profile is yet to be extensively documented, its structural similarity to other bioactive 8-hydroxyquinoline carboxylic acids suggests it may share similar therapeutic potential. It is available from commercial suppliers for research purposes.[3][4]
Potential Applications & Mechanistic Insights Based on Structurally Related Compounds
Based on the activities of analogous compounds, 1-hydroxyisoquinoline-8-carboxylic acid could be investigated for the following applications:
Derivatives of 8-hydroxyquinoline-7-carboxylic acid have been identified as potent inhibitors of Pim-1 kinase, a serine/threonine kinase that plays a crucial role in cell survival and proliferation.[2] Overexpression of Pim-1 is associated with various cancers, making it an attractive target for anticancer drug development.
Mechanism of Action: Pim-1 Kinase Inhibition
The 8-hydroxyquinoline core can act as a scaffold to position key interacting moieties within the ATP-binding pocket of the kinase. The hydroxyl and carboxylic acid groups can form critical hydrogen bonds with amino acid residues in the hinge region of the enzyme, leading to competitive inhibition.
Figure 1: Simplified signaling pathway of Pim-1 kinase and its inhibition by an 8-hydroxyquinoline derivative.
2.2. Antiviral Activity
Certain 8-hydroxyquinoline derivatives have demonstrated significant antiviral activity against a range of viruses, including the dengue virus and avian influenza (H5N1).[1] The proposed mechanism often involves interference with viral replication at an early stage.
The emergence of antibiotic resistance is a major global health threat. Metallo-β-lactamases (MBLs) are enzymes produced by some bacteria that can inactivate a broad spectrum of β-lactam antibiotics. The metal-chelating properties of the 8-hydroxyquinoline scaffold make it a promising candidate for the development of MBL inhibitors.
Application Notes: A Practical Guide
3.1. Compound Handling and Storage
Solubility: Determine the solubility of 1-hydroxyisoquinoline-8-carboxylic acid in relevant solvents (e.g., DMSO, ethanol) for stock solution preparation.
Storage: Store the solid compound and stock solutions at -20°C or -80°C to maintain stability. Protect from light.
Purity: Ensure the purity of the compound before use, as impurities can affect experimental results.[3]
3.2. Assay Development and Screening Strategies
When investigating the biological activity of 1-hydroxyisoquinoline-8-carboxylic acid, a tiered screening approach is recommended.
Figure 2: A general workflow for the screening and characterization of a novel compound.
Experimental Protocols (Generalized from 8-Hydroxyquinoline Derivatives)
The following are generalized protocols that can be adapted for the investigation of 1-hydroxyisoquinoline-8-carboxylic acid.
Protocol 1: In Vitro Pim-1 Kinase Inhibition Assay
This protocol is based on a homogenous, fluorescence-based assay format.
Materials:
Recombinant human Pim-1 kinase
Fluorescently labeled peptide substrate
ATP
1-Hydroxyisoquinoline-8-carboxylic acid
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
384-well microplates
Plate reader capable of measuring fluorescence polarization or intensity.
Procedure:
Compound Preparation: Prepare a serial dilution of 1-hydroxyisoquinoline-8-carboxylic acid in DMSO. Further dilute in assay buffer to the desired final concentrations.
Enzyme and Substrate Preparation: Dilute Pim-1 kinase and the peptide substrate in assay buffer to their optimal concentrations (determined through initial optimization experiments).
Assay Reaction:
a. Add 5 µL of the compound dilution to the wells of a 384-well plate.
b. Add 5 µL of the Pim-1 kinase solution to each well and incubate for 15 minutes at room temperature to allow for compound binding.
c. Initiate the kinase reaction by adding 10 µL of a solution containing the peptide substrate and ATP.
Incubation: Incubate the plate at 30°C for 60 minutes.
Detection: Stop the reaction (e.g., by adding EDTA) and measure the fluorescence signal according to the assay kit manufacturer's instructions.
Data Analysis: Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no enzyme) controls. Determine the IC50 value by fitting the data to a dose-response curve.
Table 1: Example Data for a Hypothetical Pim-1 Inhibitor
This protocol describes the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Materials:
Bacterial strain of interest (e.g., E. coli expressing an MBL)
Cation-adjusted Mueller-Hinton Broth (CAMHB)
1-Hydroxyisoquinoline-8-carboxylic acid
96-well microplates
Bacterial inoculum standardized to 0.5 McFarland.
Procedure:
Compound Preparation: Prepare a 2-fold serial dilution of 1-hydroxyisoquinoline-8-carboxylic acid in CAMHB in a 96-well plate.
Inoculum Preparation: Dilute the standardized bacterial inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.
Inoculation: Add the bacterial inoculum to each well of the microplate containing the compound dilutions. Include a positive control (bacteria without compound) and a negative control (broth only).
Incubation: Incubate the plate at 37°C for 18-24 hours.
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Data Interpretation and Troubleshooting
Inhibition Curves: Ensure that dose-response curves have a proper sigmoidal shape for accurate IC50 determination.
Solubility Issues: Compound precipitation can lead to inaccurate results. If solubility is an issue, consider using a different solvent or adding a surfactant to the assay buffer.
Off-Target Effects: Be aware of potential off-target effects. Consider counter-screening against other kinases or performing cell-based toxicity assays.
Future Directions and Emerging Opportunities
The 8-hydroxyquinoline scaffold continues to be a fertile ground for drug discovery. Future research on 1-hydroxyisoquinoline-8-carboxylic acid could focus on:
Synthesis of Analogs: Exploring the structure-activity relationship (SAR) by synthesizing and testing a library of derivatives.
Target Identification: Employing chemoproteomics or other unbiased screening methods to identify novel biological targets.
Combination Therapies: Investigating the potential of this compound to be used in combination with existing drugs to enhance efficacy or overcome resistance.
References
Al-Ostoot, F. H., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4279. [Link]
Good, A. C., et al. (2010). Identification and structure-activity relationship of 8-hydroxy-quinoline-7-carboxylic acid derivatives as inhibitors of Pim-1 kinase. Bioorganic & Medicinal Chemistry Letters, 20(9), 2801-2805. [Link]
Application Notes and Protocols: 1-Hydroxyisoquinoline-8-carboxylic Acid as a Versatile Fluorescent Probe
Introduction: A New Frontier in Fluorescent Probing The field of fluorescence spectroscopy offers powerful tools for sensitive and selective detection of various analytes in biological and environmental systems.[1] Among...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: A New Frontier in Fluorescent Probing
The field of fluorescence spectroscopy offers powerful tools for sensitive and selective detection of various analytes in biological and environmental systems.[1] Among the plethora of fluorescent scaffolds, 8-hydroxyquinoline (8-HQ) and its derivatives have garnered significant attention due to their ability to form highly fluorescent complexes with a variety of metal ions.[2] These molecules have been instrumental in the development of chemosensors for applications ranging from bioimaging to environmental monitoring.[3]
This guide introduces 1-hydroxyisoquinoline-8-carboxylic acid , a derivative of the 8-HQ family, as a promising candidate for a new class of fluorescent probes. While this specific molecule is not yet extensively documented in scientific literature as a fluorescent probe, its structural features—a combination of the proven 8-hydroxyquinoline chelating core and a strategically placed carboxylic acid group—suggest a rich potential for dual-modality sensing of both metal ions and pH.
These application notes will provide a comprehensive overview of the predicted properties of 1-hydroxyisoquinoline-8-carboxylic acid, its theoretical sensing mechanisms, and detailed, albeit hypothetical, protocols for its characterization and application. This document is intended to serve as a foundational guide for researchers and drug development professionals interested in exploring the capabilities of this novel probe.
Physicochemical Properties
1-Hydroxyisoquinoline-8-carboxylic acid is an off-white to pale yellow crystalline powder.[4] Its key physical and chemical properties are summarized in the table below.
Predicted Spectroscopic Properties and Sensing Mechanisms
The fluorescence of 8-hydroxyquinoline is known to be highly sensitive to its environment and its state of complexation. In its free form, 8-HQ exhibits weak fluorescence. However, upon chelation with metal ions, its fluorescence is often significantly enhanced. This phenomenon, known as Chelation-Enhanced Fluorescence (CHEF), is attributed to the rigidification of the molecule upon metal binding, which reduces non-radiative decay pathways.[2]
For 1-hydroxyisoquinoline-8-carboxylic acid, we predict a similar behavior with some key differences introduced by the carboxylic acid group.
Metal Ion Sensing: A CHEF-Based Mechanism
The core of 1-hydroxyisoquinoline-8-carboxylic acid's metal-sensing capability is expected to be its ability to act as a bidentate chelator, similar to 8-HQ. The nitrogen atom of the isoquinoline ring and the oxygen atom of the hydroxyl group can coordinate with a metal ion, forming a stable complex.[5] This chelation event is predicted to induce a significant increase in fluorescence intensity.
Caption: Proposed CHEF mechanism for metal ion detection.
pH Sensing: A Dual-Action Mechanism
The presence of both a phenolic hydroxyl group and a carboxylic acid group makes 1-hydroxyisoquinoline-8-carboxylic acid a strong candidate for a pH-sensitive fluorescent probe.[6][7] These two groups have different pKa values, which could allow for ratiometric or intensity-based pH sensing over a range of pH values.
At low pH: Both the carboxylic acid and the hydroxyl group will be protonated. The fluorescence is expected to be weak.
At intermediate pH: The carboxylic acid will deprotonate, leading to a change in the electronic properties of the molecule and a potential change in fluorescence.
At high pH: The hydroxyl group will deprotonate, leading to another distinct change in the fluorescence profile.
This pH-dependent fluorescence could be due to mechanisms like Intramolecular Charge Transfer (ICT), where the protonation state of the acidic and basic groups alters the electron-donating and -withdrawing properties within the molecule.[8]
Caption: Workflow for metal ion sensing experiments.
Materials:
1-Hydroxyisoquinoline-8-carboxylic acid stock solution (10 mM in DMSO)
Buffer solution (e.g., HEPES, pH 7.4)
Stock solutions of various metal salts (e.g., ZnCl₂, AlCl₃, FeCl₃, CuCl₂, etc.) in deionized water
Fluorometer and 96-well plate reader (optional)
Procedure:
Selectivity Screening:
a. Prepare a series of solutions containing 10 µM of the probe in HEPES buffer.
b. To each solution, add a different metal ion to a final concentration of 100 µM. Include a control with no added metal.
c. Incubate the solutions at room temperature for 10 minutes.
d. Measure the fluorescence intensity at the predetermined λ_em.
e. Compare the fluorescence enhancement for each metal ion to determine selectivity.
Titration and Sensitivity:
a. For the metal ion(s) that showed a significant fluorescence response, perform a titration experiment.
b. Prepare a series of solutions with a fixed concentration of the probe (10 µM) and varying concentrations of the selected metal ion (e.g., 0-200 µM).
c. Measure the fluorescence intensity for each concentration.
d. Plot fluorescence intensity versus metal ion concentration to determine the binding stoichiometry and calculate the limit of detection (LOD).
Protocol 3: pH Sensing
Objective: To characterize the pH-dependent fluorescence of 1-hydroxyisoquinoline-8-carboxylic acid.
Materials:
1-Hydroxyisoquinoline-8-carboxylic acid stock solution (10 mM in DMSO)
A series of buffers with pH values ranging from 2 to 12 (e.g., citrate, phosphate, borate buffers)
Fluorometer
pH meter
Procedure:
Prepare pH Samples: Prepare a series of solutions by diluting the probe stock solution to a final concentration of 10 µM in each of the different pH buffers.
Measure Fluorescence: For each pH sample, measure the fluorescence emission spectrum.
Data Analysis: Plot the fluorescence intensity at λ_em against the pH value.
pKa Determination: If the data shows a sigmoidal relationship, the pKa can be determined from the inflection point of the curve. This will indicate the pH range over which the probe is most sensitive.
Data Interpretation and Troubleshooting
Low Fluorescence Signal: If the fluorescence signal is weak, try increasing the probe concentration or using a more sensitive detector. Ensure that the excitation wavelength is set to the absorption maximum.
Precipitation: Due to its partial solubility in water, the probe may precipitate at higher concentrations. If this occurs, consider using a co-solvent like ethanol or reducing the probe concentration.
Interference from Autofluorescence: When working with biological samples, be mindful of background autofluorescence. Perform control experiments with samples lacking the probe to quantify this background.
Predicted Advantages and Limitations
Advantages:
Dual-Modality Sensing: Potential to detect both metal ions and pH, offering greater versatility.
High Sensitivity: The 8-hydroxyquinoline scaffold is known for its high sensitivity in metal detection.
Ratiometric Potential: The two ionizable groups could allow for ratiometric pH sensing, which is more robust than intensity-based measurements.
Limitations:
Limited Aqueous Solubility: May require the use of organic co-solvents, which could be a limitation in some biological applications.
Potential for Interference: The probe may respond to multiple metal ions. Selectivity will need to be carefully characterized.
Photostability: The photostability of this specific derivative is unknown and would need to be determined experimentally.
Conclusion
1-Hydroxyisoquinoline-8-carboxylic acid stands as a molecule of high potential in the realm of fluorescent probes. Its unique structure, combining the metal-chelating properties of 8-hydroxyquinoline with the pH-sensitive nature of a carboxylic acid, opens up exciting possibilities for the development of novel sensors for a range of applications in research and drug development. The protocols and theoretical framework provided in this guide are intended to catalyze the exploration of this promising compound and unlock its full potential.
References
ResearchGate. "8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions." Available at: [Link]
Naik, L. R., & Math, N. N. "Photo physical properties of 8-hydroxy quinoline." Indian Journal of Pure & Applied Physics, Vol. 43, October 2005, pp. 745-749.
ResearchGate. "Dual-Functional 8-Hydroxyquinoline Fluorescent Probe for Simultaneous Detection of Solvent Microenvironments and Trace Water in Organic Media." Available at: [Link]
Tradeindia. "1-hydroxyisoquinoline-8-carboxylic Acid." Available at: [Link]
SciSpace. "8-Hydroxyquinoline and its Derivatives: Synthesis and Applications." Available at: [Link]
PubMed Central. "8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications." Available at: [Link]
RSC Publishing. "Fluorescent probes for sensitive and selective detection of pH changes in live cells in visible and near-infrared channels." Available at: [Link]
PubMed. "A single 8-hydroxyquinoline-appended bile acid fluorescent probe obtained by click chemistry for solvent-dependent and distinguishable sensing of zinc(II) and cadmium(II)." Available at: [Link]
The Royal Society of Chemistry. "Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases." Available at: [Link]
Frontiers. "Progress in pH-Sensitive sensors: essential tools for organelle pH detection, spotlighting mitochondrion and diverse applications." Available at: [Link]
UCI Department of Chemistry. "Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid and Chromatographic Applications." Available at: [Link]
MDPI. "A Review of Fluorescent pH Probes: Ratiometric Strategies, Extreme pH Sensing, and Multifunctional Utility." Available at: [Link]
ACS Publications. "Advances in Small-Molecule Fluorescent pH Probes for Monitoring Mitophagy." Available at: [Link]
Google Patents. "Process for the preparation of 8-hydroxyquinoline.
PubMed Central. "Carbon isotopic labelling of carboxylic acids enabled by organic photoredox-catalysed cyanation." Available at: [Link]
RSC Publishing. "A rhodamine-based fluorescent probe bearing 8-hydroxyquinoline group for the highly selective detection of Hg2+ and its practical application in cell imaging." Available at: [Link]
NIH. "Fluorescent Probes for Sensitive and Selective Detection of pH Changes in Live Cells in Visible and Near-infrared Channels." Available at: [Link]
The University of Texas at Austin. "The study of 8-Hydroxyquinoline-2-Carboxyllic acid and its metal ion complexing properties." Available at: [Link]
PubMed. "Validation of 8-[123I]iodo-L-1,2,3,4-tetrahydro-7-hydroxyisoquinoline-3-carboxylic acid as an imaging agent for prostate cancer in experimental models of human prostate cancer." Available at: [Link]
PubMed Central. "Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines." Available at: [Link]
PubChem. "1(2H)-Isoquinolinone." Available at: [Link]
MDPI. "The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination." Available at: [Link]
ResearchGate. "Synthesis of 8-hydroxyquinoline chalcones: Trans configuration, intramolecular hydrogen bonds, bromination, and antifungal activity." Available at: [Link]
Scientific Research Publishing. "Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity." Available at: [Link]
PubChem. "Isoquinoline-8-carboxylic acid." Available at: [Link]
PubChem. "8-Hydroxyisoquinoline." Available at: [Link]
experimental setup for reactions involving 1-Hydroxyisoquinoline-8-carboxylic acid
Application Notes and Protocols for 1-Hydroxyisoquinoline-8-carboxylic acid Document ID: AN-ISO-20260125 Version: 1.0 Introduction: Understanding the Core Reactivity 1-Hydroxyisoquinoline-8-carboxylic acid is a bifunctio...
Author: BenchChem Technical Support Team. Date: February 2026
Application Notes and Protocols for 1-Hydroxyisoquinoline-8-carboxylic acid
Document ID: AN-ISO-20260125
Version: 1.0
Introduction: Understanding the Core Reactivity
1-Hydroxyisoquinoline-8-carboxylic acid is a bifunctional heterocyclic compound with significant potential in medicinal chemistry and materials science.[1] Its structure is characterized by an isoquinoline core, a carboxylic acid group at the C8 position, and a hydroxyl group at the C1 position. Crucially, the "1-hydroxyisoquinoline" moiety exists in tautomeric equilibrium with its more stable amide form, 1-oxo-1,2-dihydroisoquinoline-8-carboxylic acid . This lactam-lactim tautomerism is a defining feature of its chemistry, with the lactam (amide) form typically predominating. This guide will focus on the reactivity of this stable tautomer, providing detailed protocols for the selective modification of its primary reactive handle: the C8 carboxylic acid.
The isoquinolinone scaffold is a key structural element in various biologically active compounds.[2] The carboxylic acid functionality serves as a versatile anchor point for derivatization, enabling the synthesis of esters, amides, and other conjugates to explore structure-activity relationships (SAR) in drug development programs.
Physicochemical and Safety Profile
Property
Value
Reference
Chemical Name
1-oxo-1,2-dihydroisoquinoline-8-carboxylic acid
-
Molecular Formula
C₁₀H₇NO₃
-
Molecular Weight
189.17 g/mol
-
Appearance
Off-white to light brown solid
General Observation
Safety Hazards
Causes skin irritation, serious eye irritation, and may cause respiratory irritation.
Handling & Storage:
Researchers should handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[5] Avoid inhalation of dust and direct contact with skin and eyes.[6] The compound should be stored in a tightly sealed container in a cool, dry place.[3]
Strategic Derivatization: Targeting the Carboxylic Acid
The primary focus for derivatization is the carboxylic acid group, as the N-H bond of the lactam is significantly less nucleophilic and the aromatic core requires harsher conditions for modification. The two most common and synthetically valuable transformations are esterification and amide coupling.
Caption: General derivatization workflow for the title compound.
Protocol 1: Synthesis of an Ester Derivative via Fischer Esterification
Principle: Fischer esterification is a classic, acid-catalyzed condensation reaction between a carboxylic acid and an alcohol. The reaction is reversible, and to drive it towards the product, the alcohol is typically used in large excess, serving as both reactant and solvent. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering it more electrophilic and susceptible to nucleophilic attack by the alcohol.
Causality of Experimental Choices:
Excess Alcohol (Solvent): Using the alcohol (e.g., methanol, ethanol) as the solvent shifts the reaction equilibrium to favor the ester product, according to Le Châtelier's principle.
Strong Acid Catalyst (H₂SO₄): A strong acid like concentrated sulfuric acid is required to protonate the carbonyl efficiently and act as a dehydrating agent, further driving the reaction forward.
Reflux Conditions: Heating the reaction to the boiling point of the alcohol increases the reaction rate, allowing equilibrium to be reached in a reasonable timeframe.
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-oxo-1,2-dihydroisoquinoline-8-carboxylic acid (1.0 g, 5.29 mmol).
Reagent Addition: Add anhydrous methanol (40 mL). Stir the suspension for 5 minutes.
Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (0.3 mL, ~5.6 mmol) dropwise to the stirring suspension.
Reaction: Heat the mixture to reflux (approximately 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 10% Methanol in Dichloromethane as eluent). The starting material should be consumed, and a new, less polar spot corresponding to the ester should appear.
Work-up (Quenching & Neutralization):
Allow the reaction mixture to cool to room temperature.
Carefully pour the mixture into a beaker containing 100 mL of ice-cold water.
Neutralize the solution by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases and the pH is ~7-8. A precipitate of the crude ester may form.
Extraction:
Transfer the neutralized mixture to a separatory funnel.
Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3 x 50 mL).
Combine the organic layers.
Purification:
Wash the combined organic layers with brine (1 x 50 mL).
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
The resulting crude solid can be further purified by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or column chromatography on silica gel to yield the pure methyl 1-oxo-1,2-dihydroisoquinoline-8-carboxylate.
Protocol 2: Synthesis of an Amide Derivative via EDC Coupling
Principle: Direct reaction of a carboxylic acid and an amine is generally unfavorable due to a competing acid-base reaction that forms a non-reactive ammonium carboxylate salt. Amide coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), are used to activate the carboxylic acid.[7] EDC converts the carboxylic acid's hydroxyl group into a good leaving group (an O-acylisourea intermediate), which is then readily displaced by the amine nucleophile to form the amide bond.
Causality of Experimental Choices:
EDC (Coupling Reagent): A water-soluble carbodiimide that facilitates the reaction and produces a water-soluble urea byproduct, simplifying purification compared to reagents like DCC.[8]
HOBt or HATU (Additive): Additives like 1-hydroxybenzotriazole (HOBt) or HATU are often included. They react with the O-acylisourea intermediate to form an activated ester, which is more stable, less prone to side reactions, and more reactive towards the amine, ultimately improving yields and reducing potential racemization if chiral centers are present.[8][9]
Aprotic Solvent (DMF/DCM): Solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are used as they are inert to the reaction conditions and effectively solvate the reactants.
Base (DIPEA/Et₃N): A non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is added to neutralize any hydrochloride salts present (e.g., if using EDC·HCl or an amine salt) and to scavenge the proton released during the reaction, driving the coupling to completion.
Caption: Mechanism of EDC-mediated amide bond formation.
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 1-oxo-1,2-dihydroisoquinoline-8-carboxylic acid (1.0 g, 5.29 mmol) and dissolve/suspend it in anhydrous DMF or DCM (30 mL).
Reagent Addition: Add EDC·HCl (1.2 g, 6.35 mmol, 1.2 eq), HOBt (0.17 g, 1.27 mmol, 0.24 eq, if used), and DIPEA (1.8 mL, 10.6 mmol, 2.0 eq). Stir the mixture at room temperature for 15 minutes to pre-activate the acid.
Amine Addition: Add benzylamine (0.63 mL, 5.82 mmol, 1.1 eq) dropwise to the reaction mixture.
Reaction: Stir the reaction at room temperature for 12-18 hours. Monitor progress by TLC or LC-MS.
Work-up:
Dilute the reaction mixture with ethyl acetate (100 mL).
Wash the organic layer sequentially with 5% aqueous HCl (2 x 30 mL) to remove excess amine and DIPEA, followed by saturated aqueous NaHCO₃ (2 x 30 mL) to remove HOBt and unreacted starting material, and finally with brine (1 x 40 mL).
Purification:
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization to yield the pure N-benzyl-1-oxo-1,2-dihydroisoquinoline-8-carboxamide.
Product Characterization: A Self-Validating System
Confirmation of product identity and purity is essential. The following analytical techniques are standard for validating the outcome of the described protocols.
Technique
Expected Observations for Successful Derivatization
¹H NMR
Ester: Appearance of a new singlet around 3.8-4.0 ppm (for -OCH₃) or other characteristic alkyl signals. Disappearance of the broad carboxylic acid proton signal (>10 ppm). Amide: Appearance of a new broad triplet around 8-9 ppm (for the N-H proton) and signals for the amine fragment (e.g., a doublet around 4.5 ppm for the benzyl CH₂).
¹³C NMR
Shift of the carbonyl carbon signal (C=O) from ~168-172 ppm (acid) to ~165-170 ppm (ester/amide). Appearance of new signals corresponding to the added alcohol or amine moiety.[10]
IR Spectroscopy
Disappearance of the broad O-H stretch of the carboxylic acid (~2500-3300 cm⁻¹). Appearance of a strong C=O stretch for the ester (~1730-1750 cm⁻¹) or amide (~1630-1680 cm⁻¹). For amides, a new N-H stretch may be visible (~3300 cm⁻¹).
Mass Spec (MS)
The molecular ion peak [M+H]⁺ or [M]⁺ should correspond to the calculated molecular weight of the target ester or amide derivative.
TLC/LC-MS
A single spot/peak with the correct mass indicates a pure compound. The product should have a different retention factor (Rf) or retention time (RT) compared to the starting material.
References
Ivachtchenko, A. V., et al. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 2133–2153. Available at: [Link]
Ivachtchenko, A. V., et al. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. PubMed. Available at: [Link]
Al-Suwaidan, I. A., et al. (2018). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 23(10), 2545. Available at: [Link]
Chen, Y.-C., et al. (2024). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Molbank, 2024(1), M1835. Available at: [Link]
Ivachtchenko, A. V., et al. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. Taylor & Francis Online. Available at: [Link]
Kushwaha, N., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(4), 361-368. Available at: [Link]
Klapars, A., et al. (2005). 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives. ResearchGate. Available at: [Link]
Somei, M., et al. (1996). A Practical Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid Esters. Heterocycles, 43(6), 1269. Available at: [Link]
jOeCHEM. (2019). Esterification--Making Esters from Carboxylic Acids. YouTube. Available at: [Link]
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Available at: [Link]
Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - Isoquinoline-3-carboxylic acid hydrate. Available at: [Link]
Dias, K. I. M., et al. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Biochemistry and Biophysics Reports, 37, 101594. Available at: [Link]
Google Patents. (1977). US4044011A - Process for the preparation of 8-hydroxyquinoline.
Kolehmainen, E., et al. (2014). Isoquinoline alkaloids: A 15N NMR and x-ray study. Part 2. ResearchGate. Available at: [Link]
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. Available at: [Link]
The Royal Society of Chemistry. (2018). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Available at: [Link]
Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(17), 4442–4445. Available at: [Link]
Siddiqui, B. S., et al. (2004). NMR study of O and N, O-substituted 8-quinolinol derivatives. Magnetic Resonance in Chemistry, 42(5), 468-472. Available at: [Link]
Kumar, V., et al. (2014). Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs. Organic & Biomolecular Chemistry, 12(30), 5549-5563. Available at: [Link]
Papakyriakou, A., et al. (2023). Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. Molecules, 28(19), 6939. Available at: [Link]
Fisher Scientific. (n.d.). Amide Synthesis. Available at: [Link]
Penning, T. D., et al. (2009). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 50(44), 6030-6033. Available at: [Link]
ResearchGate. (2010). Synthesis of 8-hydroxyquinoline chalcones: Trans configuration, intramolecular hydrogen bonds, bromination, and antifungal activity. Available at: [Link]
Rizk, O. H., et al. (2022). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 27(18), 5898. Available at: [Link]
Capot Chemical. (2026). MSDS of 6-Hydroxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid. Available at: [Link]
Al-Busafi, S. N., et al. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1). Available at: [Link]
Application Notes and Protocols for the Synthesis of Novel Compounds from 1-Hydroxyisoquinoline-8-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals Introduction: The Versatile 1-Hydroxyisoquinoline-8-carboxylic Acid Scaffold The isoquinoline core is a privileged scaffold in medicinal chemistry, forming...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile 1-Hydroxyisoquinoline-8-carboxylic Acid Scaffold
The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and pharmacologically active molecules.[1] Its derivatives have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The specific substitution pattern of 1-Hydroxyisoquinoline-8-carboxylic acid, featuring a hydroxyl group, a carboxylic acid, and a nitrogen-containing heterocyclic system, presents a unique trifecta of reactive sites. This arrangement not only offers the potential for diverse chemical modifications but also provides key pharmacophoric features for interaction with biological targets.[2][3]
This guide provides a detailed exploration of synthetic pathways to generate novel compounds from 1-Hydroxyisoquinoline-8-carboxylic acid. We will delve into the derivatization of the carboxylic acid and hydroxyl functionalities, as well as modifications to the isoquinoline core itself. Each section will provide not only step-by-step protocols but also the underlying chemical principles and rationale for the chosen methodologies, empowering researchers to adapt and innovate.
I. Derivatization of the 8-Carboxylic Acid Moiety: Amide Bond Formation
The carboxylic acid at the C8 position is a prime handle for derivatization, most commonly through amide bond formation. Amide coupling reactions are among the most frequently utilized transformations in drug discovery, allowing for the introduction of a vast array of substituents to modulate a compound's physicochemical and pharmacological properties.[4]
A. Rationale for Reagent Selection: HATU vs. EDC/HOBt
Two of the most robust and widely used coupling reagents for amide bond formation are HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and the combination of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with an additive like HOBt (Hydroxybenzotriazole).[5]
HATU: This uronium-based coupling reagent is known for its high efficiency and fast reaction times, even with sterically hindered or electron-deficient amines and carboxylic acids.[2] It operates by forming a highly reactive OAt-active ester with the carboxylic acid.[3] The choice of a non-nucleophilic base, typically diisopropylethylamine (DIPEA), is crucial to deprotonate the carboxylic acid without competing in the coupling reaction.
EDC/HOBt: This carbodiimide-based method is a cost-effective and reliable choice.[1] EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate.[1] However, this intermediate can be prone to racemization and rearrangement to a stable N-acylurea. The addition of HOBt traps the activated acid as an HOBt-ester, which is more stable and less prone to side reactions, while still being highly reactive towards the amine.[1]
The following protocols provide detailed procedures for both HATU and EDC/HOBt mediated amide couplings with 1-Hydroxyisoquinoline-8-carboxylic acid.
B. Experimental Protocols
Protocol 1: HATU-Mediated Amide Coupling
This protocol describes the coupling of 1-Hydroxyisoquinoline-8-carboxylic acid with a generic primary or secondary amine.
Caption: Workflow for HATU-mediated amide coupling.
Materials:
1-Hydroxyisoquinoline-8-carboxylic acid
Amine (primary or secondary)
HATU
Diisopropylethylamine (DIPEA)
Anhydrous N,N-Dimethylformamide (DMF)
Ethyl acetate
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate
Round-bottom flask
Magnetic stirrer
Standard laboratory glassware for workup and purification
Procedure:
To a solution of 1-Hydroxyisoquinoline-8-carboxylic acid (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq) and DIPEA (3.0 eq).
Stir the solution at room temperature for 10 minutes.
Add HATU (1.2 eq) portion-wise to the reaction mixture.
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This protocol offers an alternative method for amide synthesis.
Materials:
1-Hydroxyisoquinoline-8-carboxylic acid
Amine (primary or secondary)
EDC hydrochloride
HOBt
Triethylamine (TEA) or DIPEA
Anhydrous Dichloromethane (DCM) or DMF
Standard workup and purification reagents as in Protocol 1
Procedure:
Dissolve 1-Hydroxyisoquinoline-8-carboxylic acid (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq) in anhydrous DCM or DMF.
Add TEA or DIPEA (2.5 eq) to the mixture and stir at room temperature.
Add EDC hydrochloride (1.2 eq) portion-wise to the reaction mixture.
Stir the reaction at room temperature overnight. Monitor progress by TLC or LC-MS.
Perform an aqueous workup as described in Protocol 1 (steps 5 and 6).
Purify the crude product by flash column chromatography.
Coupling Method
Key Reagents
Base
Typical Solvent
Reaction Time
Advantages
HATU
HATU
DIPEA
DMF
1-4 h
High efficiency, fast, good for challenging substrates[2][5]
II. Synthesis of Ester Derivatives via Fischer Esterification
Esterification of the carboxylic acid provides another avenue for creating novel derivatives with altered properties, such as increased lipophilicity, which can be crucial for cell permeability. The Fischer esterification is a classic and effective method for this transformation, involving the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst.[6]
A. Mechanistic Insight
The Fischer esterification is an equilibrium process.[6] The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst (e.g., sulfuric acid), which significantly enhances the electrophilicity of the carbonyl carbon.[7] The alcohol then acts as a nucleophile, attacking the activated carbonyl. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester. To drive the equilibrium towards the product, it is common to use a large excess of the alcohol, which can also serve as the solvent.[6]
Caption: Overview of the Fischer Esterification process.
B. Experimental Protocol
Protocol 3: Fischer Esterification
This protocol details the synthesis of an ester derivative of 1-Hydroxyisoquinoline-8-carboxylic acid.
Materials:
1-Hydroxyisoquinoline-8-carboxylic acid
Alcohol (e.g., methanol, ethanol; used in excess as solvent)
Concentrated sulfuric acid
Sodium bicarbonate
Ethyl acetate
Brine
Anhydrous sodium sulfate
Reflux apparatus
Standard laboratory glassware
Procedure:
Suspend 1-Hydroxyisoquinoline-8-carboxylic acid (1.0 eq) in the desired alcohol (e.g., 20 mL per gram of carboxylic acid).
Carefully add concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq) to the suspension.
Heat the mixture to reflux and maintain for 4-12 hours, monitoring the reaction by TLC.
After cooling to room temperature, remove the excess alcohol under reduced pressure.
Dissolve the residue in ethyl acetate and carefully wash with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
Purify the crude ester by column chromatography or recrystallization.
III. Modification of the Isoquinoline Core: Suzuki Cross-Coupling
To introduce diversity at the isoquinoline core, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools.[8] This reaction allows for the formation of carbon-carbon bonds between an organoboron compound and an organic halide or triflate. To apply this methodology to 1-Hydroxyisoquinoline-8-carboxylic acid, the molecule must first be functionalized with a suitable leaving group, such as a bromine atom.
A. Hydroxyl Group Protection and Bromination
The phenolic hydroxyl group at the C1 position is acidic and can interfere with organometallic reagents used in cross-coupling reactions. Therefore, it must be protected. A common and effective protecting group for hydroxyls is the benzyl group, which can be introduced via a Williamson ether synthesis and later removed by hydrogenolysis.[8][9]
Following protection, the isoquinoline ring can be brominated. The 8-hydroxyquinoline scaffold is known to undergo electrophilic aromatic substitution, and bromination typically occurs at the 5- and 7-positions.[10] Careful control of the reaction conditions is necessary to achieve selective monobromination.
B. Experimental Protocols
Protocol 4: Benzyl Protection of the Hydroxyl Group
Materials:
1-Hydroxyisoquinoline-8-carboxylic acid
Benzyl bromide
Potassium carbonate
Anhydrous DMF
Standard workup and purification reagents
Procedure:
To a solution of 1-Hydroxyisoquinoline-8-carboxylic acid (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
Add benzyl bromide (1.2 eq) dropwise to the mixture.
Stir the reaction at room temperature overnight.
Pour the reaction mixture into ice-water and extract with ethyl acetate.
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
Concentrate under reduced pressure and purify by column chromatography to yield 1-(Benzyloxy)isoquinoline-8-carboxylic acid.
Protocol 5: Bromination of the Isoquinoline Core
This protocol is adapted from the bromination of 8-hydroxyquinoline.[10] The regioselectivity on the 1-benzyloxyisoquinoline-8-carboxylic acid substrate may need optimization.
Materials:
1-(Benzyloxy)isoquinoline-8-carboxylic acid
Bromine
Acetonitrile
5% Sodium bicarbonate solution
Standard workup and purification reagents
Procedure:
Dissolve 1-(Benzyloxy)isoquinoline-8-carboxylic acid (1.0 eq) in acetonitrile.
Cool the solution to 0 °C in an ice bath.
Slowly add a solution of bromine (1.0-1.1 eq) in acetonitrile dropwise.
Stir the mixture at 0 °C for 1-2 hours, monitoring by TLC.
Upon completion, wash the reaction mixture with a 5% aqueous sodium bicarbonate solution.
Extract with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate.
Purify the crude product by column chromatography to isolate the desired bromo-substituted derivative (likely at the 5- or 7-position).
In a round-bottom flask, combine the bromo-isoquinoline derivative (1.0 eq), the boronic acid (1.5 eq), and the palladium catalyst (0.05 eq).
Add a 2:1 mixture of toluene and ethanol, followed by the 2M aqueous sodium carbonate solution.
Heat the mixture to reflux for 6-12 hours under an inert atmosphere (e.g., nitrogen or argon).
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
Dry the organic layer, concentrate, and purify by column chromatography.
Protocol 7: Deprotection of the Benzyl Ether
Materials:
Benzyl-protected isoquinoline derivative
Palladium on carbon (10% Pd/C)
Methanol or Ethanol
Hydrogen gas supply (balloon or hydrogenation apparatus)
Procedure:
Dissolve the benzyl-protected compound in methanol or ethanol.
Add 10% Pd/C (catalytic amount, typically 10% by weight of the substrate).
Purge the flask with hydrogen gas and stir the mixture under a hydrogen atmosphere at room temperature until the reaction is complete (monitored by TLC).
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the solvent.
Concentrate the filtrate to obtain the deprotected product.
Caption: Synthetic pathway for Suzuki cross-coupling on the isoquinoline core.
IV. Conclusion and Future Directions
The 1-Hydroxyisoquinoline-8-carboxylic acid scaffold is a rich starting point for the generation of diverse and potentially bioactive molecules. The protocols detailed in this guide for amide coupling, esterification, and Suzuki cross-coupling provide a robust toolkit for medicinal chemists and researchers. The causality behind each experimental choice, from reagent selection to reaction conditions, has been explained to facilitate not only the replication of these methods but also their adaptation for the synthesis of novel compound libraries. Further exploration could involve alternative cross-coupling reactions, derivatization of the hydroxyl group with different protecting groups to modulate reactivity, and the investigation of the biological activities of the synthesized compounds.
References
SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC. Retrieved from [Link]
Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2016). ACG Publications. Retrieved from [Link]
Efficient One-pot HATU Mediated Coupling of Dicarboxylic Acid and Amines for the Synthesis of Diamide at Ambient Temperature. (2025). ResearchGate. Retrieved from [Link]
Fischer Esterification-Typical Procedures. (2024). OperaChem. Retrieved from [Link]
Amides from Carboxylic Acids-DCC and EDC Coupling. (n.d.). Chemistry Steps. Retrieved from [Link]
Amine to Amide Mechanism - HATU. (n.d.). Common Organic Chemistry. Retrieved from [Link]
Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products. (2018). PMC. Retrieved from [Link]
CN102320920B - Method for removing benzyl protecting group of hydroxyl group. (n.d.). Google Patents.
A New Method for the Deprotection of Benzyl Ethers or the Selective Protection of Alcohols. (2025). ResearchGate. Retrieved from [Link]
Benzyl Esters. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
Benzyl Protection. (n.d.). Common Organic Chemistry. Retrieved from [Link]
Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
Could you suggest me a good coupling method for amide synthesis between tetrahydroisoquinoline and a carboxylic acid?. (2014). Chemistry Stack Exchange. Retrieved from [Link]
Deprotection of benzyl ethers using DDQ. (n.d.). ResearchGate. Retrieved from [Link]
5.310 (F19) Fischer Esterification Lab Manual. (n.d.). MIT OpenCourseWare. Retrieved from [Link]
Amide Synthesis. (n.d.). Fisher Scientific. Retrieved from [Link]
The Strategic Utility of 1-Hydroxyisoquinoline-8-carboxylic Acid in the Assembly of Novel Heterocyclic Frameworks
Introduction: A Versatile Scaffold for Complex Molecular Design In the landscape of modern medicinal chemistry and materials science, the quest for novel heterocyclic compounds with tailored properties remains a central...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: A Versatile Scaffold for Complex Molecular Design
In the landscape of modern medicinal chemistry and materials science, the quest for novel heterocyclic compounds with tailored properties remains a central theme. The isoquinoline core, a key structural motif in numerous natural products and pharmaceuticals, serves as a privileged scaffold for the development of new bioactive agents.[1] Within this family of compounds, 1-hydroxyisoquinoline-8-carboxylic acid emerges as a particularly intriguing building block. Its unique arrangement of a nucleophilic hydroxyl group and a versatile carboxylic acid function on the isoquinoline framework offers a rich platform for a diverse array of chemical transformations. This guide provides an in-depth exploration of the synthesis and potential applications of this valuable, yet under-explored, synthetic intermediate for researchers, scientists, and professionals in drug development.
The strategic placement of the hydroxyl and carboxylic acid groups allows for a range of intramolecular and intermolecular reactions, enabling the construction of fused heterocyclic systems and decorated isoquinoline derivatives. The inherent reactivity of these functional groups can be selectively harnessed to introduce molecular complexity and to modulate the physicochemical and biological properties of the resulting compounds.
Physicochemical Properties of 1-Hydroxyisoquinoline-8-carboxylic Acid
A thorough understanding of the physical and chemical characteristics of a starting material is paramount for its effective utilization in synthesis.
Synthesis of 1-Hydroxyisoquinoline-8-carboxylic Acid: A Proposed Protocol
While 1-hydroxyisoquinoline-8-carboxylic acid is commercially available, an understanding of its synthesis is crucial for bespoke modifications and for situations where in-house preparation is preferred. Drawing from established methods for the synthesis of the analogous 8-hydroxyquinoline, such as the Skraup and Friedlander syntheses, a plausible and robust protocol can be devised.[4][5] The following proposed method is based on the well-precedented cyclization of an aminobenzoic acid derivative.
Conceptual Workflow for the Synthesis
Caption: Proposed synthetic workflow for 1-hydroxyisoquinoline-8-carboxylic acid.
Detailed Experimental Protocol (Proposed)
Objective: To synthesize 1-hydroxyisoquinoline-8-carboxylic acid via a Skraup-type reaction.
Materials:
3-Amino-2-carboxybenzoic acid
Glycerol
Concentrated Sulfuric Acid (H₂SO₄)
o-Nitrophenol (as oxidizing agent)
Ferrous sulfate (optional, as a moderator)
Sodium hydroxide (NaOH) solution
Hydrochloric acid (HCl) solution
Ethanol
Activated charcoal
Procedure:
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, carefully add concentrated sulfuric acid to glycerol with cooling in an ice bath.
Addition of Starting Material: Slowly add 3-amino-2-carboxybenzoic acid to the cooled glycerol-sulfuric acid mixture with continuous stirring.
Initiation of Reaction: Gently heat the mixture to approximately 100-120 °C.
Controlled Addition of Oxidizing Agent: In the dropping funnel, place a mixture of o-nitrophenol (and optionally, a small amount of ferrous sulfate to moderate the reaction) and add it dropwise to the reaction mixture. The addition should be controlled to maintain the reaction temperature below 140 °C.[6]
Reaction Completion: After the addition is complete, continue heating the mixture under reflux for several hours until the reaction is deemed complete (monitoring by TLC is recommended).
Work-up:
Allow the reaction mixture to cool to room temperature.
Carefully pour the mixture onto crushed ice.
Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 7. This will precipitate the crude product.
Purification:
Collect the precipitate by filtration and wash it thoroughly with cold water.
For further purification, dissolve the crude product in a minimum amount of hot ethanol, treat with activated charcoal to remove colored impurities, and filter while hot.
Allow the filtrate to cool slowly to induce crystallization.
Collect the purified crystals of 1-hydroxyisoquinoline-8-carboxylic acid by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Rationale behind the Protocol: This proposed synthesis is an adaptation of the well-established Skraup reaction.[6] The glycerol, in the presence of sulfuric acid, dehydrates to form acrolein, which then undergoes a Michael addition with the amino group of the 3-amino-2-carboxybenzoic acid. Subsequent electrophilic cyclization onto the aromatic ring, followed by dehydration and oxidation (facilitated by o-nitrophenol), leads to the formation of the isoquinoline ring system. The carboxylic acid group at the 2-position of the starting material directs the cyclization to form the desired 8-carboxyisoquinoline derivative.
Application in the Synthesis of Fused Heterocyclic Systems
The bifunctional nature of 1-hydroxyisoquinoline-8-carboxylic acid makes it an ideal precursor for the construction of fused heterocyclic systems through intramolecular cyclization reactions.
Synthesis of Isoquinolino[1,8-bc]oxazin-2-ones
The proximate hydroxyl and carboxylic acid groups can be readily cyclized to form a lactone, resulting in a novel oxazinone-fused isoquinoline system.
Conceptual Workflow for Lactonization
Caption: Workflow for the synthesis of isoquinolino[1,8-bc]oxazin-2-ones.
Detailed Experimental Protocol: Lactone Formation
Objective: To synthesize isoquinolino[1,8-bc]oxazin-2-one via intramolecular cyclization.
Materials:
1-Hydroxyisoquinoline-8-carboxylic acid
Thionyl chloride (SOCl₂) or a carbodiimide (e.g., DCC)
Anhydrous solvent (e.g., THF, Dichloromethane)
Inert atmosphere (Nitrogen or Argon)
Procedure:
Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend 1-hydroxyisoquinoline-8-carboxylic acid in an anhydrous solvent.
Activation of Carboxylic Acid:
Method A (using SOCl₂): Add a slight excess of thionyl chloride dropwise to the suspension at room temperature. The formation of the acyl chloride is typically accompanied by the evolution of HCl and SO₂ gas. Stir the mixture for a few hours until the starting material is consumed (monitor by TLC).
Method B (using a carbodiimide): Add an equimolar amount of a carbodiimide coupling agent (e.g., N,N'-dicyclohexylcarbodiimide, DCC) to the solution. Stir at room temperature for several hours.
Cyclization: The intramolecular cyclization to form the lactone often proceeds spontaneously upon activation of the carboxylic acid. Gentle heating may be required to drive the reaction to completion.
Work-up:
For Method A: Remove the excess solvent and thionyl chloride under reduced pressure. The crude product can then be purified.
For Method B: If DCC is used, the dicyclohexylurea (DCU) byproduct will precipitate. Filter off the DCU and wash with a small amount of the reaction solvent. Concentrate the filtrate under reduced pressure.
Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
Causality of Experimental Choices: The activation of the carboxylic acid is a critical step to facilitate the nucleophilic attack by the hydroxyl group. Thionyl chloride converts the carboxylic acid into a highly reactive acyl chloride. Alternatively, carbodiimides are milder activating agents that promote ester formation. The choice of an anhydrous solvent and an inert atmosphere is crucial to prevent the hydrolysis of the reactive intermediates.
Utilization in the Synthesis of Amide and Peptide Derivatives
The carboxylic acid functionality of 1-hydroxyisoquinoline-8-carboxylic acid can be readily converted into amides, opening avenues for the synthesis of novel peptide-like structures and other biologically relevant molecules.
Synthesis of N-Substituted 1-Hydroxyisoquinoline-8-carboxamides
This protocol details the coupling of 1-hydroxyisoquinoline-8-carboxylic acid with a primary or secondary amine.
Conceptual Workflow for Amide Coupling
Caption: Workflow for the synthesis of N-substituted 1-hydroxyisoquinoline-8-carboxamides.
Detailed Experimental Protocol: Amide Bond Formation
Objective: To synthesize an N-substituted 1-hydroxyisoquinoline-8-carboxamide.
Preparation: In a round-bottom flask, dissolve 1-hydroxyisoquinoline-8-carboxylic acid in the anhydrous solvent.
Activation: Add the coupling reagents (e.g., 1.1 equivalents of HATU and 1.5 equivalents of DIPEA) to the solution and stir for a few minutes at room temperature to pre-activate the carboxylic acid.
Amine Addition: Add the desired amine (1.0-1.2 equivalents) to the reaction mixture.
Reaction: Stir the reaction mixture at room temperature for several hours to overnight, monitoring the progress by TLC.
Work-up:
Dilute the reaction mixture with an organic solvent like ethyl acetate.
Wash the organic layer sequentially with a weak acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: The crude amide can be purified by flash column chromatography or recrystallization.
Expertise-Driven Rationale: The use of modern peptide coupling reagents like HATU is recommended for efficient amide bond formation with minimal side reactions and racemization (if chiral amines are used). The non-nucleophilic base DIPEA is essential to neutralize the acidic protons without interfering with the coupling reaction. The aqueous work-up is designed to remove unreacted starting materials, coupling byproducts, and the base.
Conclusion and Future Perspectives
1-Hydroxyisoquinoline-8-carboxylic acid represents a highly versatile and valuable building block for the synthesis of a wide range of heterocyclic compounds. Its unique substitution pattern allows for the strategic construction of fused ring systems and the introduction of diverse functionalities. The protocols outlined in this guide, based on established and reliable chemical transformations, provide a solid foundation for researchers to explore the full synthetic potential of this compound. The resulting novel heterocyclic frameworks hold significant promise for applications in drug discovery, materials science, and agrochemicals, warranting further investigation into their biological and physical properties.
References
Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1).
El-Gohary, N. S., & Shaaban, M. I. (2017). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 22(8), 1234.
Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press.
PubChem. (n.d.). 8-Hydroxyisoquinoline. Retrieved from [Link]
NIST. (n.d.). Isoquinoline. In NIST Chemistry WebBook. Retrieved from [Link]
Royal Society of Chemistry. (2018). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. RSC Advances, 8, 12345-12355.
ACS Publications. (2020). Cs2CO3-Catalyzed Decarboxylation/Cyclization to Access Functionalized 8-Hydroxyisoquinoline-1(2H)-ones and 2-Pyridones Assisted by Microwave Irradiation. The Journal of Organic Chemistry, 85(1), 123-134.
MDPI. (2021). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. Molecules, 26(1), 123.
Science of Synthesis. (2005). Product Class 5: Isoquinolines.
Tradeindia. (n.d.). 1-Hydroxyisoquinoline-8-carboxylic Acid. Retrieved from [Link]
Google Patents. (1977).
Google Patents. (1951). Process for the manufacture of 8-hydroxy quinoline. US2561553A.
ResearchGate. (2015).
DergiPark. (2022). An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. Hacettepe University Journal of the Faculty of Pharmacy, 42(3), 221-231.
Beilstein Journals. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry, 11, 556-574.
Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. Retrieved from [Link]
NIH. (2014). Development of 5‐Amino‐2,4,6‐triiodoisophthalic Acid Derivatives for Carbamoylation of Amino Acids. ChemistryOpen, 3(1), 23-30.
Technical Support Center: Synthesis of 1-Hydroxyisoquinoline-8-carboxylic Acid
Welcome to the technical support center for the synthesis of 1-Hydroxyisoquinoline-8-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoo...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 1-Hydroxyisoquinoline-8-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during the synthesis of this important heterocyclic compound.
I. Introduction to the Synthesis of 1-Hydroxyisoquinoline-8-carboxylic Acid
1-Hydroxyisoquinoline-8-carboxylic acid is a valuable building block in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, can be prone to the formation of several impurities that may affect yield, purity, and downstream applications. The most common and direct synthetic route involves the condensation of homophthalic anhydride with ammonia. This reaction proceeds through a homophthalamic acid intermediate, which then undergoes cyclization to form the desired product. Understanding the nuances of this reaction is key to minimizing impurity formation and optimizing the synthesis.
II. Common Impurities: Identification and Formation Mechanisms
A thorough understanding of potential impurities is the first step in effective troubleshooting. The following table outlines the most common impurities encountered during the synthesis of 1-Hydroxyisoquinoline-8-carboxylic acid from homophthalic anhydride and ammonia.
Impurity
Structure
Typical Origin
Reason for Formation
Homophthalic Acid
2-(carboxymethyl)benzoic acid
Unreacted Starting Material/Side-Product
Incomplete reaction of homophthalic anhydride or hydrolysis of the anhydride by residual water in the solvent or ammonia solution.
Homophthalimide
Isoquinoline-1,3(2H,4H)-dione
Side-Product
Dehydration of the homophthalamic acid intermediate under harsh thermal conditions can lead to the formation of the imide instead of the desired cyclization.
Phthalic Acid
Benzene-1,2-dicarboxylic acid
Starting Material Impurity
Commercial homophthalic anhydride can sometimes be contaminated with phthalic anhydride, which hydrolyzes to phthalic acid.
1-Hydroxyisoquinoline
Isoquinolin-1-ol
Degradation Product
Decarboxylation of the final product can occur, especially at elevated temperatures, leading to the loss of the carboxylic acid group.[1]
III. Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific issues you may encounter during the synthesis and provides actionable solutions based on chemical principles.
Problem 1: Low Yield of the Desired Product
Symptom: After the reaction and workup, the isolated mass of 1-Hydroxyisoquinoline-8-carboxylic acid is significantly lower than theoretically expected.
Potential Causes & Solutions:
Incomplete Reaction: The conversion of the homophthalamic acid intermediate to the final product may be incomplete.
Solution: Ensure the reaction is heated for a sufficient amount of time. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material and intermediate spots are no longer visible.
Side Reactions: The formation of homophthalimide can be a significant competing reaction.
Solution: Carefully control the reaction temperature. High temperatures favor the formation of the imide. A moderate temperature, typically just above the boiling point of the solvent, is usually sufficient for the desired cyclization.
Loss during Workup: The product may be lost during the extraction and isolation steps.
Solution: 1-Hydroxyisoquinoline-8-carboxylic acid is amphoteric. Ensure the pH of the aqueous solution is carefully adjusted to the isoelectric point of the product to minimize its solubility during precipitation and filtration.
Problem 2: Presence of Significant Amounts of Homophthalic Acid in the Final Product
Symptom: Analytical data (e.g., NMR, HPLC) shows a significant peak corresponding to homophthalic acid.
Potential Causes & Solutions:
Hydrolysis of Starting Material: Homophthalic anhydride is sensitive to moisture.
Solution: Use anhydrous solvents and freshly opened ammonia solution. Ensure all glassware is thoroughly dried before use.
Incomplete Reaction: The reaction may not have gone to completion.
Solution: As with low yield, ensure adequate reaction time and temperature.
Problem 3: Product is a Tarry or Oily Substance Instead of a Crystalline Solid
Symptom: The isolated product is a non-crystalline, difficult-to-handle material.
Potential Causes & Solutions:
Presence of Multiple Impurities: A mixture of the desired product and several impurities can inhibit crystallization.
Solution: The crude product will likely require purification. Recrystallization from a suitable solvent system is the most common method.[2]
Excessive Tar Formation: Harsh reaction conditions can lead to polymerization and the formation of tarry byproducts.[3]
Solution: Avoid excessively high temperatures and prolonged reaction times.
IV. Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism for the formation of 1-Hydroxyisoquinoline-8-carboxylic acid from homophthalic anhydride and ammonia?
A1: The reaction proceeds in two main steps. First, the ammonia acts as a nucleophile and attacks one of the carbonyl carbons of the homophthalic anhydride, leading to the opening of the anhydride ring and the formation of the homophthalamic acid intermediate. In the second step, under thermal conditions, the amide nitrogen of the intermediate attacks the carboxylic acid group, leading to an intramolecular cyclization and dehydration to form the final 1-hydroxyisoquinoline-8-carboxylic acid product.
Caption: Reaction mechanism for the synthesis of 1-Hydroxyisoquinoline-8-carboxylic acid.
Q2: How can I effectively remove unreacted homophthalic acid from my final product?
A2: Recrystallization is the most effective method for removing homophthalic acid. Since 1-Hydroxyisoquinoline-8-carboxylic acid and homophthalic acid have different solubility profiles, a carefully chosen solvent system can selectively crystallize the desired product, leaving the more soluble homophthalic acid in the mother liquor. Common solvent systems to try include ethanol/water or acetone/hexane mixtures.[2]
Q3: My NMR spectrum shows unexpected peaks. How can I identify the impurities?
A3: Comparing your spectrum to known spectra of the starting materials and likely impurities is the first step.
Homophthalic Acid: Will show characteristic aromatic protons and a methylene singlet, along with two carboxylic acid protons.
Homophthalimide: Will have a different aromatic proton pattern and an imide proton signal.
1-Hydroxyisoquinoline: Will lack the carboxylic acid proton signal and show a simplified aromatic region compared to the product.
A 2D NMR experiment like COSY can help in assigning the proton signals and confirming the structure of the main product and impurities.[4]
Q4: What is a good starting point for developing an HPLC method to assess the purity of my product?
A4: A reverse-phase HPLC method is generally a good starting point for analyzing isoquinoline derivatives.[5]
Column: A C18 column is a common choice.
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer with an acid modifier like triethylamine or phosphoric acid) and an organic solvent like acetonitrile or methanol is often effective.[6][7]
Detection: UV detection at a wavelength where all components have some absorbance (e.g., 254 nm or 270 nm) is a good starting point.[7]
Caption: General workflow for HPLC analysis of 1-Hydroxyisoquinoline-8-carboxylic acid.
V. Experimental Protocols
Protocol 1: Synthesis of 1-Hydroxyisoquinoline-8-carboxylic Acid
This is a general procedure and may require optimization.
In a round-bottom flask equipped with a reflux condenser, dissolve homophthalic anhydride (1.0 eq) in a suitable solvent (e.g., dioxane or toluene).
Slowly add an aqueous solution of ammonia (e.g., 25-30%, 1.2 eq) to the flask with stirring. An exothermic reaction may be observed.
Heat the reaction mixture to reflux for 2-4 hours, or until TLC analysis indicates the disappearance of the starting material and the intermediate.
Cool the reaction mixture to room temperature and then in an ice bath.
Acidify the mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 3-4.
Collect the resulting precipitate by vacuum filtration and wash with cold water.
Dry the crude product under vacuum.
Protocol 2: Purification by Recrystallization
Dissolve the crude 1-Hydroxyisoquinoline-8-carboxylic acid in a minimum amount of a hot solvent (e.g., ethanol, or a mixture of ethanol and water).[8]
If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes.
Hot filter the solution to remove the charcoal and any insoluble impurities.
Allow the filtrate to cool slowly to room temperature to allow for the formation of well-defined crystals.
Further cool the flask in an ice bath to maximize crystal formation.
Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
VI. References
BenchChem. (n.d.). Application Notes and Protocols: Decarboxylation Reactions of Isoquinoline-1-carboxylic Acid. Retrieved from BenchChem website.
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from University of Rochester website.
Vespalec, R., & Kaniak, P. (2007). Improved RP-HPLC Method for Analysis of Isoquinoline Alkaloids in Extracts of Chelidonium majus. ResearchGate.
Greb, M., & Rohan, D. (2022). The Use of Aryl-Substituted Homophthalic Anhydrides in the Castagnoli–Cushman Reaction Provides Access to Novel Tetrahydroisoquinolone Carboxylic Acid Bearing an All-Carbon Quaternary Stereogenic Center. Molecules, 27(23), 8462.
Pessoa, C., de Moraes, M. O., & Lemos, T. L. G. (2006). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. ResearchGate.
Wang, X., Li, Y., & Zhang, J. (2018). Synthesis of homophthalimide spironaphthalenones through [5 + 1] spiroannulation of aryl/alkenyl enaminones with diazo homophthalimides. Organic Chemistry Frontiers, 5(15), 2326-2330.
BenchChem. (n.d.). Troubleshooting side reactions in the synthesis of quinoline derivatives. Retrieved from BenchChem website.
Gurnule, W. B., & Thakare, M. B. (2012). Thermal Degradation Study of New Polymer derived from 8-Hydroxyquinoline 5-sulphonic acid and Catechol. Der Pharma Chemica, 4(6), 235-242.
Jack Westin. (n.d.). Carboxylic Acids Important Reactions. Retrieved from Jack Westin MCAT Content website.
Li, M., & Wu, Y. (2015). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. Pharmaceutical Research, 32(10), 3377-3393.
Al-Masoudi, N. A., & Al-Soud, Y. A. (2014). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives. TSI Journals.
SIELC Technologies. (n.d.). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. Retrieved from SIELC Technologies website.
Reddy, G. S., & Kumar, A. (2012). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry, 8, 1860-1867.
Głowacki, R., Gierczak, T., & Stobiecki, M. (2023). Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants of the Ranunculaceae, Papaveraceae and Fumarioideae Families by Liquid Chromatography and In Vitro and In Vivo Investigations of Their Cytotoxic Activity. Molecules, 28(8), 3465.
University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Crystallization Solvents. Retrieved from UCLA website.
OpenStax. (2023). Organic Chemistry. OpenStax.
Patel, K. D., & Patel, H. S. (2013). Synthesis, spectroscopic characterization and thermal studies of some divalent transition metal complexes of 8-hydroxyquinoline. Arabian Journal of Chemistry, 10, S1439-S1447.
Karunanithi, A. T., & Achenie, L. E. K. (2009). Solvent design for crystallization of carboxylic acids. Computers & Chemical Engineering, 33(5), 1014-1021.
Teasdale, A., & Elder, D. (2012). Evaluating Impurities in Drugs (Part I of III). Pharmaceutical Technology, 36(8), 48-54.
Kim, J., Choi, H., & Lee, J. (2014). HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species. ResearchGate.
Quimica Organica.org. (2010). Isoquinoline synthesis. Retrieved from Quimica Organica.org website.
Oregon State University, Department of Chemistry. (n.d.). 1H NMR Chemical Shift. Retrieved from Oregon State University website.
Speisky, H., & Cassels, B. K. (1993). Determination of isoquinoline alkaloids from Peumus boldus by high-performance liquid chromatography. Journal of Chromatography A, 632(1-2), 263-267.
Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Georg Thieme Verlag.
University of Toronto, Department of Chemistry. (n.d.). Recrystallisation. Retrieved from University of Toronto website.
Corbo, F., Cardone, A., & Gadaleta, D. (2020). Synthesis and Characterization of Organic Impurities in Bortezomib Anhydride Produced by a Convergent Technology. Molecules, 25(21), 5038.
Serban, C., & Oprea, S. (2011). Pyrolysis of Carboxylic Acids. ResearchGate.
Mal, D. R. (2013). Heterocyclic Chemistry [Video]. NPTEL.
Beck, A. (2011). Concentration Dependent 1H-NMR Chemical Shifts of Quinoline Derivatives [Master's thesis, University of North Carolina Wilmington]. UNCW Institutional Repository.
Bartleby. (n.d.). Isoquinoline Synthesis. Retrieved from Bartleby website.
Technical Support Center: Optimizing Derivatization of 1-Hydroxyisoquinoline-8-carboxylic Acid
Welcome to the technical support center for the derivatization of 1-hydroxyisoquinoline-8-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexiti...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the derivatization of 1-hydroxyisoquinoline-8-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying this versatile scaffold. Here, we will address common challenges and provide in-depth, field-proven insights to optimize your reaction conditions and ensure the integrity of your experimental outcomes.
Introduction: The Chemical Personality of 1-Hydroxyisoquinoline-8-carboxylic Acid
1-Hydroxyisoquinoline-8-carboxylic acid is a bifunctional molecule, presenting both a nucleophilic hydroxyl group and an electrophilic carboxylic acid. This duality, while offering rich opportunities for diverse derivatization, also introduces specific challenges. The electron-withdrawing nature of the carboxylic acid can influence the reactivity of the isoquinoline ring system, while the phenolic hydroxyl group's acidity and nucleophilicity require careful consideration during reaction planning. Understanding these intrinsic properties is the first step toward successful derivatization.
Frequently Asked Questions (FAQs)
General Considerations
Q1: What are the most common sites of reactivity on 1-hydroxyisoquinoline-8-carboxylic acid for derivatization?
The two primary sites for derivatization are the carboxylic acid at the 8-position and the hydroxyl group at the 1-position. The carboxylic acid can be converted into esters, amides, or other acyl derivatives. The hydroxyl group can undergo etherification, esterification, or be used in cross-coupling reactions after conversion to a suitable leaving group. Electrophilic substitution on the benzene ring typically occurs at the 5- or 7-positions, while nucleophilic substitution is favored at the 1-position.[1][2]
Q2: Do I need to use protecting groups when working with this molecule?
Yes, in many cases, protecting groups are essential to achieve selective derivatization.
Protecting the Hydroxyl Group: When you intend to modify the carboxylic acid, it is often necessary to protect the hydroxyl group to prevent its competing nucleophilicity. Common protecting groups for phenols include benzyl ethers or silyl ethers (e.g., TBDMS).[3][4]
Protecting the Carboxylic Acid: Conversely, if you are targeting the hydroxyl group, the carboxylic acid may need to be protected, typically as an ester (e.g., methyl or ethyl ester), to prevent it from interfering with reagents targeting the hydroxyl group.[4]
Esterification of the Carboxylic Acid
Q3: I am having trouble with the Fischer esterification of the carboxylic acid. What are the key parameters to optimize?
Fischer esterification is an equilibrium-driven process. To drive the reaction towards the ester product, you can:
Use a large excess of the alcohol: Often, the alcohol can be used as the solvent.[5][6]
Remove water as it is formed: This can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent.[5][6]
Use a suitable acid catalyst: Sulfuric acid is a common choice.[7]
Be aware that high temperatures (140–180°C) are often required, and the reaction should be performed under reflux.[7]
Q4: My Fischer esterification is giving low yields. What are some common pitfalls?
Incomplete water removal: Water is a byproduct, and its presence will shift the equilibrium back towards the starting materials. Ensure your drying agents are active and your Dean-Stark trap is functioning correctly.[5]
Steric hindrance: If the alcohol you are using is bulky, the reaction rate may be significantly reduced.[6]
Insufficient catalyst: Ensure you are using a catalytic amount of a strong acid.
Amide Coupling of the Carboxylic Acid
Q5: What are the recommended coupling reagents for forming an amide bond with the carboxylic acid?
Direct reaction of a carboxylic acid and an amine is generally not feasible due to a competing acid-base reaction.[8][9] Therefore, activating the carboxylic acid is necessary. Common coupling reagents include:
Carbodiimides: such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).[8][10] EDC is often preferred due to the water-solubility of its urea byproduct, which simplifies purification.
Aminium/Uronium or Phosphonium reagents: such as HATU, HBTU, or PyBOP. These reagents are highly efficient and can minimize side reactions, including racemization if you are coupling with a chiral amine.[11]
Q6: My amide coupling reaction is messy and gives multiple byproducts. How can I improve the reaction?
Optimize the base: A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is typically required to neutralize the acid formed during the reaction.[3]
Control the temperature: Amide coupling reactions are often run at room temperature or cooled to 0°C to minimize side reactions.
Order of addition: It is generally recommended to activate the carboxylic acid with the coupling reagent before adding the amine.
Consider additives: Additives like HOBt (1-hydroxybenzotriazole) or NHS (N-hydroxysuccinimide) can be used with carbodiimides to increase efficiency and reduce side reactions.[10][11]
Troubleshooting Guides
Problem 1: Low Yield in Derivatization Reactions
Potential Cause
Troubleshooting Steps
Poor solubility of starting material
Screen different solvents. Consider a co-solvent system. For amide coupling, polar aprotic solvents like DMF or DMSO are often effective.
Decomposition of starting material or product
Monitor the reaction by TLC or LC-MS to check for decomposition.[12] If decomposition is observed, consider lowering the reaction temperature or using milder reagents.
Suboptimal reaction time
Run a time-course experiment to determine the optimal reaction time. Quench aliquots of the reaction at different time points and analyze the product formation.
Reagent quality
Ensure that your reagents, especially coupling reagents and anhydrous solvents, are of high quality and have been stored correctly.
Problem 2: Difficulty in Product Purification
Potential Cause
Troubleshooting Steps
Byproducts from coupling reagents
If using DCC, the dicyclohexylurea (DCU) byproduct is often insoluble in many organic solvents and can be removed by filtration. For EDC, the byproduct is water-soluble and can be removed with an aqueous workup.
Unreacted starting materials
If the product has a significantly different polarity from the starting materials, flash column chromatography is usually effective. Consider a pH-adjustment during aqueous workup to separate the acidic starting material from a neutral product. A method for purifying 8-hydroxyquinoline involves adjusting the pH to 7-7.5 and filtering the crude product.[13]
Formation of multiple products
Re-evaluate your reaction conditions to improve selectivity. This may involve the use of protecting groups, changing the solvent, or adjusting the temperature.
Experimental Protocols
Protocol 1: General Procedure for Esterification using EDC
Dissolve 1-hydroxyisoquinoline-8-carboxylic acid (1 equivalent) in a suitable solvent (e.g., DCM or DMF).
Add the alcohol (1.1-1.5 equivalents) and EDC (1.2 equivalents).
Add a catalytic amount of DMAP (4-dimethylaminopyridine) (0.1 equivalents).
Stir the reaction at room temperature for 12-24 hours.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, dilute the reaction mixture with an organic solvent and wash with water, followed by brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Amide Coupling using HATU
Dissolve 1-hydroxyisoquinoline-8-carboxylic acid (1 equivalent) in an anhydrous polar aprotic solvent (e.g., DMF).
Add HATU (1.1 equivalents) and a non-nucleophilic base such as DIPEA (2-3 equivalents).
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
Add the amine (1.1 equivalents) to the reaction mixture.
Continue stirring at room temperature for 2-16 hours.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, dilute with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO3), and brine.
Dry the organic layer, concentrate, and purify by flash column chromatography.
Visualizing Workflows and Concepts
Decision Tree for Derivatization Strategy
Caption: Decision-making workflow for selective derivatization.
General Amide Coupling Mechanism
Caption: Simplified two-step process of amide bond formation.
References
Al-Ostoot, F. H., Al-Ghorbani, M., & El-Sayed, N. N. E. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(15), 4475. [Link]
Higashi, T., Ichikawa, T., Inagaki, S., Min, J. Z., Fukushima, T., & Toyo'oka, T. (2010). Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography–electrospray ionization-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 53(3), 585-592. [Link]
Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. [Link]
ResearchGate. (n.d.). Optimization of reaction conditions for Suzuki coupling 1. [Link]
Google Patents. (2024). CN117402112A - A method for purifying 8-hydroxyquinoline reaction solution.
Reddit. (n.d.). amide coupling help : r/Chempros. [Link]
Nohara, S., & Sakamoto, T. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4836. [Link]
Bouzian, A., et al. (2022). Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives. Arabian Journal of Chemistry, 15(1), 103522. [Link]
Higashi, T., et al. (2010). Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography-electrospray ionization-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 53(3), 585-592. [Link]
Royal Society of Chemistry. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. [Link]
Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]
National Center for Biotechnology Information. (n.d.). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. [Link]
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. [Link]
ResearchGate. (2017). (PDF) Derivatization-based High-throughput Bioanalysis by LC-MS. [Link]
YouTube. (2020). Reactions of Isoquinoline. [Link]
Google Patents. (2002). US20020055637A1 - Methods for synthesis of amino-tetrahydroisoquinoline-carboxylic acids.
Tiritiris, I., & Thomas, B. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 88. [Link]
YouTube. (2021). Protecting Carboxylic Acids and Amines. [Link]
ResearchGate. (n.d.). Synthesis, Characterization and Bioactivity of Novel 8-Hydroxyquinoline Derivatives: Experimental, Molecular docking, DFT and POM Analyses. [Link]
National Center for Biotechnology Information. (n.d.). 8-Hydroxyisoquinoline. [Link]
Technical Support Center: Troubleshooting 1-Hydroxyisoquinoline-8-carboxylic Acid Reactions
Welcome to the technical support center for 1-Hydroxyisoquinoline-8-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile bifunctional...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 1-Hydroxyisoquinoline-8-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile bifunctional molecule in their synthetic workflows. Our goal is to provide practical, field-tested insights into common challenges and their solutions, moving beyond simple protocols to explain the underlying chemical principles that govern success.
Core Concepts: Understanding the Reactivity of 1-Hydroxyisoquinoline-8-carboxylic Acid
1-Hydroxyisoquinoline-8-carboxylic acid is a unique building block characterized by three key functional regions: a nucleophilic phenolic hydroxyl group at the 1-position, an electrophilic carboxylic acid at the 8-position, and a weakly basic isoquinoline nitrogen. The proximity of these groups dictates the molecule's reactivity and presents the primary challenge in its synthetic application: controlling selectivity.
The principal difficulty arises from the competing nucleophilicity of the C1-hydroxyl group and the intended amine or alcohol nucleophile in coupling reactions. Direct activation of the carboxylic acid without protection of the hydroxyl group can lead to undesirable side reactions, most notably intermolecular O-acylation, resulting in dimerization or oligomerization.
Caption: Key reactive sites on the 1-Hydroxyisoquinoline-8-carboxylic acid scaffold.
Amide bond formation is the most common transformation performed with this molecule. Success hinges on mitigating the reactivity of the C1-hydroxyl group.[1]
Q1: My amide coupling reaction shows low yield and a complex mixture on TLC. What is the likely cause?
A1: This is the most frequently encountered issue and almost always points to a lack of chemoselectivity. When you activate the carboxylic acid (e.g., with a carbodiimide or phosphonium reagent), you create a highly reactive intermediate.[2] This intermediate can be attacked by your desired amine or by the C1-hydroxyl group of another molecule of the starting material.
Common Causes for Low Yield:
O-Acylation Side Reaction: The phenolic hydroxyl group acts as a nucleophile, attacking the activated carboxylic acid of another molecule to form an ester-linked dimer or polymer. This is often the primary pathway for material loss.
Poor Solubility: The starting material can have limited solubility in common aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF). A heterogeneous reaction mixture will have poor kinetics.
Inadequate Activation: The chosen coupling reagent may not be potent enough, or the reaction time may be too short.
Base-Related Issues: The choice and stoichiometry of the base (e.g., Diisopropylethylamine - DIEA) are critical. An incorrect amount can hinder the reaction or cause side reactions.
Caption: Troubleshooting workflow for low-yield amide coupling reactions.
Q2: Should I protect the C1-hydroxyl group before amide coupling? What are the best practices?
A2: Yes, unequivocally. For reliable and high-yielding amide coupling, protecting the phenolic hydroxyl group is essential to prevent the self-reaction described above. The choice of protecting group should be orthogonal to the amide coupling conditions.
Recommended Protecting Group Strategy:
Protecting Group
Reagents for Protection
Deprotection Conditions
Advantages & Considerations
Benzyl (Bn)
Benzyl bromide (BnBr), K₂CO₃, in Acetone or DMF
H₂, Pd/C or Catalytic Transfer Hydrogenation[3][4]
Very stable. Deprotection is clean but requires hydrogenation setup.
t-Butyldimethylsilyl (TBDMS)
TBDMS-Cl, Imidazole, in DMF
Tetrabutylammonium fluoride (TBAF) in THF
Easy to install and remove. Sensitive to strong acid.
Expert Insight: The Benzyl group is highly recommended for its robustness during amide coupling and subsequent purification steps.[3]
Q3: Which amide coupling reagents are most effective for this scaffold?
A3: While many reagents can work (especially with a protected hydroxyl group), phosphonium and uronium salt-based reagents are generally superior to carbodiimides for complex substrates as they lead to fewer side reactions and often provide higher yields.[1][2]
Comparison of Common Coupling Reagents:
Reagent Class
Examples
Recommended Base
Key Advantages
Uronium Salts
HATU, HBTU
DIEA, 2,4,6-Collidine
High reactivity, fast reaction times, low racemization risk. HATU is particularly effective.
Phosphonium Salts
PyBOP, PyAOP
DIEA
Excellent for sterically hindered amines/acids. Byproducts are generally water-soluble.
Carbodiimides
EDC, DCC
Additive required (HOBt, HOAt)
Cost-effective. DCC produces a urea byproduct that can be difficult to remove. EDC is water-soluble.[2]
Protocol Recommendation: For a first attempt with a protected substrate, HATU with DIEA in DMF is a reliable starting point.
Q1: Can I perform a Fischer esterification on the unprotected molecule?
A1: Yes, this is more feasible than amide coupling. Fischer esterification involves heating a carboxylic acid and an alcohol with a strong acid catalyst (like H₂SO₄).[5][6] Under these acidic conditions, the carboxylic acid is protonated and activated towards nucleophilic attack by the alcohol. The phenolic hydroxyl is significantly less nucleophilic than the alcohol reactant and is less likely to interfere, making protection unnecessary for this specific reaction.
Troubleshooting Fischer Esterification:
Stalled Reaction: The reaction is an equilibrium. To drive it to completion, water must be removed, typically by using a Dean-Stark apparatus or by using the alcohol reactant as the solvent in large excess.
Low Yield: Increase catalyst loading (e.g., from 1 mol% to 5 mol% H₂SO₄) or increase the reaction temperature and time.
General Purification and Handling
Q1: The starting material and my product are difficult to purify by column chromatography. What can I do?
A1: The combination of an acidic carboxylic acid, a phenolic hydroxyl, and a basic nitrogen can cause significant streaking on silica gel.
Purification Strategies:
Solvent System Additives: For column chromatography, adding a small amount of acid (e.g., 0.5-1% acetic acid) to the eluent can suppress the deprotonation of the carboxylic acid, leading to sharper bands. Conversely, if your target compound is basic, adding a small amount of base (e.g., 0.5% triethylamine) can help.
Acid-Base Extraction: Use the amphoteric nature of the molecule. Dissolve the crude material in a solvent like ethyl acetate. Wash with a mild acid (e.g., dilute HCl) to remove basic impurities. Then, wash with a mild base (e.g., saturated NaHCO₃) to extract your acidic product into the aqueous layer. Re-acidify the aqueous layer and extract the pure product back into an organic solvent.
Recrystallization: This can be a very effective technique for purifying the final crystalline product, especially after an oxidation or coupling step that may introduce impurities.[7]
Experimental Protocol: Protected Amide Coupling
This protocol assumes the C1-hydroxyl group has been protected as a benzyl ether.
Step 1: Reactant Preparation
In a dry, nitrogen-flushed round-bottom flask, dissolve 1-benzyloxyisoquinoline-8-carboxylic acid (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF) (approx. 0.1 M concentration).
Add the desired primary or secondary amine (1.2 eq.).
Add Diisopropylethylamine (DIEA) (3.0 eq.).
Step 2: Activation and Coupling
Cool the flask to 0 °C in an ice bath.
Add HATU (1.1 eq.) portion-wise to the stirred solution.
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress by TLC or LC-MS.
Step 3: Workup and Purification
Once the reaction is complete, dilute the mixture with ethyl acetate.
Wash the organic layer sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, and finally with brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the protected amide.
Step 4: Deprotection (If Required)
Dissolve the purified, protected amide in ethanol or methanol.
Add Palladium on carbon (10 wt. % Pd, ~5 mol%).
Stir the mixture under an atmosphere of hydrogen (H₂ balloon or Parr shaker) until deprotection is complete (monitor by TLC/LC-MS).
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the final product.
References
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 135441711, 8-Hydroxyisoquinoline. PubChem. [Link]
Google Patents (2002). US20020055637A1 - Methods for synthesis of amino-tetrahydroisoquinoline-carboxylic acids.
HepatoChem (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]
Al-Ostath, A. et al. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research and Reviews in Journal of Chemistry. [Link]
SciSpace (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. [Link]
ResearchGate (2022). Synthesis, Characterization and Bioactivity of Novel 8-Hydroxyquinoline Derivatives. ResearchGate. [Link]
Technical Support Center: Scaling Up the Synthesis of 1-Hydroxyisoquinoline-8-carboxylic Acid
Prepared by: Gemini, Senior Application Scientist This guide serves as a dedicated technical resource for researchers, process chemists, and drug development professionals engaged in the synthesis of 1-Hydroxyisoquinolin...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
This guide serves as a dedicated technical resource for researchers, process chemists, and drug development professionals engaged in the synthesis of 1-Hydroxyisoquinoline-8-carboxylic acid. Recognizing that scaling a complex heterocyclic synthesis from the bench to pilot or manufacturing scale introduces significant challenges, this document is structured to provide practical, experience-driven solutions.
The information herein is synthesized from established principles in heterocyclic chemistry, process development, and safety engineering. We will address common pitfalls and frequently asked questions through a troubleshooting framework, focusing on a plausible and robust synthetic route. Our goal is to explain not just the corrective actions, but the underlying chemical and engineering principles, empowering you to make informed decisions during your scale-up campaign.
Section 1: Overview of a Plausible Synthetic Pathway for Scale-Up
The synthesis of 1-Hydroxyisoquinoline-8-carboxylic acid (Target Molecule 4 ) can be approached through various routes. For the purposes of this guide, we will focus on a robust, multi-step synthesis that is amenable to scale-up, proceeding via a modified Pomeranz–Fritsch reaction. This pathway offers reliable bond-forming reactions and utilizes readily available starting materials.
The proposed four-step synthesis is as follows:
Iminacetal Formation: Condensation of 2-bromo-3-methoxybenzaldehyde (1 ) with aminoacetaldehyde dimethyl acetal.
Cyclization: Acid-catalyzed intramolecular cyclization to form the isoquinoline core, yielding 8-bromo-1-methoxyisoquinoline (2 ).
Carboxylation: Palladium-catalyzed carbonylation of the aryl bromide to install the carboxylic acid moiety, yielding 1-methoxyisoquinoline-8-carboxylic acid (3 ).
Demethylation: Cleavage of the methyl ether to reveal the final 1-hydroxy functionality in the target molecule (4 ).
Caption: Proposed synthetic workflow for 1-Hydroxyisoquinoline-8-carboxylic acid.
Section 2: Troubleshooting Guide
This section is formatted as a series of questions and answers addressing specific problems that may arise during the scale-up of the proposed synthesis.
Category 1: Reaction Kinetics & Completion
Q: My cyclization reaction (Step 2) is stalling. On a 50g scale, it completed in 6 hours, but on a 5kg scale, I still see over 30% starting material after 10 hours. What's happening?
A: This is a classic scale-up issue related to mass and heat transfer.
Causality: At the laboratory scale, heating is efficient, and the reaction mixture is homogenous. On a multi-kilogram scale, several factors are at play:
Inefficient Heat Transfer: The surface-area-to-volume ratio decreases dramatically upon scale-up. The center of the reactor may not be reaching the required temperature, even if the jacket temperature is correct. This creates a temperature gradient, leading to slower reaction rates in cooler zones.
Poor Mixing: Inadequate agitation can lead to localized "hot spots" or "cold spots" and prevent uniform distribution of the catalyst (sulfuric acid or polyphosphoric acid). The viscous nature of PPA exacerbates this issue.
Reagent Addition: If the acid catalyst was added too slowly or improperly at scale, the initial reaction kick-off might be delayed.
Troubleshooting Steps:
Verify Internal Temperature: Always use a calibrated internal temperature probe. Do not rely solely on the reactor jacket temperature.
Optimize Agitation: Increase the stirring rate. If using a multi-impeller agitator, ensure the blade design is appropriate for mixing viscous liquids (e.g., a pitched-blade turbine or anchor stirrer).
Consider a different Acid: While effective, PPA is very viscous. A solution of sulfuric acid in a suitable solvent might offer better handling and mixing properties at scale, though the reaction conditions may need re-optimization.
In-Process Monitoring: Use HPLC or UPLC to monitor the reaction progress accurately. Take samples from different locations within the reactor (if possible) to check for homogeneity.
Q: The final demethylation step (Step 4) with BBr₃ is giving inconsistent results and generating a lot of tar-like impurities at scale. Why?
A: Boron tribromide (BBr₃) is a powerful but often aggressive reagent. Its reactivity can be difficult to control on a large scale.
Causality:
Exotherm Control: The reaction of BBr₃ with the substrate and any trace moisture is highly exothermic. On a large scale, even with controlled addition at low temperatures (e.g., -20 °C), localized temperature spikes can occur due to insufficient cooling capacity or slow heat dissipation. These hot spots can lead to charring and decomposition of your aromatic substrate.
Reagent Stoichiometry and Purity: The quality of the BBr₃ is critical. Older or improperly stored BBr₃ can contain impurities that catalyze side reactions. Furthermore, ensuring an exact stoichiometry at scale can be challenging.
Quenching Procedure: The quenching step (typically with methanol or water) is also highly exothermic and must be carefully controlled to prevent product degradation.
Troubleshooting & Mitigation:
Alternative Reagents: Consider a less aggressive demethylating agent. A 48% aqueous solution of hydrobromic acid (HBr) at reflux is a common industrial alternative for cleaving aryl methyl ethers.[1] It is less exothermic, cheaper, and easier to handle, although it may require longer reaction times and higher temperatures.
Improved Exotherm Management: If BBr₃ must be used, ensure your reactor has adequate cooling capacity. Dilute the BBr₃ in a suitable solvent (e.g., DCM) and add it very slowly via a dosing pump, carefully monitoring the internal temperature.
Reverse Addition: Consider adding the substrate solution to the BBr₃ solution (reverse addition) to maintain better control over the stoichiometry and initial exotherm.
Controlled Quench: Plan the quenching procedure meticulously. A slow, controlled addition of a pre-chilled quenching agent is essential.
Category 2: Yield, Purity, & Side Reactions
Q: My yield in the palladium-catalyzed carbonylation (Step 3) dropped from 85% to 50% upon scale-up, and I'm isolating a significant amount of de-brominated starting material (1-methoxyisoquinoline). What is the cause?
A: This points towards issues with catalyst activity, mass transfer of the carbon monoxide gas, or the presence of hydrogen sources leading to hydrodebromination.
Causality:
Catalyst Deactivation: The palladium catalyst can be sensitive to impurities. Ensure all reagents and solvents are of sufficient purity and are properly degassed. At a larger scale, the headspace may contain more oxygen, which can poison the Pd(0) active species.
Poor Gas Dispersion: Efficiently dispersing CO gas into a large volume of liquid is challenging. If the agitation is insufficient or the gas sparging tube is poorly designed, the reaction becomes mass-transfer limited. The bulk of the liquid will be starved of CO, favoring the competing hydrodebromination pathway if a hydrogen source is present.
Hydrogen Source: The source of hydrogen for the side reaction could be the solvent (e.g., isopropanol used as a co-solvent) or moisture reacting with CO (water-gas shift reaction).
Troubleshooting Steps:
Reactor & Gas Setup: Use a reactor designed for gas-liquid reactions, preferably with a gas-inducing impeller. Ensure a robust subsurface sparging of CO.
Pressure and Headspace: Maintain a positive pressure of CO (e.g., 50-100 psi) to increase its concentration in the liquid phase. Ensure the reactor headspace is thoroughly purged with an inert gas (N₂ or Ar) before introducing CO.
Catalyst & Ligand Loading: On scale-up, it is sometimes necessary to slightly increase the catalyst loading (e.g., from 0.5 mol% to 1 mol%) to compensate for minor impurities or slower kinetics. Ensure the palladium-to-ligand ratio is optimal.
Solvent Purity: Use anhydrous solvents to minimize side reactions.
Caption: Decision tree for troubleshooting the carbonylation step.
Category 3: Work-up & Isolation
Q: After the final demethylation and pH adjustment, my product (4) precipitates as a very fine, almost colloidal solid that is extremely difficult to filter. What can I do?
A: This is a common problem with zwitterionic or amphoteric compounds that have low solubility. The particle morphology during precipitation is key.
Causality: Rapid precipitation, which often occurs when adjusting the pH quickly at a high concentration, leads to the formation of very small, amorphous particles with poor filtration characteristics. The molecule's ability to form strong intermolecular hydrogen bonds contributes to this.
Troubleshooting Steps:
Control the Precipitation:
Temperature: Cool the solution before pH adjustment. Precipitation at a lower temperature can sometimes yield more crystalline material.
Rate of pH Adjustment: Add the acid/base for pH adjustment very slowly with vigorous stirring. This allows for controlled crystal growth rather than rapid "crashing out."
Anti-Solvent Addition: Consider adding the aqueous solution to a vigorously stirred anti-solvent (like isopropanol or acetone) to induce precipitation. This can sometimes change the crystal habit.
Digestion/Aging: After precipitation, hold the slurry at a constant temperature (e.g., 20-25 °C or 40-50 °C) with gentle stirring for several hours (a process called "digestion" or "aging"). This allows smaller particles to dissolve and redeposit onto larger crystals (Ostwald ripening), improving the particle size distribution and filterability.
Use of Filter Aids: If the above methods don't sufficiently improve filtration, you may need to use a filter aid like Celite®. Create a pad of the filter aid in your filter and then filter the slurry. Be aware that this adds a step and may lead to some product loss on the filter cake.
Alternative Isolation: Instead of direct filtration, consider an extraction-based workup if a suitable solvent system can be found, although this may be difficult for this specific molecule.
Section 3: Scale-Up FAQs
Q: What are the primary safety concerns when scaling up this synthesis?
A: Each step has unique hazards that are magnified at scale.
Step 2 (Cyclization): Handling large quantities of concentrated sulfuric acid or PPA is a major hazard. The reaction is exothermic and releases water. Ensure the reactor is properly vented and rated for acidic conditions.
Step 3 (Carbonylation): Carbon monoxide is a highly toxic, flammable, and odorless gas. This step must be performed in a well-ventilated area with continuous CO monitoring. The reaction is run under pressure, so a properly rated pressure reactor and certified safety release valves are mandatory.
Step 4 (Demethylation): Boron tribromide is extremely corrosive and reacts violently with water. A closed-system transfer for the reagent is highly recommended. The quenching process is very exothermic and can generate significant pressure if not controlled. Using HBr presents its own corrosion and handling challenges.
Q: How should I approach solvent selection for scale-up?
A: Solvent selection should balance reaction performance with safety, environmental impact, and cost.
Toluene (Step 1): A good choice for Dean-Stark water removal. However, consider its toxicity and potential replacement with a greener solvent like 2-methyl-THF if compatible.
DCM (Step 4 with BBr₃): Dichloromethane is an effective solvent but is a suspected carcinogen and environmentally persistent. If switching to HBr, the reaction can often be run in acetic acid or water itself, eliminating chlorinated solvents.
Purification Solvents: For recrystallization, aim for solvents that are classified as ICH Class 3 (e.g., ethanol, isopropanol, acetone, ethyl acetate) and avoid Class 1 solvents entirely.[2] A solvent screen at the lab scale is crucial to find a system that gives good recovery and purity.
Section 4: Experimental Protocols
The following protocols are provided as a starting point for laboratory-scale development (up to 100g). Quantities should be adjusted proportionally for larger scales, with careful consideration of the issues discussed above.
Protocol 1: Synthesis of 8-bromo-1-methoxyisoquinoline (2)
To a flask equipped with a Dean-Stark trap and condenser, add 2-bromo-3-methoxybenzaldehyde (1.0 eq), aminoacetaldehyde dimethyl acetal (1.2 eq), and toluene (5 mL per gram of aldehyde).
Heat the mixture to reflux and collect water in the Dean-Stark trap until no more is evolved (approx. 2-4 hours).
Cool the reaction mixture and concentrate under reduced pressure to remove toluene.
To the resulting crude iminacetal, add polyphosphoric acid (10x the weight of the starting aldehyde) with mechanical stirring.
Heat the mixture to 120-130 °C for 4-6 hours. Monitor progress by TLC or HPLC.
Cool the reaction to ~80 °C and carefully quench by pouring it onto crushed ice with vigorous stirring.
Adjust the pH of the aqueous slurry to >10 with 50% NaOH solution, keeping the temperature below 25 °C.
Extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield crude 2 . Purify by column chromatography or recrystallization.
Protocol 2: Synthesis of 1-Hydroxyisoquinoline-8-carboxylic acid (4)
In a pressure reactor, dissolve 8-bromo-1-methoxyisoquinoline (2 , 1.0 eq) in a suitable solvent mixture (e.g., DMF/water).
Add Pd(OAc)₂ (0.01 eq), dppf (0.015 eq), and a base such as triethylamine (3.0 eq).
Purge the reactor with nitrogen, then pressurize with carbon monoxide (50-100 psi).
Heat to 100-120 °C with vigorous stirring for 12-24 hours. Monitor by HPLC.
Cool, vent the CO, and purge with nitrogen. Filter off the catalyst.
Acidify the filtrate to precipitate the crude carboxylic acid intermediate 3 .
Isolate the crude solid 3 and dissolve it in 48% aqueous HBr (10 mL per gram).
Heat the solution to reflux (approx. 120-125 °C) for 8-12 hours until demethylation is complete (monitor by HPLC).
Cool the reaction mixture to room temperature. Carefully adjust the pH to the isoelectric point (~3-4, requires optimization) with a suitable base (e.g., NaOH or NaHCO₃ solution) to precipitate the final product 4 .
Age the slurry for 2-4 hours, then filter, wash with cold water and then a water-miscible solvent (e.g., acetone), and dry under vacuum.
Section 5: Data Tables
Table 1: Key Process Parameters & Controls
Step
Parameter
Laboratory Scale (Typical)
Scale-Up Consideration
2. Cyclization
Temperature
120 °C (Oil Bath)
Monitor internal temp; account for poor heat transfer.
Mixing
Magnetic Stirrer
Use overhead mechanical stirrer (high-torque).
3. Carbonylation
CO Pressure
1 atm (balloon) or 50 psi
50-150 psi in a pressure reactor is necessary.
Agitation
500 rpm
High-speed, gas-inducing impeller required.
4. Demethylation
Reagent Addition
Manual, dropwise
Automated pump for slow, controlled addition.
Quenching
Pouring into ice
Slow addition of pre-chilled quenching agent.
Purification
Precipitation
Rapid pH adjustment
Slow, controlled pH change; slurry aging.
Table 2: Recommended Analytical Methods for In-Process Control
Analysis
Purpose
Step(s)
Notes
HPLC/UPLC
Monitor reaction completion, identify impurities
All steps
Primary method for quantitative analysis.
TLC
Quick qualitative check of reaction progress
1, 2
Less effective for quantitative analysis at scale.
¹H NMR
Confirm structure of intermediates and final product
All steps
Essential for characterization.
KF Titration
Measure water content in solvents/reagents
3
Critical for the water-sensitive carbonylation step.
DSC
Assess thermal hazards of reaction mixtures
2, 4
Highly recommended before scale-up for safety.
References
Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry. [Link]
Al-Mulla, A. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321. [Link]
Al-Busafi, S. N., et al. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. [Link]
D'Amico, J. J. (1951). Process for the manufacture of 8-hydroxy quinoline. U.S. Patent No. 2,561,553. Washington, DC: U.S.
Request PDF. (n.d.). Synthesis of 1,2,3,4-Tetrahydroisoquinoline-1-Carboxylic Acid Derivatives Via Ugi Reactions. ResearchGate. [Link]
Fernandez-Maestre, R. (2015). Synthesis of 8-hydroxyquinoline chalcones: Trans configuration, intramolecular hydrogen bonds, bromination, and antifungal activity. ResearchGate. [Link]
Sardar, S., et al. (2023). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances. [Link]
Al-Mulla, A. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. [Link]
Heiskanen, J. P., & Hormi, O. E. O. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Journal of Heterocyclic Chemistry, 45(2), 593-596. [Link]
Sharma, S., et al. (2022). Green Synthesis of Oxoquinoline-1(2H)-Carboxamide as Antiproliferative and Antioxidant Agents: An Experimental and In-Silico Approach to High Altitude Related Disorders. Molecules. [Link]
Prime Scholars. (n.d.). How to deal with scale-up challenges of Chemistry?[Link]
A method for purifying 8-hydroxyquinoline reaction solution. (2024).
A Comparative Guide to 1-Hydroxyisoquinoline-8-carboxylic Acid and Its Isomers for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry and drug discovery, the isoquinoline scaffold stands as a privileged structure, forming the backbone of numerous biologically active compounds. The strategic placement of functiona...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of medicinal chemistry and drug discovery, the isoquinoline scaffold stands as a privileged structure, forming the backbone of numerous biologically active compounds. The strategic placement of functional groups on this bicyclic heterocycle can dramatically alter its physicochemical properties and pharmacological effects. This guide offers an in-depth comparison of 1-hydroxyisoquinoline-8-carboxylic acid and its structural isomers, providing researchers, scientists, and drug development professionals with a critical analysis of their synthesis, properties, and potential applications, supported by available experimental and computational data.
Introduction to the Isoquinoline Scaffold: A Tale of Isomeric Diversity
Isoquinoline, a structural isomer of quinoline, is a benzopyridine composed of a benzene ring fused to a pyridine ring.[1] This aromatic heterocycle is a fundamental building block in a vast array of natural products and synthetic molecules with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The introduction of hydroxyl (-OH) and carboxylic acid (-COOH) functional groups to the isoquinoline core gives rise to a multitude of isomers, each with a unique three-dimensional arrangement and electronic distribution. These subtle structural variations can lead to profound differences in key drug-like properties such as acidity (pKa), solubility, metal-chelating ability, and target-binding affinity. This guide will focus on elucidating these differences to inform rational drug design and lead optimization efforts.
The Significance of Hydroxy and Carboxylic Acid Substituents
The hydroxyl group, a hydrogen bond donor and acceptor, can significantly influence a molecule's solubility and its interaction with biological targets.[4] The carboxylic acid group, being acidic, impacts the ionization state of the molecule at physiological pH, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.[5] The relative positioning of these two functional groups on the isoquinoline ring system is therefore a critical determinant of the overall molecular properties and biological function.
Comparative Analysis of Physicochemical Properties
A thorough understanding of the physicochemical properties of a drug candidate is paramount for successful drug development. Here, we compare the available experimental and calculated data for 1-hydroxyisoquinoline-8-carboxylic acid and several of its isomers. It is important to note that direct, head-to-head experimental comparisons are limited in the literature; therefore, this table represents a compilation of data from various sources.
The positioning of the electron-withdrawing carboxylic acid group and the electron-donating hydroxyl group influences the electron density of the aromatic system and the acidity/basicity of the functional groups. For instance, the proximity of the hydroxyl group to the nitrogen atom in 8-hydroxyisoquinoline derivatives is known to be crucial for their metal-chelating properties.[4]
Key Performance Indicator 1: Metal Chelation
The ability to chelate metal ions is a critical feature of many therapeutic agents, particularly in the context of neurodegenerative diseases and cancer, where metal dyshomeostasis is often implicated.[4][7] The 8-hydroxyquinoline scaffold is a well-known and potent metal chelator.[4]
The Structural Basis of Chelation
The chelating ability of hydroxyisoquinolines is primarily attributed to the formation of stable complexes with metal ions through the nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group. The position of the hydroxyl group is therefore paramount. Among the monohydroxyquinolines, only the 8-hydroxy isomer is capable of forming such stable five-membered chelate rings with divalent metal ions.[4]
For 1-hydroxyisoquinoline-8-carboxylic acid , the presence of the hydroxyl group at position 1 and the carboxylic acid at position 8 creates a potential tridentate chelation site involving the nitrogen atom, the hydroxyl oxygen, and one of the carboxylic acid oxygens. This arrangement could lead to the formation of highly stable six-membered and five-membered chelate rings with a metal ion, potentially enhancing its chelating efficacy compared to bidentate isomers. However, experimental data to confirm the chelation properties of this specific isomer is scarce.
In contrast, isomers where the hydroxyl and carboxylic acid groups are not in proximity to the nitrogen atom or each other would be expected to exhibit significantly weaker or no metal chelating activity.
Key Performance Indicator 2: PARP Inhibition
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair.[8] Inhibitors of PARP, particularly PARP-1, have emerged as a successful class of anticancer agents, especially for tumors with deficiencies in other DNA repair pathways, such as those with BRCA mutations. The isoquinoline scaffold is a key component of several known PARP inhibitors.
Structure-Activity Relationship (SAR) Insights
The inhibitory activity of isoquinoline-based PARP inhibitors is highly dependent on their substitution pattern. The general pharmacophore for many PARP inhibitors includes a cyclic structure that mimics the nicotinamide moiety of the NAD+ substrate, which binds to the active site of the enzyme.
Experimental Protocols
To facilitate further research and direct comparison, we provide detailed, step-by-step methodologies for key experiments.
Synthesis of Hydroxyisoquinoline Carboxylic Acids
A general synthetic route to hydroxyisoquinoline carboxylic acids can be adapted from established methods. For example, the synthesis of 8-hydroxyquinoline derivatives can be achieved via the Skraup or Friedländer synthesis.[2]
Example Protocol: Synthesis of 8-Hydroxy-2-methylquinoline-5-carboxylic acid
This protocol is adapted from a reported synthesis of a related compound.
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-amino-4-hydroxybenzoic acid in 6N aqueous HCl.
Addition of Aldehyde: While stirring and refluxing the solution, slowly add crotonaldehyde dropwise.
Reaction: Continue to stir the reaction mixture under reflux for 2 hours.
Work-up: After cooling to room temperature, adjust the pH to 7 with 6N NaOH.
Extraction: Extract the aqueous mixture three times with ethyl acetate.
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. The crude product can be purified by flash column chromatography.
Determination of pKa by Potentiometric Titration
Sample Preparation: Prepare a ~1 mM solution of the isoquinoline derivative in a suitable solvent system (e.g., water/methanol mixture for compounds with low aqueous solubility).
Titration Setup: Use a calibrated pH meter and an automated titrator. The titrant should be a standardized solution of a strong base (e.g., 0.1 M NaOH).
Titration: Titrate the sample solution with the base, recording the pH after each addition of titrant.
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer regions of the titration curve.
Metal Chelation Assay (UV-Vis Spectrophotometry)
Stock Solutions: Prepare stock solutions of the isoquinoline derivative and a metal salt (e.g., FeCl₃) in a suitable buffer (e.g., MES or HEPES) at a pH relevant to the study.
Titration: In a quartz cuvette, place a solution of the isoquinoline derivative. Record the initial UV-Vis spectrum.
Metal Addition: Add small aliquots of the metal salt solution to the cuvette and record the UV-Vis spectrum after each addition.
Data Analysis: Monitor the changes in the absorbance spectrum upon metal addition. The formation of a metal-ligand complex will result in a shift in the absorption maxima. The stoichiometry and binding affinity can be determined by analyzing the titration data.
Conclusion and Future Directions
This guide highlights the importance of isomeric substitution on the physicochemical and potential biological properties of hydroxyisoquinoline carboxylic acids. While 8-hydroxyquinoline derivatives are well-established as potent metal chelators, the unique structural arrangement of 1-hydroxyisoquinoline-8-carboxylic acid suggests it may possess enhanced chelating capabilities, a hypothesis that warrants experimental validation. Furthermore, the isoquinoline core remains a promising scaffold for the development of novel PARP inhibitors, and a systematic evaluation of variously substituted hydroxyisoquinoline carboxylic acids could lead to the discovery of potent and selective drug candidates.
The lack of comprehensive, directly comparative data underscores the need for further research in this area. Systematic studies on a library of these isomers would provide invaluable insights into their structure-property and structure-activity relationships, paving the way for the rational design of next-generation therapeutics.
References
Abdel-Wahab, B. F., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321. [Link]
Mahadeviah, B. C., et al. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. International Journal of Pharmaceutical Investigation, 14(4), 1115-1121. [Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID 10284, 1(2H)-Isoquinolinone. [Link]
Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug design, development and therapy, 7, 1157–1178. [Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID 68092, Isoquinoline-1-carboxylic acid. [Link]
Pierre, J. L., et al. (2003). Hydroxyquinolines as iron chelators. Current medicinal chemistry, 10(12), 1077–1084. [Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID 21393830, Isoquinoline-8-carboxylic acid. [Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID 135441711, 8-Hydroxyisoquinoline. [Link]
Evaluation of 5-aminoisoquinoline (5-AIQ), a novel PARP-1 inhibitor for genotoxicity potential in vitro and in vivo. (2010). Journal of toxicology and environmental health. Part A, 73(5-6), 426–436. [Link]
A B Enterprises. 1-hydroxyisoquinoline-8-carboxylic Acid. [Link]
New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. (2022). Molecules, 27(19), 6605. [Link]
Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. (2022). International journal of molecular sciences, 23(22), 14338. [Link]
eCampusOntario Pressbooks. 25.2 Physical Properties of Carboxylic Acids. [Link]
A Comparative Guide to the Bioactivity of 1-Hydroxyisoquinoline-8-carboxylic Acid Derivatives
For researchers, scientists, and professionals immersed in the intricate world of drug discovery, the isoquinoline scaffold represents a privileged structure, a foundational blueprint for a multitude of biologically acti...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals immersed in the intricate world of drug discovery, the isoquinoline scaffold represents a privileged structure, a foundational blueprint for a multitude of biologically active compounds.[1] This guide delves into a comparative analysis of the bioactivity of derivatives of 1-hydroxyisoquinoline-8-carboxylic acid, a specific class of isoquinolines with significant therapeutic potential. While direct comparative studies on this exact scaffold are nascent, this guide synthesizes experimental data from closely related analogs—isoquinoline-1-carboxylic acids and 8-hydroxyquinolines—to provide a robust framework for understanding their structure-activity relationships (SAR) and to guide future research.
We will explore the nuances of their anticancer, antimicrobial, and enzyme-inhibitory activities, underpinned by detailed experimental protocols and an examination of the molecular pathways they modulate. The objective is to equip researchers with the foundational knowledge and practical methodologies to rationally design and evaluate novel derivatives with enhanced therapeutic profiles.
The Influence of Derivatization on Bioactivity: Esters vs. Amides
The transformation of the carboxylic acid moiety at the 8-position into esters or amides is a critical step in modulating the pharmacokinetic and pharmacodynamic properties of the parent compound. This derivatization can significantly impact a molecule's cell permeability, metabolic stability, and target engagement.[1]
Anticancer Activity: A Tale of Two Functional Groups
The anticancer potential of isoquinoline and quinoline derivatives has been extensively documented.[2][3] The choice between an ester and an amide linkage can profoundly influence cytotoxic efficacy.
Generally, amide derivatives of the related isoquinoline-1-carboxylic acid have demonstrated significant promise as anticancer agents.[1] However, studies on quinoline analogs suggest a nuanced interplay between the functional group and the biological outcome. For instance, the esterification of a quinoline carboxylic acid led to decreased enzymatic inhibition of dihydroorotate dehydrogenase (DHODH) but enhanced cytotoxicity against the HCT-116 cancer cell line.[1] This suggests that while the carboxylic acid may be crucial for specific enzyme interactions, its conversion to an ester could improve cellular uptake or have different downstream effects.
Table 1: Comparative Anticancer Activity of Isoquinoline and Quinoline Carboxylic Acid Derivatives
This table presents data from related scaffolds to infer potential trends for 1-hydroxyisoquinoline-8-carboxylic acid derivatives.
The causality behind these differences often lies in the metabolic stability and cellular transport of the compounds. Amides are generally more resistant to hydrolysis by cellular esterases compared to esters, leading to a longer intracellular half-life.[1] Conversely, the increased lipophilicity of esters might facilitate passive diffusion across the cell membrane.
Experimental Protocol: MTT Assay for Cytotoxicity
A standard method to assess the cytotoxic effects of these derivatives is the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells, providing a quantitative measure of cell viability.[1][4]
Step-by-Step Protocol:
Cell Seeding: Plate cancer cells (e.g., HCT-116, Hep3B) in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours to allow for cell attachment.[4]
Compound Treatment: Treat the cells with various concentrations of the 1-hydroxyisoquinoline-8-carboxylic acid derivatives (esters and amides) for a specified period, typically 24 to 72 hours.[1]
MTT Addition: Following incubation, add 10 µL of MTT reagent (5 mg/mL in phosphate-buffered saline) to each well.[4]
Formazan Crystal Formation: Incubate the plate for 2 to 4 hours at 37°C to allow the formation of purple formazan crystals in viable cells.[4]
Solubilization: Add 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide or a detergent solution) to each well to dissolve the formazan crystals.[1][4]
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.[5]
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curves.
MTT Assay Workflow for Cytotoxicity Assessment.
Antimicrobial Potential: Targeting Bacterial and Fungal Pathogens
8-Hydroxyquinoline and its derivatives are well-established antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.[6][7] The mechanism of action is often attributed to their ability to chelate metal ions essential for microbial growth and enzyme function.
Table 2: Comparative Antimicrobial Activity of Quinolone and Isoquinoline Derivatives
This table presents data from related scaffolds to infer potential trends for 1-hydroxyisoquinoline-8-carboxylic acid derivatives.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[9]
Step-by-Step Protocol:
Preparation of Antimicrobial Dilutions: Prepare a series of two-fold dilutions of the test compounds (1-hydroxyisoquinoline-8-carboxylic acid derivatives) in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[9]
Inoculum Preparation: Prepare a standardized bacterial or fungal suspension adjusted to a 0.5 McFarland turbidity standard.[9]
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension, resulting in a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[10]
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[9]
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[11]
Broth Microdilution Workflow for MIC Determination.
Enzyme Inhibition: A Key Mechanism of Action
Many isoquinoline and quinoline derivatives exert their biological effects by inhibiting specific enzymes.[12][13] The 1-hydroxyisoquinoline-8-carboxylic acid scaffold, with its potential for metal chelation and hydrogen bonding, is a promising candidate for the development of enzyme inhibitors.
For instance, 8-hydroxy-quinoline-7-carboxylic acid derivatives have been identified as potent inhibitors of Pim-1 kinase, a serine/threonine kinase involved in cell proliferation and survival.[6] The carboxylic acid moiety in these compounds is often crucial for interaction with key residues in the enzyme's active site.
Modulating Inflammatory Pathways: The Role of NF-κB
Inflammation is a critical component of many diseases, and the nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of the inflammatory response.[14] Some isoquinoline-1-carboxamides have shown anti-inflammatory activity by inhibiting the production of nitric oxide (NO), a key inflammatory mediator, likely through modulation of the NF-κB pathway.[1]
In the canonical NF-κB pathway, various stimuli, such as proinflammatory cytokines, lead to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκB, targeting it for ubiquitination and proteasomal degradation. This releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[14][15] It is plausible that 1-hydroxyisoquinoline-8-carboxylic acid derivatives could interfere with this cascade at various points.
A Comparative Guide to the Synthesis of 1-Hydroxyisoquinoline-8-carboxylic Acid: An Evaluation of Plausible Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals Introduction 1-Hydroxyisoquinoline-8-carboxylic acid is a structurally unique isoquinoline derivative. The isoquinoline scaffold is a key component in numer...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Hydroxyisoquinoline-8-carboxylic acid is a structurally unique isoquinoline derivative. The isoquinoline scaffold is a key component in numerous natural products and pharmacologically active compounds. The presence of both a hydroxyl group at the 1-position (often existing in its tautomeric form, isocarbostyril) and a carboxylic acid at the 8-position suggests potential applications as a chelating agent, a precursor for more complex molecules, or as a biologically active agent itself. The lack of a standardized synthetic protocol necessitates a thorough evaluation of potential synthetic pathways. This guide compares two logical approaches: a route proceeding via functional group manipulation of a pre-formed isoquinoline core, and a de novo synthesis involving the construction of the isoquinoline ring system.
Proposed Synthetic Routes: A Comparative Analysis
Two primary synthetic strategies are proposed and evaluated:
Route 1: Synthesis via Halogenation and Hydrolysis of Isoquinoline-8-carboxylic Acid. This approach leverages a known isoquinoline precursor and introduces the desired hydroxyl group in the final steps.
Route 2: Synthesis via Bischler-Napieralski Ring Closure. This classic isoquinoline synthesis is adapted to incorporate the required substituents from acyclic precursors.
A comparative summary of these routes is presented below:
Feature
Route 1: Halogenation & Hydrolysis
Route 2: Bischler-Napieralski Ring Closure
Starting Materials
Isoquinoline-8-carboxylic acid
Substituted β-phenylethylamine
Key Reactions
N-oxidation, Chlorination, Hydrolysis
Amide formation, Cyclization, Dehydrogenation
Potential Advantages
Potentially shorter route if the starting material is accessible. Final steps are generally reliable transformations.
Convergent synthesis, allowing for late-stage diversification.
Potential Challenges
Availability and synthesis of isoquinoline-8-carboxylic acid. Potential for side reactions during N-oxidation and chlorination.
The Bischler-Napieralski reaction can be sensitive to electron-withdrawing groups like the carboxylic acid, potentially leading to lower yields.
Route 1: Synthesis via Halogenation and Hydrolysis
This strategy commences with the synthesis of isoquinoline-8-carboxylic acid, followed by a three-step sequence to introduce the 1-hydroxy functionality.
Logical Workflow for Route 1
Caption: Workflow for the synthesis of 1-Hydroxyisoquinoline-8-carboxylic acid via Route 1.
Detailed Experimental Protocols for Route 1
Step 1: Synthesis of Isoquinoline-8-carboxylic acid
While a direct, high-yield synthesis of isoquinoline-8-carboxylic acid is not extensively documented, it can be approached through methods analogous to the synthesis of other isoquinoline carboxylic acids. One potential method involves the oxidation of 8-methylisoquinoline, or a multi-step sequence starting from a suitably substituted benzene derivative. For the purpose of this guide, we will assume the availability of this starting material.
Step 2: N-Oxidation of Isoquinoline-8-carboxylic acid
The nitrogen atom of the isoquinoline ring is oxidized to the corresponding N-oxide. This activates the C1 position for subsequent nucleophilic substitution.
Protocol:
Dissolve isoquinoline-8-carboxylic acid (1 equivalent) in glacial acetic acid.
Heat the mixture to 70-80 °C and stir for several hours, monitoring the reaction by TLC.
After completion, cool the reaction mixture and carefully neutralize with a saturated solution of sodium bicarbonate.
The product, isoquinoline-8-carboxylic acid N-oxide, may precipitate and can be collected by filtration.
Step 3: Chlorination of Isoquinoline-8-carboxylic acid N-oxide
The N-oxide is converted to 1-chloroisoquinoline-8-carboxylic acid using a chlorinating agent like phosphorus oxychloride (POCl₃).
Protocol:
To a flask containing phosphorus oxychloride (a large excess, acting as both reagent and solvent), carefully add isoquinoline-8-carboxylic acid N-oxide (1 equivalent) in portions.
Heat the mixture to reflux (around 105 °C) and maintain for 2-3 hours.
Cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.
Neutralize the acidic solution with a base (e.g., sodium carbonate or ammonium hydroxide) to precipitate the crude product.
Extract the product with a suitable organic solvent (e.g., dichloromethane or chloroform), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 4: Hydrolysis of 1-Chloroisoquinoline-8-carboxylic acid
The final step involves the hydrolysis of the 1-chloro substituent to the desired 1-hydroxy group.
Protocol:
Dissolve 1-chloroisoquinoline-8-carboxylic acid (1 equivalent) in a mixture of an alcohol (e.g., ethanol) and an aqueous solution of a strong acid (e.g., hydrochloric acid).
Heat the mixture to reflux for several hours, monitoring the reaction by TLC until the starting material is consumed.
Cool the reaction mixture. The product, 1-hydroxyisoquinoline-8-carboxylic acid, may precipitate upon cooling or after partial removal of the solvent.
Collect the solid by filtration, wash with cold water, and dry.
Route 2: Synthesis via Bischler-Napieralski Ring Closure
This classical approach builds the isoquinoline core from an N-acylated-β-phenylethylamine precursor. A key challenge in this route is the presence of the electron-withdrawing carboxylic acid group on the aromatic ring, which can hinder the electrophilic cyclization step.[1]
Logical Workflow for Route 2
Caption: Workflow for the synthesis of 1-Hydroxyisoquinoline-8-carboxylic acid via Route 2.
Detailed Experimental Protocols for Route 2
Step 1: Synthesis of N-Formyl-β-(2-carboxyphenyl)ethylamine
This precursor can be synthesized from 2-carboxyphenethylamine, which in turn can be prepared from 2-carboxyphenylacetic acid.
Protocol for formylation:
Dissolve 2-carboxyphenethylamine (1 equivalent) in formic acid.
Add a dehydrating agent, such as acetic anhydride, dropwise at 0 °C.
Allow the reaction to warm to room temperature and stir for several hours.
Remove the excess formic acid and acetic anhydride under reduced pressure to yield the crude N-formyl derivative.
Step 2: Bischler-Napieralski Cyclization
The N-formyl precursor is cyclized using a dehydrating agent to form a dihydroisoquinoline intermediate. The presence of the carboxylic acid group may necessitate harsher reaction conditions.[2]
Protocol:
Dissolve N-formyl-β-(2-carboxyphenyl)ethylamine (1 equivalent) in a suitable solvent like toluene or acetonitrile.
Add a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) (2-5 equivalents).
Heat the mixture to reflux for several hours. The reaction should be monitored carefully by TLC.
After completion, cool the reaction mixture and cautiously quench with ice water.
Basify the solution with a suitable base (e.g., concentrated ammonium hydroxide) and extract the product with an organic solvent.
Dry the organic layer and concentrate to obtain the crude 3,4-dihydroisoquinoline-8-carboxylic acid.
Step 3: Dehydrogenation to 1-Hydroxyisoquinoline-8-carboxylic acid
The dihydroisoquinoline intermediate is aromatized. In this case, the product of the Bischler-Napieralski reaction using a formyl group is a dihydroisoquinoline which, upon tautomerization, can directly yield the 1-hydroxyisoquinoline (isocarbostyril) form. If a different acyl group is used, an additional oxidation step would be required.
Protocol:
The crude 3,4-dihydroisoquinoline-8-carboxylic acid can be aromatized by heating with a catalyst such as palladium on carbon (Pd/C) in a high-boiling solvent like decalin.
Alternatively, the inherent tautomerism of the dihydroisoquinoline intermediate may lead to the more stable aromatic 1-hydroxyisoquinoline upon workup and purification.
Validation and Characterization
As no definitive experimental data for 1-Hydroxyisoquinoline-8-carboxylic acid is readily available, the synthesized product from either route should be rigorously characterized to confirm its identity and purity.
Expected Analytical Data:
Property
Expected Value
Molecular Formula
C₁₀H₇NO₃
Molecular Weight
189.17 g/mol
Appearance
Off-white to pale yellow solid
Melting Point
Not reported, likely >200 °C
¹H NMR
Expect aromatic protons (δ 7-9 ppm), a broad singlet for the carboxylic acid proton (>10 ppm), and a broad singlet for the N-H proton of the isocarbostyril tautomer.
¹³C NMR
Expect signals for the aromatic carbons, the carbonyl carbon of the carboxylic acid (~165-175 ppm), and the carbonyl carbon of the isocarbostyril tautomer (~160-165 ppm).
IR Spectroscopy
Characteristic absorptions for O-H and N-H stretching (broad, ~3400-2500 cm⁻¹), C=O stretching of the carboxylic acid (~1700 cm⁻¹), and C=O stretching of the lactam (~1650 cm⁻¹).
Mass Spectrometry
[M+H]⁺ = 190.04
Conclusion and Recommendations
Both proposed synthetic routes offer viable, albeit challenging, pathways to 1-Hydroxyisoquinoline-8-carboxylic acid.
Route 1 is more direct if the starting material, isoquinoline-8-carboxylic acid, can be procured or synthesized efficiently. The subsequent steps are standard transformations in heterocyclic chemistry.
Route 2 , while employing a classic isoquinoline synthesis, may suffer from lower yields in the key cyclization step due to the deactivating nature of the carboxylic acid group.[1] However, it offers greater flexibility for analog synthesis by modifying the starting β-phenylethylamine.
For initial attempts at synthesizing 1-Hydroxyisoquinoline-8-carboxylic acid, Route 1 is recommended due to the higher predictability of the individual reaction steps, provided a reliable source for isoquinoline-8-carboxylic acid is established. Extensive optimization of the Bischler-Napieralski reaction conditions would likely be necessary for Route 2 to be effective.
Ultimately, the choice of synthetic route will depend on the availability of starting materials, the desired scale of the synthesis, and the laboratory's expertise in heterocyclic chemistry. Rigorous analytical characterization of the final product will be paramount to validate its structure and purity.
A Spectroscopic Journey: Unraveling the Transformation of 8-Methylisoquinoline to 1-Hydroxyisoquinoline-8-carboxylic Acid
A Comprehensive Guide to the Spectroscopic Comparison of 1-Hydroxyisoquinoline-8-carboxylic Acid and Its Precursors for Researchers, Scientists, and Drug Development Professionals. In the intricate world of medicinal che...
Author: BenchChem Technical Support Team. Date: February 2026
A Comprehensive Guide to the Spectroscopic Comparison of 1-Hydroxyisoquinoline-8-carboxylic Acid and Its Precursors for Researchers, Scientists, and Drug Development Professionals.
In the intricate world of medicinal chemistry and organic synthesis, the precise characterization of molecules at each stage of a reaction is paramount. This guide provides an in-depth spectroscopic comparison of the promising heterocyclic compound, 1-hydroxyisoquinoline-8-carboxylic acid, with its synthetic precursors. By examining the changes in nuclear magnetic resonance (NMR), infrared (IR), mass spectrometry (MS), and UV-visible (UV-Vis) spectra, we can meticulously track the chemical transformations, offering a clear roadmap for researchers in the field.
The journey from a simple substituted isoquinoline to a more complex, functionalized molecule like 1-hydroxyisoquinoline-8-carboxylic acid involves distinct chemical modifications that leave unique spectroscopic fingerprints. Understanding these fingerprints is not merely an academic exercise; it is a critical component of quality control, reaction monitoring, and the unambiguous confirmation of the final product's structure, which is essential for its potential applications in drug discovery and materials science.
The Synthetic Pathway: A Stepwise Transformation
The synthesis of 1-hydroxyisoquinoline-8-carboxylic acid is conceptualized to proceed through a two-step process starting from 8-methylisoquinoline. This proposed pathway provides a logical progression for our spectroscopic investigation, allowing for a comparative analysis at each key stage.
Figure 1: Proposed synthetic route for 1-Hydroxyisoquinoline-8-carboxylic acid.
This guide will focus on the spectroscopic differences between the starting material (8-methylisoquinoline), the intermediate (8-methylisoquinolin-1-ol), and the final product (1-hydroxyisoquinoline-8-carboxylic acid). For comparative purposes, spectroscopic data for the related compound, isoquinoline-8-carboxylic acid, will also be included.
Spectroscopic Characterization Protocols
To ensure the reproducibility and accuracy of the data presented, the following general protocols for spectroscopic analysis are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical to avoid signal overlap with the analyte.
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.
¹H NMR Acquisition: Acquire proton spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and a 90° pulse width.
¹³C NMR Acquisition: Carbon spectra require a significantly larger number of scans due to the low natural abundance of the ¹³C isotope. Employ proton decoupling to simplify the spectrum. A spectral width of 240 ppm and a longer relaxation delay (2-5 seconds) are generally used.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is preferred for its simplicity and minimal sample preparation. A small amount of the powdered sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.
Instrumentation: Use a benchtop FT-IR spectrometer.
Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹. A resolution of 4 cm⁻¹ and an accumulation of 16-32 scans are usually sufficient.
Mass Spectrometry (MS)
Sample Introduction: Depending on the volatility and thermal stability of the compound, either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed. For direct analysis, a direct insertion probe can be used.
Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like the ones in this study, often yielding the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻. Electron ionization (EI) can also be used, which provides more fragmentation information.
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used to separate the ions based on their mass-to-charge ratio (m/z).
UV-Visible (UV-Vis) Spectroscopy
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as ethanol or acetonitrile. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0.
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
Data Acquisition: Scan the wavelength range from approximately 200 to 800 nm, recording the absorbance at each wavelength.
Comparative Spectroscopic Analysis
The following sections detail the expected and observed spectroscopic features of 1-hydroxyisoquinoline-8-carboxylic acid and its precursors.
8-Methylisoquinoline: The Starting Point
8-Methylisoquinoline serves as our foundational molecule. Its spectroscopic data provides a baseline against which we can measure the changes occurring during the synthesis.
Spectroscopic Data for 8-Methylisoquinoline
¹H NMR (CDCl₃, ppm)
Aromatic protons typically resonate in the range of 7.0-8.5 ppm. The methyl protons will appear as a singlet around 2.5 ppm.
¹³C NMR (CDCl₃, ppm)
Aromatic carbons will have signals between 120-150 ppm. The methyl carbon will appear upfield, around 15-25 ppm.[1]
IR (cm⁻¹)
C-H stretching (aromatic) ~3050 cm⁻¹, C-H stretching (aliphatic) ~2950 cm⁻¹, C=C and C=N stretching (aromatic) in the 1600-1450 cm⁻¹ region.
MS (EI) (m/z)
Molecular ion (M⁺) peak at 143. The fragmentation pattern will likely show the loss of a hydrogen atom (M-1) and potentially other fragments characteristic of the isoquinoline ring.[1]
UV-Vis (Ethanol, nm)
Shows characteristic absorptions for the isoquinoline chromophore.
8-Methylisoquinolin-1-ol: The Intermediate
The introduction of a hydroxyl group at the C1 position significantly alters the electronic environment of the isoquinoline ring, leading to noticeable shifts in the spectroscopic data. It is important to note that this compound can exist in tautomeric forms: the -ol form (1-hydroxy) and the -one form (1-oxo). The predominant form will depend on the solvent and other conditions.
Expected Spectroscopic Data for 8-Methylisoquinolin-1-ol
¹H NMR (DMSO-d₆, ppm)
The aromatic protons will show shifts compared to 8-methylisoquinoline due to the electron-donating hydroxyl group. A broad singlet corresponding to the hydroxyl proton will be observed, likely downfield. The methyl protons will remain a singlet.
¹³C NMR (DMSO-d₆, ppm)
The carbon bearing the hydroxyl group (C1) will experience a significant downfield shift (to ~160 ppm) due to the deshielding effect of the oxygen atom. Other ring carbons will also show shifts.
IR (cm⁻¹)
A broad O-H stretching band will appear in the region of 3400-3200 cm⁻¹. If the keto tautomer is present, a strong C=O stretching band will be observed around 1650 cm⁻¹.
MS (ESI) (m/z)
The protonated molecule [M+H]⁺ would be expected at m/z 160.
UV-Vis (Ethanol, nm)
A bathochromic (red) shift in the absorption maxima is expected compared to 8-methylisoquinoline due to the auxochromic effect of the hydroxyl group.
Isoquinoline-8-carboxylic acid: A Comparative Analog
To better understand the spectroscopic contribution of the carboxylic acid group, we will examine the data for isoquinoline-8-carboxylic acid.
Spectroscopic Data for Isoquinoline-8-carboxylic acid
¹H NMR (DMSO-d₆, ppm)
Aromatic protons will be observed in the 7.5-9.0 ppm region. A very broad singlet for the carboxylic acid proton will appear far downfield, typically >10 ppm.[2]
¹³C NMR (DMSO-d₆, ppm)
The carbonyl carbon of the carboxylic acid will be highly deshielded, appearing around 165-175 ppm.
IR (cm⁻¹)
A very broad O-H stretching band from the carboxylic acid dimer will be present from ~3300-2500 cm⁻¹. A strong C=O stretching band will be observed around 1700-1725 cm⁻¹.
MS (ESI) (m/z)
The protonated molecule [M+H]⁺ is expected at m/z 174, and the deprotonated molecule [M-H]⁻ at m/z 172.[2]
UV-Vis (Ethanol, nm)
The absorption spectrum will be characteristic of the isoquinoline chromophore, with potential shifts due to the carboxylic acid group.
1-Hydroxyisoquinoline-8-carboxylic Acid: The Final Product
The culmination of our synthetic pathway, 1-hydroxyisoquinoline-8-carboxylic acid, incorporates the functionalities of both the intermediate and the comparative analog. Its spectra will reflect the combined influence of the hydroxyl and carboxylic acid groups.
Expected Spectroscopic Data for 1-Hydroxyisoquinoline-8-carboxylic Acid
¹H NMR (DMSO-d₆, ppm)
The spectrum will show a complex pattern of aromatic protons. Two broad singlets are expected: one for the hydroxyl proton and another, further downfield, for the carboxylic acid proton.
¹³C NMR (DMSO-d₆, ppm)
Two highly deshielded carbons are anticipated: the C1 carbon attached to the hydroxyl group (~160 ppm) and the carbonyl carbon of the carboxylic acid (~165-175 ppm).
IR (cm⁻¹)
The spectrum will be dominated by two broad features: the O-H stretch from the hydroxyl group and the even broader O-H stretch from the carboxylic acid dimer. A strong C=O stretch from the carboxylic acid will also be present.
MS (ESI) (m/z)
The protonated molecule [M+H]⁺ is expected at m/z 190, and the deprotonated molecule [M-H]⁻ at m/z 188.
UV-Vis (Ethanol, nm)
The UV-Vis spectrum will likely show a further red shift compared to the intermediate due to the extended conjugation and the presence of two auxochromic groups.
Conclusion: A Powerful Analytical Toolkit
This guide has outlined the expected spectroscopic transformations that occur during the synthesis of 1-hydroxyisoquinoline-8-carboxylic acid from 8-methylisoquinoline. By systematically comparing the ¹H NMR, ¹³C NMR, IR, MS, and UV-Vis spectra of the starting material, intermediate, and final product, researchers can gain a comprehensive understanding of the chemical changes at each step.
The ability to interpret these spectral changes is a fundamental skill for any scientist working in organic synthesis and drug development. It provides the necessary evidence to confirm the identity and purity of the target molecule, ensuring the integrity of subsequent research and development efforts. The detailed protocols and comparative data presented here serve as a valuable resource for those embarking on the synthesis and characterization of this and other related heterocyclic compounds.
References
[3] Patel, K. D., & Patel, H. S. (2012). Synthesis, spectroscopic characterization and thermal studies of some divalent transition metal complexes of 8-hydroxyquinoline. Journal of Saudi Chemical Society, 19(4), 393-401.
[4] Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1), 1-10.
[5] TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives. Retrieved from [Link]
[6] Fondo, M., et al. (2010). Structural and spectroscopic studies on some metal complexes of an 8-hydroxyquinoline derivative. Inorganica Chimica Acta, 363(1), 193-198.
[7] PhotochemCAD. (2017). E. Heterocycles E11. 8-Quinoline carboxylic acid. Retrieved from [Link]
[8] Vidya-mitra. (2024, November 20). Structure determination of organic compounds by IR, UV-Vis 1H & 13C NMR and Mass... [Video]. YouTube. [Link]
[9] ResearchGate. (n.d.). Spectroscopic (FT-IR, 1H, 13C NMR and UV-Vis) characterization and DFT studies of novel 8-((4-(methylthio)-2,5-diphenylfuran-3-yl)methoxy)quinoline. Retrieved from [Link]
[10] Open Access Journals. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]
[11] ResearchGate. (n.d.). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. Retrieved from [Link]
[12] SciRP.org. (2019). Growth and Characterization of 8-Hydroxy Quinoline Nitrobenzoate. Retrieved from [Link]
[1] PubChem. (n.d.). 8-Methylquinoline. Retrieved from [Link]
[13] MDPI. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Retrieved from [Link]
MDPI. (n.d.). Synthesis and Characterization of Heterocyclic Compounds from 8-Hydroxyquinoline. Retrieved from [Link]
[14] Cipurković, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10.
[15] Vidya-mitra. (2016, January 27). Combined problem on UV, IR, 1H NMR, 13C NMR and Mass - Part VI (CHE) [Video]. YouTube. [Link]
A Comparative Guide to the Synthesis of 1-Hydroxyisoquinoline-8-carboxylic Acid: An Evaluation of Alternative Reagents and Methodologies
Introduction 1-Hydroxyisoquinoline-8-carboxylic acid, and its tautomeric form 1-oxo-1,2-dihydroisoquinoline-8-carboxylic acid, represents a significant scaffold in medicinal chemistry and drug development. Its structural...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
1-Hydroxyisoquinoline-8-carboxylic acid, and its tautomeric form 1-oxo-1,2-dihydroisoquinoline-8-carboxylic acid, represents a significant scaffold in medicinal chemistry and drug development. Its structural motif is found in a variety of biologically active compounds, making the efficient and versatile synthesis of this core structure a topic of considerable interest for researchers and pharmaceutical scientists. This guide provides an in-depth technical comparison of synthetic strategies for obtaining 1-hydroxyisoquinoline-8-carboxylic acid, with a focus on alternative reagents and methodologies that offer improvements in yield, scalability, and environmental impact over classical approaches. We will delve into the mechanistic underpinnings of these reactions, provide detailed experimental protocols, and present comparative data to inform the selection of the most appropriate synthetic route for your research needs.
The Challenge: Establishing a Benchmark Synthesis
A significant challenge in developing a comparative guide for 1-hydroxyisoquinoline-8-carboxylic acid is the absence of a widely established, high-yielding "benchmark" synthesis in readily accessible literature. While the synthesis of various substituted isoquinolines and isoquinolones is well-documented, the specific substitution pattern of a hydroxyl group at the 1-position and a carboxylic acid at the 8-position presents unique synthetic hurdles. This guide, therefore, will construct and evaluate plausible synthetic routes based on established organic chemistry principles and analogous transformations.
Proposed Synthetic Strategies: A Comparative Analysis
We will explore two primary, logical approaches to the synthesis of 1-hydroxyisoquinoline-8-carboxylic acid:
Convergent Cyclization Strategy: Building the isoquinolone ring system from a precursor that already contains the necessary functionalities.
Late-Stage Functionalization Strategy: Introducing the carboxylic acid group onto a pre-formed 1-hydroxyisoquinoline scaffold.
Strategy 1: Convergent Synthesis via N-(2-Carboxyphenyl)glycine Cyclization
This approach is predicated on the synthesis of a key intermediate, N-(2-carboxyphenyl)glycine, followed by an intramolecular cyclization to form the desired isoquinolone ring. This method offers the advantage of building the core structure with the carboxylic acid already in place, potentially simplifying the overall synthetic sequence.
Synthesis of the N-(2-Carboxyphenyl)glycine Precursor
A reliable method for the preparation of N-(2-carboxyphenyl)glycine involves the nucleophilic substitution of a halogenated benzoic acid with glycine. A classic example is the reaction of the potassium salt of 2-chlorobenzoic acid with glycine in the presence of a copper catalyst.[1]
Detailed Experimental Protocol: Synthesis of N-(2-carboxyphenyl)glycine [1]
In a round-bottom flask equipped with a reflux condenser, combine the potassium salt of 2-chlorobenzoic acid (20 g), potassium hydroxide (5.5 g), potassium carbonate (7 g), glycine (7.5 g), water (15 mL), and a catalytic amount of copper powder.
Heat the mixture to boiling in an oil bath and maintain reflux for 1 hour. The reaction mixture will typically turn yellow.
After cooling slightly, add boiling water to dissolve any precipitated solids.
Filter the hot solution to remove the copper catalyst.
Acidify the hot filtrate with an excess of hydrochloric acid. N-(2-carboxyphenyl)glycine will precipitate upon cooling.
Collect the solid by filtration and recrystallize from water to yield the pure product.
Dehydrative Cyclization to Form the Isoquinolone Ring
The crucial step in this strategy is the intramolecular cyclization of N-(2-carboxyphenyl)glycine to form 1-hydroxyisoquinoline-8-carboxylic acid. This transformation is essentially a dehydrative condensation. While specific literature for this exact substrate is scarce, analogous cyclizations of N-substituted 2-aminobenzoic acid derivatives are known to proceed under strong dehydrating conditions.
Proposed Reagents for Cyclization:
Polyphosphoric Acid (PPA): A widely used reagent for intramolecular acylation and cyclization reactions. It acts as both a catalyst and a solvent at elevated temperatures.
Eaton's Reagent (Phosphorus pentoxide in methanesulfonic acid): A powerful dehydrating agent that can facilitate cyclization under milder conditions than PPA.
Triflic Acid (TfOH): A strong acid catalyst that can promote dehydrative cyclization.[2]
Illustrative Experimental Protocol (Hypothetical, based on analogous reactions):
To a flask containing N-(2-carboxyphenyl)glycine, add an excess of polyphosphoric acid.
Heat the mixture with stirring to a temperature range of 100-150 °C.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, carefully pour the hot reaction mixture onto crushed ice to precipitate the product.
Collect the solid by filtration, wash thoroughly with water, and purify by recrystallization or column chromatography.
Mechanistic Insight and Workflow
The cyclization proceeds via an intramolecular electrophilic acylation mechanism. The carboxylic acid ortho to the amino-acetic acid substituent is activated by the strong acid, followed by nucleophilic attack from the nitrogen atom and subsequent dehydration to form the lactam ring of the isoquinolone.
Caption: Workflow for the convergent synthesis of 1-Hydroxyisoquinoline-8-carboxylic acid.
Strategy 2: Late-Stage Functionalization via Directed Ortho Metalation (DoM)
An alternative and potentially more flexible approach involves the synthesis of a 1-hydroxyisoquinoline scaffold followed by the regioselective introduction of the carboxylic acid group at the 8-position. Directed ortho metalation (DoM) is a powerful tool for such a transformation.[3] The amide functionality within the isoquinolone ring can act as a directed metalation group (DMG), guiding a strong base to deprotonate the adjacent C8 position. The resulting organometallic intermediate can then be trapped with an electrophile, such as carbon dioxide, to install the carboxylic acid group.
Synthesis of the 1-Hydroxyisoquinoline Scaffold
The synthesis of the parent 1-hydroxyisoquinoline (isocarbostyril) can be achieved through various established methods. One common approach is the oxidation of isoquinoline.
Directed Ortho Metalation and Carboxylation
The key to this strategy is the highly regioselective lithiation at the C8 position. The lactam carbonyl group in 1-hydroxyisoquinoline acts as the DMG, coordinating to the lithium of a strong base (e.g., n-butyllithium or lithium diisopropylamide - LDA) and directing deprotonation to the ortho C8 position.
Detailed Experimental Protocol (Conceptual):
Dissolve 1-hydroxyisoquinoline in a dry, aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
Cool the solution to a low temperature, typically -78 °C.
Slowly add a solution of a strong lithium base, such as n-butyllithium or LDA, dropwise. The solution will typically develop a deep color, indicating the formation of the lithiated species.
After stirring for a period to ensure complete metalation, quench the reaction by bubbling dry carbon dioxide gas through the solution or by adding solid dry ice.
Allow the reaction to warm to room temperature.
Perform an acidic workup to protonate the carboxylate and precipitate the desired 1-hydroxyisoquinoline-8-carboxylic acid.
Purify the product by filtration and recrystallization.
Mechanistic Rationale and Workflow
The success of this reaction hinges on the coordination of the lithium base to the carbonyl oxygen of the isoquinolone. This proximity effect dramatically increases the acidity of the C8 proton, allowing for its selective removal over other protons on the aromatic ring. The subsequent reaction with CO2 is a standard electrophilic trapping of the aryllithium intermediate.
Caption: Workflow for the late-stage functionalization synthesis of 1-Hydroxyisoquinoline-8-carboxylic acid.
Comparative Data Summary
Feature
Strategy 1: Convergent Cyclization
Strategy 2: Late-Stage Functionalization
Starting Materials
2-Chlorobenzoic acid, Glycine
1-Hydroxyisoquinoline
Key Reagents
Copper powder, PPA (or similar)
Strong lithium base (n-BuLi, LDA), CO2
Number of Steps
2 (from 2-chlorobenzoic acid)
1 (from 1-hydroxyisoquinoline)
Reported/Expected Yield
Moderate to Good (highly dependent on cyclization)
Potentially high, but substrate-dependent
Scalability
Potentially scalable, but cyclization may require optimization.
Scalable, but requires strict anhydrous and inert conditions.
Safety Considerations
Use of strong acids at high temperatures.
Use of pyrophoric organolithium reagents and cryogenic temperatures.
"Green" Chemistry
Use of a copper catalyst. Generation of acidic waste.
Use of stoichiometric strong base. Generates lithium salt waste.
Versatility
Limited to the availability of substituted benzoic acids.
Potentially more versatile for creating a library of C8-substituted analogues by using different electrophiles.
Conclusion and Future Outlook
Both the convergent cyclization and the late-stage functionalization strategies present viable, albeit distinct, approaches to the synthesis of 1-hydroxyisoquinoline-8-carboxylic acid. The convergent approach, while potentially longer, may be more amenable to large-scale synthesis if the cyclization step can be optimized, as it avoids the use of highly reactive organometallic reagents. Conversely, the directed ortho metalation strategy offers a more direct and potentially higher-yielding route from a readily available precursor, with the added benefit of allowing for the introduction of diverse functional groups at the 8-position by varying the electrophile.
The choice of synthetic route will ultimately depend on the specific requirements of the research, including the desired scale, available equipment, and safety considerations. Further research into optimizing the cyclization conditions for N-(2-carboxyphenyl)glycine and exploring the substrate scope of the directed ortho metalation of 1-hydroxyisoquinolines will be crucial in establishing a truly robust and efficient synthesis for this important heterocyclic scaffold. As the demand for novel therapeutics continues to grow, the development of innovative and practical synthetic methodologies for key building blocks like 1-hydroxyisoquinoline-8-carboxylic acid will remain a vital area of scientific endeavor.
References
PrepChem. Preparation of N-(2-carboxyphenyl)glycine. Available from: [Link]
Myers, A. G. et al. Directed (ortho) Metallation. Available from: [Link]
Baran, P. S. Directed Metalation: A Survival Guide. Available from: [Link]
Snieckus, V. Directed ortho metalation. Toluene- and ethylbenzene-derived carbanions. Anionic Fries rearrangement. Synthesis of phthalides. Available from: [Link]
MDPI. A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Available from: [Link]
Wikipedia. Directed ortho metalation. Available from: [Link]
A Comparative Guide to the Fluorescent Properties of Isoquinoline Derivatives for Researchers and Drug Development Professionals
Isoquinoline and its derivatives form a cornerstone of heterocyclic chemistry, with their structural motifs appearing in a vast array of natural alkaloids and synthetic compounds exhibiting significant biological activit...
Author: BenchChem Technical Support Team. Date: February 2026
Isoquinoline and its derivatives form a cornerstone of heterocyclic chemistry, with their structural motifs appearing in a vast array of natural alkaloids and synthetic compounds exhibiting significant biological activity.[1][2] Beyond their pharmacological importance, the inherent fluorescent properties of the isoquinoline scaffold have garnered substantial interest, paving the way for their application as sensitive probes and imaging agents in biomedical research.[3][4] This guide provides a comparative analysis of the fluorescent properties of various isoquinoline derivatives, supported by experimental data, to aid researchers and drug development professionals in selecting and utilizing these powerful molecular tools.
The Underpinnings of Isoquinoline Fluorescence: A Tale of Two States
The fluorescence of isoquinoline is intrinsically linked to its electronic structure. In its ground state, the lone pair of electrons on the nitrogen atom can participate in non-radiative decay pathways, rendering the parent isoquinoline molecule weakly fluorescent in nonpolar solvents.[5] This is attributed to the presence of a low-lying n-π* excited state. However, the photophysical landscape of isoquinolines can be dramatically altered by environmental factors and structural modifications.
Protonation of the nitrogen atom or its interaction with protic solvents leads to a significant enhancement in fluorescence intensity.[5] This occurs because protonation stabilizes the lone pair, raising the energy of the n-π* state above the π-π* excited state. As a result, the more emissive π-π* state becomes the lowest singlet excited state, favoring radiative decay in the form of fluorescence.[5][6] This fundamental principle is the key to tuning the fluorescent output of isoquinoline derivatives.
A Comparative Look at Substituted Isoquinolines
The true potential of isoquinoline-based fluorophores is unlocked through synthetic modification. The introduction of various substituents at different positions on the isoquinoline ring allows for the fine-tuning of their photophysical properties, including absorption and emission wavelengths, quantum yield, and Stokes shift. The following table summarizes the fluorescent properties of a selection of isoquinoline derivatives, showcasing the impact of structural diversity.
Structural Rigidity Enhances Quantum Yield: A notable trend is the exceptionally high quantum yield of 1-(Isoquinolin-3-yl)azetidin-2-one (Φ = 0.963).[6] The strained, rigid four-membered β-lactam ring restricts non-radiative decay pathways, leading to a significant increase in fluorescence efficiency. As the ring size of the lactam substituent increases, providing more conformational flexibility, the quantum yield generally decreases.[6]
Substituent Effects on the Phenyl Ring: The electronic nature of substituents on an attached phenyl ring can dramatically modulate the fluorescent properties. While a phenyl-substituted derivative shows strong absorption, the introduction of a nitro group, a potent electron-withdrawing group, completely quenches the fluorescence.[6] This is a common phenomenon in fluorophores and is crucial to consider in molecular design.
Solvent Polarity is a Critical Parameter: The choice of solvent significantly impacts the photophysical properties of isoquinoline derivatives.[5][6] Protic and polar solvents can stabilize the excited state, often leading to a red shift (longer wavelength) in the emission spectrum.[7] As demonstrated in the table, the solvent system is a critical experimental parameter that must be reported and considered.
To ensure the reproducibility and validity of fluorescence data, a standardized experimental protocol is paramount. The comparative method, which utilizes a well-characterized fluorescent standard, is a widely accepted and reliable approach for determining the fluorescence quantum yield (Φ) of a test compound.[8]
Caption: Workflow for determining fluorescence quantum yield using the comparative method.
Detailed Step-by-Step Protocol:
Selection of a Fluorescent Standard: Choose a standard with a known and stable quantum yield that absorbs and emits in a similar spectral region to the isoquinoline derivative being tested. Quinine sulfate in 0.1 M H₂SO₄ (Φ = 0.58) is a common standard for the UV-visible region.[9]
Preparation of Stock Solutions: Accurately prepare stock solutions of the test compound and the fluorescent standard in the desired solvent.
Preparation of Dilutions: Prepare a series of dilutions of both the test compound and the standard from their respective stock solutions. The absorbance of these solutions at the chosen excitation wavelength should ideally be below 0.1 to minimize inner filter effects.
Absorbance Spectroscopy: Using a UV-Vis spectrophotometer, record the absorbance spectra of all prepared solutions.
Selection of Excitation Wavelength: Choose an excitation wavelength at which both the test compound and the standard exhibit measurable absorbance.
Fluorescence Spectroscopy: Using a spectrofluorometer, record the fluorescence emission spectra of all solutions, exciting at the chosen wavelength. It is crucial to keep all instrument parameters (e.g., excitation and emission slit widths, detector voltage) constant for all measurements.
Data Analysis:
Integrate the area under the emission curve for each spectrum.
For both the test compound and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.
The relationship should be linear. Determine the slope of the best-fit line for both plots.
Quantum Yield Calculation: The quantum yield of the test sample (Φ_sample) can be calculated using the following equation:
Slope_sample and Slope_standard are the slopes from the plots of integrated fluorescence intensity vs. absorbance.
η_sample and η_standard are the refractive indices of the solvents used for the sample and standard, respectively. If the same solvent is used, this term becomes 1.
The Structural Basis of Fluorescence Modulation
The relationship between the chemical structure of an isoquinoline derivative and its fluorescent properties is a key area of investigation for designing novel probes. Understanding these structure-property relationships allows for the rational design of molecules with desired photophysical characteristics.
Caption: Key structural and environmental factors influencing the fluorescent properties of isoquinoline derivatives.
Applications in Research and Drug Development
The tunable fluorescent properties of isoquinoline derivatives make them valuable tools in various scientific disciplines. Their ability to be designed as "turn-on" or "turn-off" probes upon interaction with specific analytes has led to the development of sensors for metal ions and other biologically relevant molecules.[3] In drug development, fluorescently tagged isoquinoline-based drug candidates can be used to study their uptake, distribution, and target engagement within cells and tissues, providing crucial pharmacokinetic and pharmacodynamic information.[4]
Conclusion
The isoquinoline scaffold offers a versatile platform for the development of novel fluorophores with a wide range of photophysical properties. By understanding the fundamental principles governing their fluorescence and the influence of structural and environmental factors, researchers can rationally design and synthesize derivatives with tailored characteristics for specific applications in biological imaging, sensing, and drug discovery. The comparative data and experimental protocols provided in this guide serve as a valuable resource for harnessing the full potential of these remarkable fluorescent molecules.
References
Balewski, Ł., Sączewski, F., Gdaniec, M., Kornicka, A., Cicha, K., & Jalińska, A. (2019). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. Molecules, 24(22), 4070. [Link]
Mercurio, S., Moni, L., Scarì, G., Manenti, R., Riva, R., & Pennati, R. (2018). Fluorescence Properties of a Novel Isoquinoline Derivative Tested in an Invertebrate Chordate, Ciona intestinalis. ChemistryOpen, 7(7), 543–548. [Link]
Balewski, Ł., & Saczewski, F. (2019). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. Molecules, 24(22), 4070. [Link]
Anonymous. (2024). A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Derivative. National Institutes of Health. [Link]
Anonymous. (n.d.). Synthesis and photophysical properties of novel bis-quinolin-3-yl-chalcones. National Institutes of Health. [Link]
Anonymous. (2023). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. Royal Society of Chemistry. [Link]
Tervola, J., Virtanen, O., & Vahä-Heikkilä, K. (2020). Fluorescence enhancement of quinolines by protonation. RSC Advances, 10(49), 29486–29493. [Link]
Sharma, P., & Singh, R. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers. [Link]
Anonymous. (n.d.). Solvent Effects on Fluorescence Emission. Evident Scientific. [Link]
Anonymous. (n.d.). Photophysical properties of isoquinoline derivatives. ResearchGate. [Link]
Anonymous. (n.d.). The fluorescence spectra of (a) isoquinoline, (b) acridine, and (c)... ResearchGate. [Link]
Anonymous. (2023). Interaction of isoquinoline alkaloids with pyrimidine motif triplex DNA by mass spectrometry and spectroscopies reveals diverse mechanisms. National Institutes of Health. [Link]
Anonymous. (n.d.). Comparative Evaluation of Substituent Effect on the Photochromic Properties of Spiropyrans and Spirooxazines. ACS Publications. [Link]
Anonymous. (n.d.). New fluorescent sensors based on thiazolinyl quinoline derivatives for metal ion detection. Chula Digital Collections. [Link]
Anonymous. (n.d.). Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for Water Sensing. MDPI. [Link]
Anonymous. (n.d.). Spectroscopic study of solvent effects on the electronic absorption spectra of morpholine and its complexes. European Journal of Chemistry. [Link]
Anonymous. (n.d.). Photochemistry of methoxy-substituted quinoline and isoquinoline N-oxides. Journal of the Chemical Society, Perkin Transactions 1. [Link]
Anonymous. (2023). Characterizing the origin band spectrum of isoquinoline with resonance enhanced multiphoton ionization and electronic structure calculations. The Journal of Chemical Physics. [Link]
Anonymous. (n.d.). A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry. [Link]
Anonymous. (n.d.). Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. ISS. [Link]
Anonymous. (n.d.). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. ResearchGate. [Link]
A Senior Application Scientist's Guide to Validating the Purity of Synthesized 1-Hydroxyisoquinoline-8-carboxylic Acid
For researchers, scientists, and professionals in drug development, the purity of a synthesized compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and meaningful experimental results. T...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, the purity of a synthesized compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and meaningful experimental results. This guide provides an in-depth, technically-grounded framework for validating the purity of 1-Hydroxyisoquinoline-8-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry. Moving beyond a simple checklist of procedures, we will delve into the causality behind experimental choices, ensuring a self-validating system for purity assessment.
The Criticality of Purity for 1-Hydroxyisoquinoline-8-carboxylic Acid
A Multi-Pronged Approach to Purity Validation
A single analytical technique is rarely sufficient to unequivocally determine the purity of a synthesized compound. A more robust strategy involves the orthogonal application of several techniques, each providing a unique piece of the puzzle. This guide will focus on a combination of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Elemental Analysis.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination
HPLC is a cornerstone technique for purity analysis, offering high-resolution separation of the target compound from potential impurities. The choice of column, mobile phase, and detection wavelength is critical for achieving optimal separation.
Rationale for Method Selection
For a polar, aromatic compound like 1-Hydroxyisoquinoline-8-carboxylic acid, a reversed-phase HPLC method is most appropriate. A C18 column is a good starting point due to its versatility and wide range of applications for moderately polar compounds. The mobile phase will consist of a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) to elute the compounds from the column. The addition of an acid, such as phosphoric acid or formic acid, to the mobile phase is crucial to suppress the ionization of the carboxylic acid group, leading to sharper peaks and better reproducibility. UV detection is suitable as the isoquinoline ring system is a strong chromophore.
Experimental Protocol: HPLC Purity Analysis
Instrumentation:
HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.
Chromatographic Conditions:
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
Mobile Phase A: 0.1% Phosphoric acid in water.
Mobile Phase B: Acetonitrile.
Gradient:
0-2 min: 10% B
2-15 min: 10% to 90% B
15-18 min: 90% B
18-20 min: 90% to 10% B
20-25 min: 10% B (equilibration)
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection Wavelength: 254 nm.
Injection Volume: 10 µL.
Sample Preparation: Dissolve an accurately weighed amount of the synthesized compound in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL.
Data Interpretation and Comparison
A pure sample of 1-Hydroxyisoquinoline-8-carboxylic acid should yield a single major peak at a specific retention time. The presence of other peaks indicates impurities. By comparing the peak areas, the purity of the sample can be calculated as the percentage of the area of the main peak relative to the total area of all peaks.
Observation
Interpretation
Single, sharp, symmetrical peak
High purity of the target compound.
Multiple peaks
Presence of impurities.
Broad or tailing peak
Potential issues with the chromatographic method (e.g., inappropriate pH of the mobile phase) or the presence of co-eluting impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Molecular Structure
NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules and a powerful technique for assessing purity. Both ¹H and ¹³C NMR should be employed.
Rationale for NMR Analysis
¹H NMR provides information about the number and types of protons in a molecule and their connectivity. The chemical shifts, integration values, and coupling patterns are unique to the structure of 1-Hydroxyisoquinoline-8-carboxylic acid. ¹³C NMR provides information about the carbon skeleton of the molecule. The presence of unexpected signals in either spectrum would indicate the presence of impurities.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
Instrumentation:
NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
Dissolve 5-10 mg of the synthesized compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
Data Acquisition:
¹H NMR: Acquire a standard one-dimensional proton spectrum.
¹³C NMR: Acquire a standard one-dimensional carbon spectrum with proton decoupling.
Predicted NMR Data for 1-Hydroxyisoquinoline-8-carboxylic Acid
Technique
Expected Observations for Pure Sample
Indications of Impurities
¹H NMR
Correct number of protons with appropriate chemical shifts, integrations, and coupling patterns.
Additional peaks not corresponding to the target structure.
¹³C NMR
Ten distinct carbon signals at the expected chemical shifts.
More than ten carbon signals.
Mass Spectrometry (MS): Confirming the Molecular Weight
Mass spectrometry is a sensitive technique that provides information about the molecular weight of a compound, which is a fundamental indicator of its identity.
Rationale for MS Analysis
By ionizing the sample and separating the resulting ions based on their mass-to-charge ratio (m/z), mass spectrometry can confirm that the synthesized compound has the expected molecular weight of 189.17 g/mol . High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to confirm the molecular formula (C₁₀H₇NO₃).
Experimental Protocol: Mass Spectrometry
Instrumentation:
Mass spectrometer (e.g., Electrospray Ionization - ESI-MS or High-Resolution Mass Spectrometer - HRMS).
Sample Preparation:
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 10 µg/mL).
Data Acquisition:
Infuse the sample solution directly into the mass spectrometer or analyze the eluent from the HPLC system (LC-MS). Acquire the mass spectrum in both positive and negative ion modes.
Expected Mass Spectrum Data
In positive ion mode, the spectrum should show a prominent peak at m/z 190.05, corresponding to the protonated molecule [M+H]⁺. In negative ion mode, a peak at m/z 188.03, corresponding to the deprotonated molecule [M-H]⁻, would be expected. The fragmentation pattern can also provide structural information.
Technique
Expected Observation for Pure Sample
Indications of Impurities
Mass Spec
A major peak corresponding to the molecular ion of the target compound.
Peaks corresponding to the molecular ions of other species.
HRMS
An exact mass that matches the calculated molecular formula.
Masses that do not correspond to the expected formula.
Elemental Analysis: Verifying the Empirical Formula
Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen) in a compound.
Rationale for Elemental Analysis
This technique provides a fundamental check on the empirical formula of the synthesized compound. The experimentally determined percentages of C, H, and N should be in close agreement with the theoretical values calculated from the molecular formula C₁₀H₇NO₃.
Experimental Protocol: Elemental Analysis
Instrumentation:
CHN elemental analyzer.
Sample Preparation:
A small, accurately weighed amount of the dry, pure sample is required.
Data Acquisition:
The sample is combusted in a stream of oxygen, and the resulting gases (CO₂, H₂O, and N₂) are quantitatively measured.
Theoretical vs. Experimental Values
Element
Theoretical %
Acceptable Experimental Range
Carbon (C)
63.49%
± 0.4%
Hydrogen (H)
3.73%
± 0.4%
Nitrogen (N)
7.40%
± 0.4%
A significant deviation from the theoretical values suggests the presence of impurities, such as residual solvents or inorganic salts.
Visualizing the Purity Validation Workflow
A systematic workflow ensures that all aspects of purity are thoroughly investigated.
Caption: Workflow for the comprehensive purity validation of 1-Hydroxyisoquinoline-8-carboxylic acid.
Logical Flow of Data Interpretation
The interpretation of data from each technique should be cross-validated to build a cohesive picture of the sample's purity.
Caption: Logical flow for interpreting and cross-validating analytical data.
Conclusion
Validating the purity of a synthesized compound like 1-Hydroxyisoquinoline-8-carboxylic acid is a rigorous process that demands a thoughtful and multi-faceted analytical strategy. By combining the strengths of HPLC, NMR, MS, and elemental analysis, researchers can confidently establish the purity of their material, ensuring the integrity and reliability of their subsequent scientific investigations. This guide provides a robust framework for this critical aspect of chemical synthesis and drug discovery, emphasizing the importance of not just what experiments to perform, but why they are essential for a comprehensive and self-validating purity assessment.
References
PubChem. 1-Hydroxyisoquinoline-8-carboxylic acid. National Center for Biotechnology Information. [Link]
Journal of Organic Chemistry. American Chemical Society. [Link] (for general synthetic and characterization methodologies).
ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Comparative
The Ascendancy of the Isoquinolinone Scaffold: A Comparative Guide to 1-Hydroxyisoquinoline-8-carboxylic Acid Analogs in PARP Inhibition
For researchers, scientists, and drug development professionals navigating the intricate landscape of targeted cancer therapy, the quest for potent and selective enzyme inhibitors is paramount. Among the throng of molecu...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals navigating the intricate landscape of targeted cancer therapy, the quest for potent and selective enzyme inhibitors is paramount. Among the throng of molecular scaffolds, the isoquinolinone core has emerged as a privileged structure, particularly in the design of inhibitors for poly(ADP-ribose) polymerase (PARP), a family of enzymes central to DNA repair.[1] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 1-hydroxyisoquinoline-8-carboxylic acid analogs and their isomeric cousins, the 1-oxo-3,4-dihydroisoquinoline-4-carboxamides, as potent PARP inhibitors. We will dissect the causal relationships behind experimental design, present validating experimental data, and offer detailed protocols to empower your own research endeavors.
The Rationale for Targeting PARP with Isoquinolinone Scaffolds
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical players in the repair of single-strand DNA breaks.[1] In cancer cells harboring deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to a synthetic lethality, resulting in targeted cell death.[2] This has propelled the development of several successful PARP inhibitors for cancer treatment.[3]
The isoquinolinone scaffold has proven to be an exceptional pharmacophore for PARP inhibition. Its rigid bicyclic structure provides a solid foundation for the precise orientation of functional groups that interact with key residues in the PARP active site. The core design of many PARP inhibitors mimics the nicotinamide moiety of NAD+, the natural substrate of PARP, and the isoquinolinone structure serves as an effective bioisostere.[1]
Deciphering the Structure-Activity Relationship: A Comparative Analysis
While direct and extensive public data on 1-hydroxyisoquinoline-8-carboxylic acid analogs is limited, a comprehensive analysis of the closely related 1-oxo-3,4-dihydroisoquinoline-4-carboxamides provides invaluable insights into the SAR of this class of compounds. The 1-oxo-isoquinoline core can be considered a tautomeric form of the 1-hydroxyisoquinoline system and serves as an excellent surrogate for understanding the key structural requirements for potent PARP inhibition.
The Critical Role of the Carboxamide Moiety
A consistent theme in the SAR of isoquinolinone-based PARP inhibitors is the indispensable nature of a carboxamide group. This moiety is crucial for establishing a network of hydrogen bonds within the active site of PARP1 and PARP2, particularly with residues such as Gly863 and Ser904.[4] The orientation of this carboxamide is dictated by the isoquinolinone core.
Impact of Substitutions on the Isoquinolinone Ring
Modifications to the isoquinolinone ring system have a profound impact on both the potency and selectivity of the inhibitors.
Substitution at the N2-position: The introduction of substituents on the nitrogen atom of the isoquinolinone ring is a key strategy for modulating activity. Small alkyl groups are generally well-tolerated.
Aromatic Ring Substitutions: Alterations to the benzo portion of the isoquinolinone scaffold can influence pharmacokinetic properties and may offer vectors for additional interactions within the enzyme's binding pocket.
The Amide Side Chain: A Gateway to Potency and Selectivity
The nature of the substituent on the amide nitrogen (the "right-hand side" of the molecule) is a primary determinant of inhibitory potency and selectivity between PARP isoforms.
A study on a series of 1-oxo-3,4-dihydroisoquinoline-4-carboxamides revealed tight structure-activity relationships concerning the amide portion.[1] The following table summarizes the inhibitory activities of key analogs against PARP1 and PARP2.
Compound
R Group (Amide Substituent)
PARP1 IC50 (nM)
PARP2 IC50 (nM)
Selectivity (PARP1/PARP2)
3a
Phenyl
>1000
>1000
-
3l
4-Fluorobenzyl
156
70.1
2.22
3af
(S)-1-(4-Fluorophenyl)ethyl
4.9
0.9
5.44
3aj
2-(4-Fluorophenyl)ethyl
35.8
3.3
10.85
Olaparib
(Reference)
5
1
5
Data extracted from a study on 1-oxo-3,4-dihydroisoquinoline-4-carboxamides.[1]
From this data, several key insights emerge:
Aromaticity is Favored: Simple alkyl amides tend to be less active, while the introduction of an aromatic ring in the amide substituent significantly enhances potency.
The "Magic Fluorine": The presence of a fluorine atom, particularly in the para position of a benzyl substituent, is a recurring motif in potent PARP inhibitors and contributes favorably to binding affinity.[1]
Chirality Matters: The stereochemistry of the amide substituent can have a dramatic effect on activity, as evidenced by the high potency of the (S)-enantiomer (3af).
Achieving Selectivity: Subtle modifications to the amide side chain can tune the selectivity between PARP1 and PARP2. For instance, extending the linker between the aromatic ring and the amide nitrogen (compound 3aj) led to a notable increase in PARP2 selectivity.[1]
Experimental Protocols: A Foundation for Discovery
To ensure the trustworthiness and reproducibility of the presented data, detailed experimental methodologies are crucial.
General Synthesis of 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides
The synthesis of the 1-oxo-3,4-dihydroisoquinoline-4-carboxamide scaffold can be achieved through a multi-step sequence. A key transformation is the Castagnoli-Cushman reaction.[5]
Step 1: Synthesis of the Isoquinolinone Carboxylic Acid Core
React homophthalic acid with a suitable formaldehyde equivalent, such as 1,3,5-trioxane, in the presence of an amine to form the 1-oxo-3,4-dihydroisoquinoline-4-carboxylic acid core.
The reaction is typically carried out in a suitable solvent like acetic acid at elevated temperatures.
Step 2: Amide Coupling
Activate the carboxylic acid of the isoquinolinone core using a standard coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
React the activated acid with the desired primary or secondary amine in the presence of a non-nucleophilic base, like diisopropylethylamine (DIPEA), in an aprotic solvent such as dimethylformamide (DMF).
The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Purify the final product by column chromatography on silica gel.
PARP1 and PARP2 Inhibition Assay (Colorimetric)
The inhibitory activity of the synthesized compounds against PARP1 and PARP2 can be determined using a commercially available colorimetric assay kit.
Plate Preparation: Add a solution of the test compound at various concentrations to the wells of a 96-well plate. Include a positive control (a known PARP inhibitor like Olaparib) and a negative control (vehicle, typically DMSO).
Enzyme and Substrate Addition: Add the PARP enzyme (either PARP1 or PARP2) and the reaction mixture containing NAD+ and activated DNA to each well.
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the PARP-catalyzed poly(ADP-ribosyl)ation to occur.
Detection: Add the detection reagents according to the manufacturer's protocol. This typically involves an antibody that recognizes the poly(ADP-ribose) chains, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that generates a colorimetric signal.
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualizing the Path to Inhibition
To better understand the relationships and processes discussed, the following diagrams provide a visual representation.
The Synthetic Lethality Principle of PARP Inhibition
A Comparative Guide to Greener Synthetic Alternatives for Isoquinoline Derivatives
<_> Introduction: The Enduring Importance and Environmental Challenge of Isoquinoline Synthesis Isoquinoline derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous natural alkaloids...
Author: BenchChem Technical Support Team. Date: February 2026
<_>
Introduction: The Enduring Importance and Environmental Challenge of Isoquinoline Synthesis
Isoquinoline derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous natural alkaloids and synthetic pharmaceuticals with a wide array of biological activities.[1][2][3][4][5] Their applications span from anticancer and antimicrobial agents to treatments for neurological and cardiovascular diseases. However, the classical methods for synthesizing these vital compounds, such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, often rely on harsh conditions, toxic reagents, and hazardous solvents.[1][6] These traditional routes frequently suffer from poor atom economy and generate significant chemical waste, posing considerable environmental and economic challenges.[1][3][6]
In alignment with the principles of green chemistry, the development of sustainable and eco-friendly synthetic methodologies is paramount. This guide provides a comparative analysis of greener alternatives for the synthesis of isoquinoline derivatives, focusing on innovative approaches that offer improved efficiency, safety, and environmental performance. We will delve into the mechanistic advantages of these modern techniques, supported by experimental data, to empower researchers and drug development professionals in making more sustainable choices.
The Drawbacks of Traditional Isoquinoline Synthesis
Classical methods for isoquinoline synthesis, while historically significant, present several drawbacks from a green chemistry perspective:
Harsh Reaction Conditions: Many traditional methods require high temperatures and the use of strong acids like phosphorus pentoxide (P₂O₅) or phosphorus oxychloride (POCl₃), which are corrosive and hazardous.[6][7]
Toxic Reagents and Solvents: The use of toxic reagents and volatile organic solvents contributes to environmental pollution and poses risks to researcher safety.[2][3]
Poor Atom Economy: Multi-step syntheses and the use of stoichiometric reagents often lead to the generation of a significant amount of byproducts, resulting in low atom economy.[1][6]
Limited Substrate Scope: Some traditional methods have a narrow substrate scope, limiting the diversity of the isoquinoline derivatives that can be synthesized.[6]
These limitations underscore the urgent need for greener and more efficient synthetic strategies.
Emerging Greener Alternatives: A Paradigm Shift in Isoquinoline Synthesis
Recent innovations in synthetic organic chemistry have led to the development of several promising greener alternatives for isoquinoline synthesis. These methods prioritize the use of milder reaction conditions, safer reagents, and more sustainable energy sources.
Photocatalysis: Harnessing the Power of Light
Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, offering a green and efficient alternative to traditional methods.[1] By utilizing light energy to drive chemical reactions, photocatalysis can often be performed at room temperature, minimizing energy consumption and reducing the formation of unwanted byproducts.
Mechanism of Action: In a typical photocatalytic cycle for isoquinoline synthesis, a photocatalyst absorbs visible light and enters an excited state. This excited photocatalyst can then engage in single-electron transfer (SET) processes with organic substrates, generating radical intermediates that can undergo cyclization to form the isoquinoline core. This approach avoids the need for harsh reagents and high temperatures.[1]
Recent studies have demonstrated the use of organic dyes like Eosin B as a metal-free photocatalyst for the synthesis of isoquinoline-1,3-diones.[1] This method offers a practical and environmentally benign approach, proceeding under aerobic conditions without the need for additives or expensive reagents.[1] Another innovative photocatalytic approach involves the use of 9,10-dicyanoanthracene (DCA) to synthesize functionalized isoquinoline derivatives with high atom economy, producing only hydrogen gas as a byproduct.[1]
Experimental Workflow: Visible-Light-Promoted Synthesis of CF₃-Containing Isoquinoline-1,3-diones
Caption: Photocatalytic synthesis of CF3-containing isoquinoline-1,3-diones.
Step-by-Step Protocol:
To a reaction vessel, add N-benzamide (1.0 equiv), sodium trifluoromethanesulfinate (2.0 equiv), and Eosin B (1-5 mol%).
Add the appropriate solvent (e.g., DMSO) and stir the mixture.
Irradiate the reaction mixture with visible light (e.g., blue LEDs) at room temperature under an air atmosphere.
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Upon completion, quench the reaction and extract the product with a suitable organic solvent.
Purify the crude product by column chromatography to obtain the desired CF₃-containing isoquinoline-1,3-dione.
Electrochemical Synthesis: A Reagent-Free Approach
Electrochemistry offers a clean and efficient method for synthesizing isoquinoline derivatives by using electrical current to drive chemical transformations.[6] This approach often eliminates the need for chemical oxidants or reducing agents, thereby reducing waste and improving the overall sustainability of the process.[1]
Mechanism of Action: In a typical electrochemical synthesis of isoquinolines, an anodic oxidation process generates a reactive intermediate from the starting material. For instance, the anodic oxidation of sodium trifluoromethanesulfinate can generate a trifluoromethyl radical (CF₃•), which can then participate in a cascade reaction to form the isoquinoline ring system.[1] This method provides precise control over the reaction conditions and can be readily scaled up.
A recent electrochemical method for the synthesis of bis-trifluoromethylated indole-[2,1-a]-isoquinolines utilizes sodium trifluoromethanesulfinate as the radical source.[1] The reaction proceeds through anodic oxidation to generate the CF₃• radical, followed by intramolecular cyclization to yield the desired product.[1]
Multicomponent Reactions: Enhancing Atom Economy
Multicomponent reactions (MCRs) are one-pot processes in which three or more starting materials react to form a single product, incorporating most or all of the atoms from the reactants.[8] This approach is highly atom-economical and significantly reduces the number of synthetic steps, purification procedures, and waste generation.[9][10]
Advantages of MCRs:
High Atom Economy: MCRs are inherently efficient, minimizing the formation of byproducts.[2]
Operational Simplicity: Combining multiple steps into a single operation simplifies the experimental procedure and reduces reaction time.
Molecular Diversity: The use of multiple starting materials allows for the rapid generation of a diverse library of compounds.
Several MCRs have been developed for the synthesis of isoquinoline derivatives. For example, a three-component reaction of aryl ketones, hydroxylamine, and an internal alkyne, catalyzed by rhodium(III), enables the rapid assembly of multisubstituted isoquinolines.[9] Another green and efficient method involves a four-component reaction in water using a nanocatalyst to synthesize pyrimido-isoquinoline derivatives with high yields and short reaction times.[6]
Experimental Workflow: One-Pot Three-Component Synthesis of Isoquinolines
Caption: Rhodium-catalyzed one-pot synthesis of multisubstituted isoquinolines.
Benign Solvents and Recyclable Catalysts
A key aspect of green chemistry is the use of environmentally friendly solvents and catalysts that can be easily recovered and reused.
Green Solvents: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature.[11] Deep eutectic solvents (DESs) are also gaining attention as green alternatives to volatile organic compounds, as they are often biodegradable, non-toxic, and renewable.[12]
Recyclable Catalysts: The use of heterogeneous catalysts, such as nanocatalysts, allows for easy separation from the reaction mixture and can be reused multiple times, reducing waste and cost.[1][2] For instance, magnetically separable nanocatalysts can be easily recovered using an external magnet.[1]
Comparative Performance of Greener Alternatives
To provide a clear comparison, the following table summarizes the key performance indicators of traditional and greener synthetic methods for isoquinoline derivatives.
Method
Key Advantages
Key Disadvantages
Green Chemistry Principles Addressed
Traditional Methods
Well-established and versatile
Harsh conditions, toxic reagents, poor atom economy, significant waste generation
Prevention (partially), Catalysis (in some cases)
Photocatalysis
Mild reaction conditions (often room temperature), high atom economy, use of light as a clean energy source
May require specialized equipment, photocatalyst may be expensive
Prevention, Atom Economy, Safer Solvents and Auxiliaries, Design for Energy Efficiency, Use of Renewable Feedstocks (if applicable), Reduce Derivatives, Catalysis
Electrochemical Synthesis
Reagent-free (no chemical oxidants/reductants), precise control over reaction, high efficiency
Requires electrochemical setup, may have limited substrate scope
Prevention, Atom Economy, Safer Solvents and Auxiliaries, Design for Energy Efficiency, Reduce Derivatives, Catalysis
Multicomponent Reactions
High atom economy, operational simplicity, rapid generation of molecular diversity, reduced waste
Can be challenging to optimize, may require specific catalysts
Prevention, Atom Economy, Reduce Derivatives, Catalysis
Use of Green Solvents/Catalysts
Reduced environmental impact, improved safety, potential for catalyst recycling and reuse
Green solvents may have different solubility profiles, catalyst deactivation over time
Safer Solvents and Auxiliaries, Catalysis
Conclusion and Future Outlook
The synthesis of isoquinoline derivatives is undergoing a significant transformation, driven by the principles of green chemistry. The greener alternatives discussed in this guide, including photocatalysis, electrochemical synthesis, and multicomponent reactions, offer substantial advantages over traditional methods in terms of environmental impact, safety, and efficiency. By embracing these innovative approaches, researchers and drug development professionals can contribute to a more sustainable future for pharmaceutical manufacturing.
As the field continues to evolve, we can expect to see further advancements in the development of even more efficient and environmentally benign synthetic methodologies. The integration of flow chemistry, biocatalysis, and artificial intelligence in reaction design holds immense promise for the future of green isoquinoline synthesis.
References
Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. Retrieved from [Link]
Kirada, S., Deepa, P. R., & Sankaranarayanan, M. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances. DOI:10.1039/D5RA04962H
Kirada, S., Deepa, P. R., & Sankaranarayanan, M. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. ResearchGate. Retrieved from [Link]
Kirada, S., Deepa, P. R., & Sankaranarayanan, M. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. National Institutes of Health. Retrieved from [Link]
Kirada, S., Deepa, P. R., & Sankaranarayanan, M. (n.d.). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Publishing. Retrieved from [Link]
Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. Retrieved from [Link]
(n.d.). Solvent-Free Green Synthesis of New Isoquinazoline Derivatives Using Three Component Reactions of Isothiocyanates: Polycyclic Aromatic Compounds. Taylor & Francis Online. Retrieved from [Link]
(n.d.). Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. MDPI. Retrieved from [Link]
(n.d.). Greener Alternatives to Selected Organic Oxidation Reactions. Retrieved from [Link]
(n.d.). Recent advances in the photocatalytic synthesis of isoquinoline-1,3-dione derivatives. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
(n.d.). Multicomponent Reaction for the Synthesis of 5,6-Dihydropyrrolo[2,1-a]isoquinolines. ACS Omega - ACS Publications. Retrieved from [Link]
(2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids. ResearchGate. Retrieved from [Link]
(2025). An acid-free Pictet–Spengler reaction using deep eutectic solvents (DES). ResearchGate. Retrieved from [Link]
(2022). A Catalytic Asymmetric Pictet–Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids. Journal of the American Chemical Society. Retrieved from [Link]
(n.d.). Electrochemical synthesis of isoquinoline 88. ResearchGate. Retrieved from [Link]
(2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids. PubMed. Retrieved from [Link]
A Senior Application Scientist's Comparative Guide to the Synthesis of Hydroxyquinoline Carboxylic Acids
For researchers, medicinal chemists, and professionals in drug development, the hydroxyquinoline carboxylic acid scaffold is a cornerstone of innovation. These bicyclic heteroaromatic compounds are privileged structures,...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, medicinal chemists, and professionals in drug development, the hydroxyquinoline carboxylic acid scaffold is a cornerstone of innovation. These bicyclic heteroaromatic compounds are privileged structures, forming the core of numerous therapeutic agents and functional materials. Their synthesis, therefore, is a critical aspect of research and development in the pharmaceutical and chemical industries. This guide provides a comparative review of the primary synthetic routes to this important class of molecules, offering an in-depth analysis of their mechanisms, practical applications, and relative merits.
The Enduring Relevance of Classical Name Reactions
The synthesis of the quinoline core has a rich history, with several named reactions developed in the late 19th and early 20th centuries still forming the bedrock of modern synthetic strategies. These methods, while classical, have been refined over the years and continue to be workhorses in both academic and industrial laboratories.
The Doebner Reaction: A Versatile Route to Quinoline-4-Carboxylic Acids
The Doebner reaction is a three-component condensation of an aniline, an aldehyde, and pyruvic acid, which directly furnishes quinoline-4-carboxylic acids.[1] This one-pot synthesis is highly valued for its operational simplicity.
Mechanism of Action: The reaction is believed to initiate with the formation of a Schiff base from the aniline and aldehyde. This is followed by a Michael-type addition of the enol of pyruvic acid to the imine, subsequent cyclization, and finally, aromatization to yield the quinoline-4-carboxylic acid.[2]
Experimental Protocol: Synthesis of 2-Aryl-3-hydroxy-6-substituted-quinoline-4-carboxylic acids [3]
A mixture of an appropriate acetoxy ketone (5 mmol), a 5-substituted isatin (5 mmol), and potassium hydroxide (1.28 g, 23 mmol) in 50% aqueous ethanol (20 mL) is heated under reflux for 24 hours. Following this, the reaction mixture is diluted with 30% aqueous ethanol (20 mL) and neutralized with 50% acetic acid. The resulting precipitate is then filtered, dried, and crystallized from ethanol to yield the desired product. For example, the synthesis of 3-Hydroxy-6-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid using this method has been reported with a yield of 82%.[3]
Advantages:
Direct formation of the carboxylic acid functionality at the 4-position.
One-pot procedure, which is efficient in terms of time and resources.[2]
Tolerant of a variety of substituents on both the aniline and aldehyde starting materials.
Disadvantages:
Can produce low yields, particularly with anilines bearing electron-withdrawing groups.[4]
The reaction often requires elevated temperatures and can produce side products.
The Gould-Jacobs Reaction: Access to 4-Hydroxyquinoline-3-Carboxylic Acids
The Gould-Jacobs reaction provides a reliable pathway to 4-hydroxyquinoline derivatives, and by extension, 4-hydroxyquinoline-3-carboxylic acids.[5] This multi-step process begins with the condensation of an aniline with an alkoxymethylenemalonic ester.
Mechanism of Action: The initial condensation is followed by a thermal cyclization to form a 4-hydroxy-3-carboalkoxyquinoline. Subsequent saponification of the ester and decarboxylation (if desired) yields the final product.[6]
A key intermediate is first formed by the condensation of an aryl amine, ethyl acetoacetate, and triethyl orthoformate under solvent-free microwave conditions. This intermediate is then subjected to a microwave-assisted Gould-Jacobs cyclization. This method has been shown to significantly reduce reaction times and increase yields compared to conventional heating.[7][8]
Advantages:
Provides access to the 4-hydroxy substitution pattern, which is prevalent in many bioactive molecules.
The reaction sequence is robust and can be adapted to a range of substituted anilines.
Disadvantages:
Requires a multi-step procedure, which can be more time-consuming than one-pot syntheses.
The thermal cyclization step often requires high temperatures.
The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group adjacent to a carbonyl group.[9] This method is highly convergent and can be catalyzed by either acids or bases.
Mechanism of Action: The reaction proceeds through an initial aldol condensation followed by cyclization and dehydration to form the quinoline ring.[10]
Experimental Protocol: Microwave-Assisted Friedländer Synthesis of 8-Hydroxyquinolines [4]
In a modification of the traditional method, 2-amino-3-hydroxybenzaldehyde and a ketone are reacted in ethanol under microwave irradiation at 130 °C for 30–40 minutes. This approach has been reported to provide good isolated yields (48–84%) and is significantly faster than conventional heating.[4]
Advantages:
High atom economy and convergence.
Can be adapted to produce a wide variety of substituted quinolines.
Disadvantages:
The availability of the required 2-aminoaryl aldehyde or ketone starting materials can be a limitation.
Regioselectivity can be an issue with unsymmetrical ketones.
The Combes synthesis involves the acid-catalyzed reaction of an aniline with a β-diketone.[11]
Mechanism of Action: The reaction begins with the formation of a Schiff base, which then undergoes an intramolecular electrophilic cyclization onto the aromatic ring, followed by dehydration to yield the quinoline.[11]
Advantages:
Provides access to 2,4-disubstituted quinolines.
Utilizes readily available starting materials.
Disadvantages:
The strong acidic conditions can limit the functional group tolerance.
Electron-withdrawing groups on the aniline can hinder the cyclization step.[12]
Modern Synthetic Methodologies: Enhancing Efficiency and Sustainability
While classical methods remain valuable, modern synthetic chemistry has introduced new techniques that offer significant advantages in terms of reaction speed, yield, and environmental impact.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool for accelerating organic reactions.[13] By directly heating the solvent and reactants, microwave synthesis can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purer products.[8][14] Several of the classical reactions, including the Gould-Jacobs and Friedländer syntheses, have been successfully adapted to microwave conditions for the preparation of hydroxyquinoline carboxylic acids.[4][7]
A comparative study of conventional and microwave-assisted synthesis of various heterocyclic compounds, including quinoline derivatives, has shown that the microwave approach consistently leads to higher yields in significantly shorter reaction times.[14] For instance, the microwave-assisted Friedländer synthesis of 8-hydroxyquinolines gave a 72% yield, compared to 34% with conventional heating.[4]
Green Synthesis Approaches
In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. For the synthesis of kynurenic acid (4-hydroxyquinoline-2-carboxylic acid) and its derivatives, researchers have explored the use of green solvents to replace traditional halogenated ones.[7] These eco-friendly, one-pot methods under microwave irradiation not only reduce the environmental impact but can also be scaled up for gram-scale production without compromising reaction time.[7]
Enzymatic Synthesis
Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical synthesis. In the context of hydroxyquinoline carboxylic acids, the enzymatic synthesis of kynurenic acid from D-kynurenine using D-amino acid oxidase has been demonstrated.[15] This method operates under mild conditions and offers excellent chemo- and regioselectivity. The enzymatic mechanism involves the deamination of D-kynurenine followed by spontaneous ring closure to form kynurenic acid.[15]
Comparative Analysis of Synthetic Routes
To provide a clear overview of the performance of these different synthetic strategies, the following table summarizes key parameters for the synthesis of various hydroxyquinoline carboxylic acids.
The synthesis of hydroxyquinoline carboxylic acids is a mature field with a diverse array of reliable methods at the disposal of the synthetic chemist. Classical name reactions such as the Doebner, Gould-Jacobs, and Friedländer syntheses continue to be highly relevant, providing robust and versatile routes to these important scaffolds.
The advent of modern techniques, particularly microwave-assisted synthesis, has revolutionized the efficiency of these transformations, offering dramatic reductions in reaction times and often improving yields. Furthermore, the increasing focus on green chemistry is driving the development of more sustainable protocols, utilizing safer solvents and catalytic systems. The exploration of enzymatic routes, while still in its early stages for this specific class of compounds, holds significant promise for future synthetic strategies, offering unparalleled selectivity and mild reaction conditions.
For the practicing researcher, the choice of synthetic route will ultimately depend on the specific substitution pattern of the target molecule, the availability of starting materials, and the desired scale of the synthesis. By understanding the strengths and limitations of each of the methods outlined in this guide, scientists and drug development professionals can make informed decisions to efficiently access the hydroxyquinoline carboxylic acid derivatives required for their research and development endeavors.
References
Massoud, M. A., et al. (2016). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. Heterocyclic Communications, 22(2), 81-88. [Link]
Boosen, K. J. (1972). U.S. Patent No. 3,691,171. Washington, DC: U.S.
Pérez-de la Cruz, V., et al. (2020). Kynurenic Acid Synthesis from d-Kynurenine in the Cerebellum: A Distinct Role of d-Amino Acid Oxidase. International Journal of Molecular Sciences, 21(15), 5483. [Link]
Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166. [Link]
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A Senior Application Scientist's Guide to the Proper Disposal of 1-Hydroxyisoquinoline-8-carboxylic acid
As researchers and drug development professionals, our work with novel chemical entities demands not only scientific rigor in their application but also an unwavering commitment to safety and environmental stewardship in...
Author: BenchChem Technical Support Team. Date: February 2026
As researchers and drug development professionals, our work with novel chemical entities demands not only scientific rigor in their application but also an unwavering commitment to safety and environmental stewardship in their disposal. This guide provides essential, step-by-step procedures for the proper disposal of 1-Hydroxyisoquinoline-8-carboxylic acid, grounding every recommendation in the principles of chemical safety and regulatory compliance. The causality behind each step is explained to empower you, the scientist, to make informed and safe decisions in the laboratory.
Hazard Assessment and Characterization: A Proactive Approach
Since 1-Hydroxyisoquinoline-8-carboxylic acid is a specialized research chemical, a specific Safety Data Sheet (SDS) may not be readily available. In such cases, a prudent scientist must infer potential hazards by examining the parent molecule and related structures. The isoquinoline core is a common scaffold in pharmacologically active compounds, and its derivatives must be handled with care[1][2][3].
Based on data from structurally similar compounds like 1-Hydroxyisoquinoline and 8-Hydroxyquinoline, we can anticipate a comparable hazard profile. This proactive assessment is the cornerstone of a self-validating safety protocol.
Table 1: Inferred Hazard Profile and Recommended Personal Protective Equipment (PPE)
Hazard Classification (Inferred)
GHS Hazard Statement (Anticipated)
Rationale / Supporting Evidence
Required PPE
Acute Oral Toxicity
H301/H302: Toxic or Harmful if swallowed
8-Hydroxyquinoline is classified as "Toxic if swallowed"[4]. 1-Hydroxyisoquinoline is "Harmful if swallowed"[5].
Nitrile gloves, Lab coat
Skin Irritation/Sensitization
H315: Causes skin irritation / H317: May cause an allergic skin reaction
1-Hydroxyisoquinoline "Causes skin irritation"[5]. 8-Hydroxyquinoline "May cause an allergic skin reaction"[4].
Nitrile gloves, Lab coat
Serious Eye Damage/Irritation
H318/H319: Causes serious eye damage or irritation
Both 1-Hydroxyisoquinoline and 8-Hydroxyquinoline are known to cause serious eye irritation or damage[4][5].
Chemical safety goggles or face shield
Respiratory Irritation
H335: May cause respiratory irritation
1-Hydroxyisoquinoline may cause respiratory irritation[5]. Handling as a powder necessitates control of dust.
Use in a certified chemical fume hood
Aquatic Toxicity
H410: Very toxic to aquatic life with long lasting effects
8-Hydroxyquinoline is classified as very toxic to aquatic life[6]. Disposal into drains is unacceptable.
N/A (Engineering Control)
Causality: The logic here is one of precaution. By assuming the hazards of the most sensitive related compounds, we establish a wide margin of safety. The functional groups (a phenolic hydroxyl group and a carboxylic acid on an aromatic system) suggest potential for irritation and environmental persistence.
Regulatory Framework: Adherence to EPA and OSHA Standards
All chemical waste disposal in a laboratory setting is governed by federal and local regulations. The primary frameworks in the United States are provided by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450)[7][8][9].
OSHA Laboratory Standard : This standard mandates the creation of a Chemical Hygiene Plan (CHP), which must outline procedures for safe handling and disposal of hazardous chemicals[10][11]. Your disposal protocol for 1-Hydroxyisoquinoline-8-carboxylic acid must be incorporated into your lab's CHP.
EPA (RCRA) : This act requires waste generators to determine if their waste is hazardous[12]. Given the inferred toxic and ecotoxic properties, 1-Hydroxyisoquinoline-8-carboxylic acid waste must be managed as hazardous waste. This prohibits sewer disposal and mandates a "cradle-to-grave" tracking system using a hazardous waste manifest[13][14].
Disposal Workflow: A Step-by-Step Protocol
The following workflow provides a systematic approach to ensure safety and compliance from the moment waste is generated to its final collection.
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Hydroxyisoquinoline-8-carboxylic Acid
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. This guide provides essential, immediate safety and logistical information for handli...
Author: BenchChem Technical Support Team. Date: February 2026
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. This guide provides essential, immediate safety and logistical information for handling 1-Hydroxyisoquinoline-8-carboxylic acid. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is synthesized from the safety profiles of structurally similar molecules, namely 1-Hydroxyisoquinoline and 8-Hydroxyquinoline, and established principles of laboratory safety.
Immediate Safety and Hazard Assessment
Given these potential risks, it is imperative to handle 1-Hydroxyisoquinoline-8-carboxylic acid with a comprehensive personal protective equipment (PPE) strategy to minimize all potential routes of exposure—inhalation, ingestion, and skin/eye contact.
Core Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is essential when handling 1-Hydroxyisoquinoline-8-carboxylic acid, particularly in its powdered form, which can be easily aerosolized.
PPE Component
Specification
Rationale
Hand Protection
Nitrile gloves
Provides chemical resistance to a broad range of substances. Double-gloving is recommended when handling the solid to allow for the safe removal of the potentially contaminated outer layer[4].
Eye Protection
Chemical safety goggles
Offers a complete seal around the eyes to protect against airborne powder and potential splashes[5].
Face Protection
Face shield (in addition to goggles)
Recommended when there is a significant risk of splashing or aerosolization of the compound[6].
Body Protection
Fully-buttoned laboratory coat
Protects skin and personal clothing from contamination[7].
Respiratory Protection
NIOSH-approved respirator
A N95 dust mask or a respirator with a particulate filter may be necessary when handling larger quantities or when adequate engineering controls (like a fume hood) are not available to control dust[4][6].
Step-by-Step PPE Protocol: Donning and Doffing
Proper donning and doffing of PPE are critical to prevent cross-contamination.
Donning Sequence:
Lab Coat: Ensure it is fully buttoned.
Inner Gloves: Fit snugly.
Goggles and Face Shield: Adjust for a secure fit.
Outer Gloves: Pull the cuffs over the sleeves of the lab coat[4].
Doffing Sequence (to be performed in a designated area):
Outer Gloves: Peel off from the cuff, turning them inside out. Dispose of in a designated waste container.
Face Shield and Goggles: Remove by handling the strap, avoiding contact with the front surface.
Lab Coat: Unbutton and roll it away from the body, ensuring the contaminated outer surface is contained inward.
Inner Gloves: Remove as with the outer gloves.
Hand Hygiene: Thoroughly wash hands with soap and water[7].
Operational and Disposal Plans
Chemical Handling Workflow
All manipulations of solid 1-Hydroxyisoquinoline-8-carboxylic acid should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure[1].